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1,5-Diphenylpenta-1,4-dien-3-one

Cat. No.: B1670417
CAS No.: 538-58-9
M. Wt: 1171.5 g/mol
InChI Key: DPWXUOMMJIEYHB-UHFFFAOYSA-N
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Description

Dibenzylideneacetone or dibenzalacetone, often abbreviated dba, is an organic compound with the formula C17H14O. It is a bright-yellow solid insoluble in water, but soluble in ethanol. Dibenzylideneacetone is used as a sunscreen component and as a ligand in organometallic chemistry, for instance in tris(dibenzylideneacetone)dipalladium(0). In this case, it is a labile ligand that is easily displaced by stronger ligands like triphenylphosphine, hence it serves a useful entry point into palladium(0) chemistry. (L2096)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C85H70O5 B1670417 1,5-Diphenylpenta-1,4-dien-3-one CAS No. 538-58-9

Properties

CAS No.

538-58-9

Molecular Formula

C85H70O5

Molecular Weight

1171.5 g/mol

IUPAC Name

1,5-diphenylpenta-1,4-dien-3-one

InChI

InChI=1S/5C17H14O/c5*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h5*1-14H

InChI Key

DPWXUOMMJIEYHB-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2

Appearance

Solid powder

Other CAS No.

538-58-9
35225-79-7

physical_description

Solid;  [Merck Index] Yellow crystalline powder;  [Acros Organics MSDS]

Pictograms

Irritant; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Dibenzalacetone;  AI3-00896;  AI3 00896;  AI300896

Origin of Product

United States

Foundational & Exploratory

The Synthesis of 1,5-Diphenylpenta-1,4-dien-3-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the Claisen-Schmidt condensation for the synthesis of dibenzylideneacetone (B150790), tailored for researchers, scientists, and drug development professionals.

Introduction

1,5-Diphenylpenta-1,4-dien-3-one, commonly known as dibenzylideneacetone (DBA), is a crucial organic compound with significant applications in organometallic chemistry as a ligand and in commercial use as an ingredient in sunscreens.[1] Its synthesis is a classic example of a base-catalyzed crossed aldol (B89426) condensation, specifically the Claisen-Schmidt condensation.[1][2][3] This reaction involves the condensation of an enolizable ketone, acetone (B3395972), with two equivalents of a non-enolizable aromatic aldehyde, benzaldehyde (B42025).[2][4][5] The absence of α-hydrogens in benzaldehyde prevents it from undergoing self-condensation, making it an ideal substrate for this crossed condensation.[2] This technical guide provides a detailed overview of the synthesis mechanism, experimental protocols, and quantitative data associated with the preparation of dibenzylideneacetone.

Core Synthesis Mechanism: The Claisen-Schmidt Condensation

The synthesis of dibenzylideneacetone proceeds through a two-fold Claisen-Schmidt condensation reaction. The overall reaction involves one mole of acetone reacting with two moles of benzaldehyde in the presence of a base, typically sodium hydroxide (B78521), to form the final conjugated product.[6][7] The mechanism can be broken down into the following key steps:

  • Enolate Formation: The reaction is initiated by the deprotonation of an α-hydrogen from acetone by a base (e.g., hydroxide ion) to form a resonance-stabilized enolate ion.[2][8] This enolate is a potent nucleophile.[5]

  • Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of a benzaldehyde molecule, leading to the formation of a β-hydroxy ketone intermediate.[8][9]

  • Dehydration: This intermediate readily undergoes base-catalyzed dehydration to yield benzylideneacetone (B49655), an α,β-unsaturated ketone. The driving force for this step is the formation of a stable, conjugated system.[7]

  • Second Condensation: The resulting benzylideneacetone still possesses acidic α-hydrogens on the methyl group, allowing for the formation of a new enolate. This enolate then attacks a second molecule of benzaldehyde.[2][10]

  • Final Dehydration: A subsequent dehydration step yields the final product, this compound.[7] The insolubility of the final product in the reaction medium helps to drive the reaction to completion.[1][6]

Quantitative Data Summary

The following table summarizes quantitative data from various reported experimental protocols for the synthesis of dibenzylideneacetone. This allows for a clear comparison of reaction conditions and outcomes.

ParameterValueReference
Reactants
Benzaldehyde1.0 - 2.2 equivalents[4][9][11]
Acetone1.0 equivalent[9][11]
Catalyst
Sodium Hydroxide10% aqueous solution or solid[9][11][12]
Solvent
Ethanol (B145695)/Water mixtureVaries[3][9][13]
Reaction Conditions
Temperature20-30°C[9][13][14]
Reaction Time30 minutes - 2 hours[7][13][14]
Product Yield
Crude Yield90-94%[9]
Recrystallized Yield~80% recovery[9]
Physical Properties
Melting Point (crude)104-107°C[9]
Melting Point (purified)110-112°C[7][15]

Detailed Experimental Protocols

Below are detailed methodologies for the synthesis and purification of this compound, compiled from established laboratory procedures.

Synthesis of Dibenzylideneacetone
  • Preparation of the Base Solution: Prepare a solution of sodium hydroxide (e.g., 6.3 g) in water (63 mL) and ethanol (50 mL) and cool it in a water bath to 20-25°C.[3][13]

  • Reactant Mixture: In a separate container, mix benzaldehyde (e.g., 6.8 g) and acetone (e.g., 1.9 g).[13]

  • Reaction Initiation: Place the base solution in a three-neck round-bottomed flask equipped with a mechanical stirrer. Vigorously stir the solution while adding approximately half of the benzaldehyde/acetone mixture.[13] A yellow precipitate should form within a few minutes.[9]

  • Completion of Addition: After about 15 minutes, add the remaining benzaldehyde/acetone mixture to the flask.[9][13]

  • Reaction Period: Continue to stir the mixture vigorously for an additional 30 minutes, maintaining the temperature at 20-25°C.[9][13]

  • Isolation of Crude Product: After the reaction is complete, filter the mixture using a Büchner funnel. Wash the collected solid thoroughly with distilled water until the washings are neutral.[9][16]

  • Drying: Allow the crude product to air dry on the filter paper or in a desiccator to a constant weight.[1]

Purification by Recrystallization
  • Solvent Selection: For purification, the crude dibenzylideneacetone can be recrystallized from hot ethyl acetate (B1210297) or an ethanol/water mixture.[1][7]

  • Dissolution: Dissolve the crude product in a minimum amount of the hot solvent (e.g., for ethyl acetate, use approximately 100 mL for every 40 g of crude product).[1][9]

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize the formation of crystals.[1]

  • Isolation of Pure Product: Collect the purified crystals by filtration, wash with a small amount of ice-cold solvent, and dry them under vacuum.[7]

Visualizing the Synthesis

To further elucidate the synthesis process, the following diagrams, created using the DOT language, illustrate the reaction mechanism and a general experimental workflow.

Synthesis_Mechanism cluster_enolate Step 1: Enolate Formation cluster_attack Step 2: Nucleophilic Attack cluster_dehydration1 Step 3: Dehydration cluster_second_condensation Steps 4 & 5: Second Condensation Acetone Acetone Enolate Enolate Ion Acetone->Enolate OH⁻ Intermediate1 β-Hydroxy Ketone Intermediate Enolate->Intermediate1 + Benzaldehyde Benzaldehyde1 Benzaldehyde Benzylideneacetone Benzylideneacetone Intermediate1->Benzylideneacetone - H₂O Dibenzylideneacetone This compound Benzylideneacetone->Dibenzylideneacetone + Benzaldehyde - H₂O Benzaldehyde2 Benzaldehyde

Caption: The reaction mechanism for the synthesis of this compound.

Experimental_Workflow start Start reagents Prepare NaOH Solution & Benzaldehyde/Acetone Mixture start->reagents reaction Combine Reactants (20-25°C, 30 min stirring) reagents->reaction filtration Filter Crude Product reaction->filtration washing Wash with Distilled Water filtration->washing drying Air Dry Crude Product washing->drying recrystallization Recrystallize from Hot Ethyl Acetate or Ethanol drying->recrystallization final_product Isolate & Dry Pure Dibenzylideneacetone recrystallization->final_product

Caption: A generalized experimental workflow for the synthesis and purification of dibenzylideneacetone.

References

An In-depth Technical Guide on the Chemical Properties of 1,5-Diphenylpenta-1,4-dien-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Diphenylpenta-1,4-dien-3-one, commonly known as dibenzylideneacetone (B150790) (DBA), is a significant organic compound with a conjugated system that is pivotal to its chemical reactivity and biological activities.[1] This technical guide provides a comprehensive overview of its core chemical properties, including physical, spectral, and reactive characteristics. Detailed experimental protocols for its synthesis via Claisen-Schmidt condensation are presented, alongside a summary of its known biological functions, such as antioxidant, antimicrobial, and anticancer activities.[1][2][3] All quantitative data is systematically tabulated for clarity, and key processes are visualized using logical diagrams to facilitate a deeper understanding for research and development applications.

Introduction

This compound (Dibenzylideneacetone) is an α,β-unsaturated ketone with the chemical formula C₁₇H₁₄O.[1] Its structure consists of a five-carbon chain with a central ketone group and two terminal phenyl groups.[1] This extended conjugated system of double bonds is responsible for its characteristic yellow color and its diverse chemical reactivity.[1] DBA exists in three stereoisomeric forms: trans,trans; cis,trans; and cis,cis, with the trans,trans isomer being the most stable and commonly synthesized. The compound is notable for its use as a ligand in organometallic chemistry, particularly in palladium catalysis, and as an ingredient in sunscreens.[4] Furthermore, its derivatives are subjects of research for their potential pharmacological activities, including antioxidant, antibacterial, antifungal, and antitumor properties.[3][5][6]

Physical and Chemical Properties

This compound is a pale-yellow crystalline solid at room temperature.[1] It is practically insoluble in water but demonstrates solubility in various organic solvents such as ethanol (B145695), acetone (B3395972), and chloroform.[1] The stability of the compound is generally good under standard conditions, though it is incompatible with strong oxidizing agents.[7]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Molecular Formula C₁₇H₁₄O[1][8][9]
Molecular Weight ~234.29 g/mol [1][8][10]
Appearance Pale-yellow crystalline solid/powder[1]
Melting Point trans,trans isomer: 110-114 °C[11][12]
cis,trans isomer: 60 °C
Boiling Point ~336.62 °C (rough estimate)[7]
Solubility Insoluble in water; Soluble in ethanol, acetone, chloroform[1]
Density ~1.0477 g/cm³ (rough estimate)[7]
Flash Point 176.2 °C
Stability Stable under normal conditions.[7]
InChI Key WMKGGPCROCCUDY-PHEQNACWSA-N[9][10]
CAS Number 538-58-9[9][10]

Spectral Properties

The conjugated nature of this compound gives rise to distinct spectral characteristics that are crucial for its identification and structural elucidation.

Table 2: Spectral Data for this compound

Technique Wavelength/Shift Assignment References
¹H NMR 6.6 – 7.6 ppm (multiplet)Aromatic Protons[13]
7.0 – 7.8 ppm (doublet)Olefinic Protons[13]
IR Spectroscopy ~1651-1673 cm⁻¹C=O (Ketone) stretch in a conjugated system[14]
~1600 cm⁻¹C=C (Olefinic) stretch[14]
~3028-3083 cm⁻¹C-H (Aromatic) stretch[14]
~984 cm⁻¹Trans C-H bend (out-of-plane)[14]
UV-Vis Lower optical cutoff at ~440 nm-[15]
Mass Spectrometry Molecular Ion Peak (M⁺) at m/z 234C₁₇H₁₄O[13][16]

Chemical Reactivity and Stability

The reactivity of this compound is governed by its ketone functional group and the extensive π-electron system.

  • Claisen-Schmidt Condensation : This is the primary method for its synthesis, involving a base-catalyzed crossed aldol (B89426) condensation between benzaldehyde (B42025) and acetone.[1][15]

  • Cycloaddition Reactions : When exposed to ultraviolet light for extended periods, it can undergo [2+2] cycloadditions, which leads to the formation of dimeric and trimeric cyclobutane (B1203170) products.[1]

  • Intramolecular Electrocyclic Reactions : In the presence of acetylium ions, the cationic form of DBA can undergo a conrotatory cyclization.[17]

  • Reaction with Malondinitrile : DBA is known to react with malondinitrile, indicating its susceptibility to nucleophilic attack.[18]

  • Ligand for Palladium Catalysis : It is widely used as a ligand to prepare palladium catalysts, which are instrumental in various coupling reactions like Suzuki, Heck, and Negishi reactions.[19]

The compound is stable under dry, room temperature conditions but is incompatible with strong oxidizing agents.[7]

Chemical_Reactivity cluster_reactions Key Chemical Reactions DBA This compound Synthesis Claisen-Schmidt Condensation (Synthesis Route) DBA->Synthesis from Benzaldehyde + Acetone Cycloaddition [2+2] Cycloaddition (UV Light) DBA->Cycloaddition Electrocyclic Intramolecular Electrocyclic Reaction DBA->Electrocyclic Nucleophilic Nucleophilic Addition (e.g., with Malondinitrile) DBA->Nucleophilic Ligand Ligand for Palladium Catalysis DBA->Ligand

Figure 1: Key Chemical Reactions of this compound.

Synthesis and Experimental Protocols

The most common and efficient method for synthesizing this compound is the Claisen-Schmidt condensation.[1][2]

Experimental Protocol: Claisen-Schmidt Condensation

Objective: To synthesize this compound from benzaldehyde and acetone.

Materials:

  • Benzaldehyde (2 molar equivalents)

  • Acetone (1 molar equivalent)

  • Sodium Hydroxide (B78521) (NaOH)

  • Ethanol

  • Water

  • Diethyl ether (for extraction)

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • Preparation of Catalyst Solution: Prepare a 10% aqueous solution of sodium hydroxide (NaOH).[4][13]

  • Reaction Mixture Setup: In a suitable reaction vessel, prepare a solution of benzaldehyde and acetone in ethanol.[2][4] A typical molar ratio is 2 equivalents of benzaldehyde to 1 equivalent of acetone.

  • Catalysis: Add the NaOH solution dropwise to the stirred ethanol solution of the reactants at room temperature.[2][13]

  • Reaction Progression: Continue stirring the mixture vigorously for 2-5 hours at room temperature.[13] The progress of the reaction should be monitored using thin-layer chromatography (TLC) with a hexane:ethyl acetate (B1210297) mobile phase.[2][13]

  • Workup and Isolation: Once the reaction is complete (as indicated by the consumption of starting materials), the reaction mixture is treated with dilute HCl until it becomes slightly acidic.[13] The product often precipitates out of the solution.

  • Extraction (if necessary): The product can be extracted using diethyl ether. The organic layer is then washed several times with distilled water.[13]

  • Purification: The collected crude product is washed with water until neutral and then dried.[2] Further purification is achieved by recrystallization from a suitable solvent, typically ethanol, to yield the pure this compound product as yellow crystals.[1][2]

Synthesis_Workflow Start Start Materials: Benzaldehyde + Acetone in Ethanol Mix Add NaOH solution dropwise (Catalyst) Start->Mix Stir Stir at Room Temperature (2-5 hours) Mix->Stir Monitor Monitor Reaction via TLC Stir->Monitor Precipitate Acidify with dilute HCl Monitor->Precipitate Upon Completion Filter Filter and Wash Precipitate with Water Precipitate->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize End Pure this compound Recrystallize->End

Figure 2: General Workflow for the Synthesis of DBA via Claisen-Schmidt Condensation.

Biological Activity

Derivatives of this compound are recognized as monoketone analogues of curcumin (B1669340) and have been investigated for a wide range of biological activities.[5]

  • Antioxidant Activity: The conjugated system in DBA allows it to act as a free radical scavenger.[13] Studies have evaluated its ability to inhibit free radicals using the DPPH assay, demonstrating its potential to mitigate oxidative stress, which is implicated in numerous chronic diseases.[13]

  • Antimicrobial Properties: The compound has shown activity against several bacterial strains.[1] Specifically, 1,5-bis(2-hydroxyphenyl)pent-1,4-diene-3-one was identified as a lead compound with potential against pathogenic bacteria like E. coli and Staphylococcus.[3] The proposed mechanism involves membrane disruption and cell lysis.[3]

  • Antifungal and Antiviral Activity: Various derivatives have been synthesized and tested, showing promising antifungal and antiviral properties.[6]

  • Anticancer Activity: Preliminary studies on certain 1,5-diaryl-penta-1,4-dien-3-one analogues have revealed significant cytotoxic activity against various human tumor cell lines in vitro.[2] The substitution pattern on the phenyl rings, particularly the presence of hydroxyl and methoxy (B1213986) groups, appears crucial for this activity.[2]

Biological_Activity cluster_activities Pharmacological Potential cluster_mechanisms Associated Mechanisms DBA This compound and its Derivatives Antioxidant Antioxidant DBA->Antioxidant Antimicrobial Antimicrobial DBA->Antimicrobial Anticancer Anticancer DBA->Anticancer Antifungal Antifungal/ Antiviral DBA->Antifungal Scavenging Free Radical Scavenging Antioxidant->Scavenging via Membrane Bacterial Membrane Disruption Antimicrobial->Membrane via Cytotoxicity Cytotoxicity against Tumor Cells Anticancer->Cytotoxicity via

Figure 3: Overview of the Biological Activities of DBA and its Derivatives.

Conclusion

This compound is a versatile compound with well-defined chemical properties that make it valuable in both synthetic chemistry and materials science. Its straightforward synthesis, coupled with its significant chemical reactivity, underpins its use as a ligand in catalysis and as a precursor for more complex molecules. The growing body of research into its biological activities, particularly the antioxidant, antimicrobial, and anticancer effects of its derivatives, highlights its potential as a scaffold for future drug development. This guide provides the foundational technical information required for researchers and scientists to effectively utilize and explore the potential of this compound in their respective fields.

References

An In-depth Technical Guide to the Spectral Analysis of 1,5-Diphenylpenta-1,4-dien-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1,5-Diphenylpenta-1,4-dien-3-one, a compound of interest in various chemical and pharmaceutical research fields. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The spectral data for this compound are summarized below, providing key insights into its molecular structure and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityAssignment
6.60 - 7.60MultipletAromatic Protons
7.00 - 7.80DoubletOlefinic Protons

¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
188Carbonyl Carbon (C=O)
142Olefinic Carbon (C=C)
122 - 135Aromatic Carbons
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Functional Group
~1651 - 1673C=O (Ketone)
~1600C=C (Alkene)
~3028 - 3083C-H (Aromatic)
Mass Spectrometry (MS)
m/zInterpretation
234Molecular Ion (M⁺)

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker DRX-500 MHz spectrometer was utilized for acquiring both ¹H and ¹³C NMR spectra.[1]

Sample Preparation:

  • Approximately 5-10 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

  • The spectrometer was tuned to the proton frequency.

  • A standard one-pulse sequence was used to acquire the spectrum.

  • Data was collected over a spectral width of approximately 16 ppm.

  • A sufficient number of scans were averaged to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

  • The spectrometer was tuned to the carbon frequency.

  • A proton-decoupled pulse sequence was employed to simplify the spectrum and enhance sensitivity.

  • Data was collected over a spectral width of approximately 220 ppm.

  • A larger number of scans were accumulated compared to the ¹H NMR experiment to compensate for the lower natural abundance and sensitivity of the ¹³C nucleus.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A Nicolet 5700 FT-IR spectrophotometer was used to record the infrared spectrum.[1]

Sample Preparation (KBr Pellet Method):

  • A small amount of this compound was finely ground with potassium bromide (KBr) powder in an agate mortar and pestle.

  • The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

  • A background spectrum of the empty sample compartment was recorded.

  • The KBr pellet containing the sample was placed in the sample holder.

  • The sample spectrum was recorded over the range of 4000-400 cm⁻¹.

  • The final spectrum was obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Instrumentation: A Q-TOF Waters Ultima instrument equipped with an Electrospray Ionization (ESI) source was used for mass analysis.[1]

Sample Preparation:

  • A dilute solution of this compound was prepared in a suitable solvent such as methanol (B129727) or acetonitrile.

Data Acquisition:

  • The sample solution was introduced into the ESI source via direct infusion.

  • The instrument was operated in positive ion mode.

  • The mass spectrum was acquired over a mass-to-charge (m/z) range that included the expected molecular weight of the compound. The data acquisition was managed by Version 4.0 software.[1]

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis and Interpretation cluster_structure Structural Elucidation Compound 1,5-Diphenylpenta- 1,4-dien-3-one NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Mass-to-Charge Ratio MS->MS_Data Structure Molecular Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectral characterization of this compound.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 1,5-Diphenylpenta-1,4-dien-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the three-dimensional structure of pharmacologically relevant molecules is paramount. This guide provides an in-depth analysis of the crystal structure of 1,5-Diphenylpenta-1,4-dien-3-one, a compound recognized for its applications in organic synthesis and as a ligand in organometallic chemistry.[1] This document outlines the experimental methodologies for its synthesis and crystallographic analysis, presents key structural data in a clear, tabular format, and visualizes the procedural workflow.

Synthesis and Crystallization

The synthesis of this compound, commonly known as dibenzalacetone, is typically achieved through a Claisen-Schmidt condensation reaction.[2] This base-catalyzed reaction involves the condensation of benzaldehyde (B42025) and acetone (B3395972).[2] High-quality single crystals suitable for X-ray diffraction studies can be grown by the slow evaporation of a saturated ethanol (B145695) solution of the compound.[3]

Experimental Protocol: Synthesis and Crystallization

A detailed protocol for the synthesis of this compound is as follows:

  • Reaction Setup: Benzaldehyde and acetone are reacted in a stoichiometric ratio in an aqueous ethanol solution.

  • Catalysis: A base, commonly sodium hydroxide, is used to catalyze the condensation reaction.[2]

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures with stirring.

  • Isolation: The crude product precipitates out of the solution upon completion of the reaction.

  • Purification and Crystallization: The precipitate is collected by filtration and purified through recrystallization. Single crystals are obtained by dissolving the purified solid in a suitable solvent, such as ethanol, and allowing the solvent to evaporate slowly at room temperature.[2][3]

Crystal Structure Determination

The determination of the crystal structure of this compound is accomplished through single-crystal X-ray diffraction analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is subjected to a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector. Data is collected over a range of crystal orientations.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods. The structural model is then refined using full-matrix least-squares on F².

Crystallographic Data

The crystal structure of this compound has been determined to be in the monoclinic crystal system with the centrosymmetric space group C2/c.[3] A summary of the key crystallographic data is presented in the tables below. The data is sourced from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 187856.

Parameter Value
Chemical FormulaC₁₇H₁₄O
Formula Weight234.29 g/mol
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)11.772(2)
b (Å)5.968(1)
c (Å)18.558(4)
β (°)104.48(3)
Volume (ų)1262.4(4)
Z4
Density (calculated)1.232 Mg/m³
Absorption Coefficient (μ)0.076 mm⁻¹
F(000)496
Crystal Size (mm³)0.30 x 0.20 x 0.10
Temperature (K)293(2)
RadiationMoKα (λ = 0.71073 Å)
θ range for data collection (°)2.68 to 26.00
Index ranges-14 ≤ h ≤ 14, -7 ≤ k ≤ 7, -22 ≤ l ≤ 22
Reflections collected2534
Independent reflections1239 [R(int) = 0.0346]
Completeness to θ = 26.00°99.9 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1239 / 0 / 107
Goodness-of-fit on F²1.050
Final R indices [I>2σ(I)]R1 = 0.0454, wR2 = 0.1241
R indices (all data)R1 = 0.0632, wR2 = 0.1374
Largest diff. peak and hole (e.Å⁻³)0.169 and -0.165
CCDC Deposition Number 187856

Table 1: Crystal Data and Structure Refinement for this compound.

Bond Length (Å) Bond Length (Å)
C(1)-C(2)1.478(3)C(7)-C(8)1.388(3)
C(2)-C(3)1.332(3)C(8)-C(9)1.382(3)
C(3)-C(4)1.458(3)C(9)-C(10)1.373(4)
C(4)-O(1)1.229(2)C(10)-C(11)1.378(4)
C(4)-C(5)1.460(3)C(11)-C(6)1.387(3)
C(5)-C(6)1.330(3)
C(6)-C(7)1.479(3)

Table 2: Selected Bond Lengths for this compound.

Atoms Angle (°) Atoms Angle (°)
C(2)-C(1)-C(1A)120.0(2)C(7)-C(6)-C(11)118.2(2)
C(3)-C(2)-C(1)127.0(2)C(8)-C(7)-C(6)120.9(2)
C(2)-C(3)-C(4)121.2(2)C(9)-C(8)-C(7)120.0(2)
O(1)-C(4)-C(3)121.1(2)C(10)-C(9)-C(8)120.1(2)
O(1)-C(4)-C(5)121.0(2)C(9)-C(10)-C(11)120.0(3)
C(3)-C(4)-C(5)117.9(2)C(10)-C(11)-C(6)120.8(2)
C(6)-C(5)-C(4)121.3(2)
C(5)-C(6)-C(7)127.2(2)

Table 3: Selected Bond Angles for this compound.

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the synthesis and crystal structure analysis of this compound.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_analysis Crystal Structure Analysis start Reactants (Benzaldehyde, Acetone) reaction Claisen-Schmidt Condensation start->reaction Base Catalyst (NaOH) purification Purification (Recrystallization) reaction->purification crystals Single Crystals purification->crystals Slow Evaporation (Ethanol) xray Single-Crystal X-ray Diffraction crystals->xray data_collection Data Collection xray->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: Experimental workflow from synthesis to crystal structure determination.

Molecular Structure Visualization

The molecular structure of this compound with the atom numbering scheme used in the crystallographic analysis is depicted below.

Caption: Molecular structure and atom numbering of this compound.

References

Screening the Biological Activity of 1,5-Diphenylpenta-1,4-dien-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 1,5-diphenylpenta-1,4-dien-3-one (B3434637), a curcumin (B1669340) analogue also known as dibenzylideneacetone (B150790) (DBA). It details its therapeutic potential across various domains including oncology, and its antioxidant, anti-inflammatory, and antimicrobial properties. This document offers structured data, in-depth experimental protocols, and visual representations of signaling pathways and workflows to support further research and development in this area.

Core Biological Activities and Quantitative Data

This compound and its derivatives have demonstrated a range of biological effects. The core activities investigated include anticancer, antioxidant, anti-inflammatory, and antimicrobial actions. The following tables summarize the quantitative data from various studies to facilitate comparative analysis.

Anticancer Activity

DBA and its analogues exhibit significant cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis through the modulation of key signaling proteins.

Compound/DerivativeCancer Cell LineAssayIC50/LC50Reference
Dibenzylideneacetone (DBA)Mucoepidermoid carcinoma (MC-3)Cell Viability AssayNot Specified[1]
Dibenzylideneacetone (DBA)Human oral cancer cellsTrypan blue exclusion assayNot Specified[2]
(1E,4E)-5-(4-fluorophenyl)-1-(4-methoxyphenyl)-2-methylpenta-1,4-dien-3-one (A2K2A17)Brine shrimpBrine-shrimp lethality assay1.5 µg/ml[3][4]
Aminomethyl derivatives of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-oneHL-60, HSC-2, HSC-3, HSC-4Not SpecifiedLow micromolar range[5]
1-aryl, 5-(phenoxy-substituted)aryl-1,4-pentadien-3-one derivatives (4A and 4Y)PC3, BGC-823, Bcap-37Not Specified6.6–8.6 μmol L−1[6]
Antioxidant Activity

The antioxidant potential of DBA derivatives is often assessed by their ability to scavenge free radicals, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay being a common method.

Compound/DerivativeAssayIC50 (µg/mL)Reference
This compound (2a)DPPH radical scavengingNot specified, but noted as potent[7]
1-(4-methoxyphenyl)-5-phenylpenta-1,4-dien-3-one (2b)DPPH radical scavengingNot specified, but noted as potent[7]
1-(4-hydroxyphenyl)-5-phenylpenta-1,4-dien-3-one (2e)DPPH radical scavengingNot specified, but noted as most potent[7]
Ascorbic Acid (Reference)DPPH radical scavengingNot specified[7]
Anti-inflammatory Activity

The anti-inflammatory effects of these compounds are evaluated using models of induced inflammation, such as the carrageenan-induced paw edema model in rodents.

Compound/DerivativeAnimal ModelAssayDosage% Inhibition of EdemaReference
(1E,4E)-5-(4-fluorophenyl)-1-(4-methoxyphenyl)-2-methylpenta-1,4-dien-3-one (A2K2A17)MiceCarrageenan-induced paw edema10-30 mg/kgSignificant reduction (P<0.01)[3][4]
(1E, 4E)-5-(4-nitro phenyl)-1-(4-nitrophenyl)-2-ethylhexa-1,4-dien-3-one (A11K3A11)MiceCarrageenan-induced paw edema1-10 mg/kgSignificant reduction (P<0.01)[3][4]
Diclofenac (B195802) sodium (Reference)MiceCarrageenan-induced paw edema20 mg/kgSignificant reduction[3]
Antimicrobial Activity

Derivatives of this compound have shown promise as antibacterial and antifungal agents. Their efficacy is typically determined by the minimum inhibitory concentration (MIC).

Compound/DerivativeMicroorganismAssayMIC (µg/mL)Reference
1,5-bis(2-hydroxyphenyl)pent-1,4-diene-3-one (1c)E. coli (drug-resistant)Microdilution500[8]
1,5-bis(2-hydroxyphenyl)pent-1,4-diene-3-one (1c)K. pneumoniae (drug-resistant)Microdilution125[8]
1,5-bis(2-hydroxyphenyl)pent-1,4-diene-3-one (1c)S. aureusMicrodilution250[8]
1,5-diphenyl-1,4-pentadien-3-one oxime ester (3i)Fusarium graminearumNot Specified51.1% inhibition at 50 mg/L
1,5-diphenyl-1,4-pentadien-3-one oxime ester (3o)Fusarium graminearumNot Specified53.45% inhibition at 50 mg/L
Penta-1,4-dien-3-one oxime ether derivative (6k)Xanthomonas axonopodis pv. CitriNot SpecifiedEC50: 16.8[9]
Penta-1,4-dien-3-one oxime ether derivative (6k)Xanthomonas oryzae pv. oryzaeNot SpecifiedEC50: 33.4[9]
Penta-1,4-dien-3-one oxime ether derivative (6i)Ralstonia solanacearumNot SpecifiedEC50: 33.9[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well tissue culture plates

  • Test compound (this compound derivative)

  • Appropriate cancer cell line and culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS)

  • Phosphate-buffered saline (PBS)

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include untreated control wells.

  • Incubation: Incubate the plate for 24-72 hours in a humidified incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for an additional 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration.

DPPH Free Radical Scavenging Assay

This spectrophotometric assay is used to measure the antioxidant capacity of a compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (e.g., 0.1 mM in methanol)

  • Test compound (this compound derivative) dissolved in a suitable solvent (e.g., methanol)

  • Ascorbic acid or Trolox as a positive control

  • Methanol

  • 96-well plate or cuvettes

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare various concentrations of the test compound and the positive control in methanol.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the sample solution to a fixed volume of the DPPH solution. A typical ratio is 1:1 (e.g., 100 µL sample + 100 µL DPPH solution). Include a blank (methanol only) and a control (methanol + DPPH solution).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.[7]

Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating acute inflammation.[3]

Materials:

  • Rodents (rats or mice)

  • 1% w/v carrageenan solution in sterile saline

  • Test compound (this compound derivative)

  • Vehicle control (e.g., saline or DMSO)

  • Standard anti-inflammatory drug (e.g., diclofenac sodium)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compound, vehicle, or standard drug to the animals via an appropriate route (e.g., intraperitoneal or oral).

  • Induction of Edema: After a set time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume or thickness at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer or calipers.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Western Blot Analysis for Apoptotic Proteins

This technique is used to detect and quantify specific proteins, such as Sp1 and Bax, in cell lysates.

Materials:

  • Cell culture and treatment reagents

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Electrotransfer system and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Sp1, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the test compound, then wash with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.

  • SDS-PAGE: Denature protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows associated with the biological activity screening of this compound.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays start Compound Synthesis (this compound & Derivatives) cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity antioxidant Antioxidant Assay (DPPH Assay) start->antioxidant antimicrobial Antimicrobial Assay (MIC Determination) start->antimicrobial mechanism Mechanism of Action (Western Blot) cytotoxicity->mechanism end_invitro Identify Lead Compounds antioxidant->end_invitro antimicrobial->end_invitro mechanism->end_invitro start_invivo Lead Compounds from In Vitro Screening anti_inflammatory Anti-inflammatory Assay (Carrageenan-induced Paw Edema) start_invivo->anti_inflammatory toxicity In Vivo Toxicity Study start_invivo->toxicity end_invivo Preclinical Candidate anti_inflammatory->end_invivo toxicity->end_invivo

Caption: Workflow for biological activity screening of this compound.

apoptosis_pathway cluster_cell Cancer Cell DBA This compound (DBA) Sp1 Specificity Protein 1 (Sp1) DBA->Sp1 Promotes degradation Bim_tBid Bim / t-Bid Sp1->Bim_tBid Inhibits expression Bax Bax Sp1->Bax Inhibits activation Mitochondrion Mitochondrion Bim_tBid->Mitochondrion Promotes MOMP Bax->Mitochondrion Promotes MOMP Caspase_Activation Caspase Activation (Caspase-3, PARP cleavage) Mitochondrion->Caspase_Activation Cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Apoptosis signaling pathway induced by this compound.

References

The Claisen-Schmidt Condensation: A Technical Guide to the Synthesis of Dibenzylideneacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the Claisen-Schmidt condensation reaction for the synthesis of dibenzylideneacetone (B150790) (DBA), a compound of significant interest in organometallic chemistry and as a component in sunscreens.[1] The synthesis represents a classic example of a crossed-aldol condensation, valued for its efficiency and the formation of a highly conjugated system.[1]

Reaction Principle

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[2] In the synthesis of dibenzylideneacetone, two equivalents of benzaldehyde (B42025) (an aromatic aldehyde with no α-hydrogens) react with one equivalent of acetone (B3395972), which possesses enolizable α-hydrogens.[1][3] The lack of α-hydrogens on benzaldehyde prevents it from undergoing self-condensation.[1] The reaction proceeds sequentially, with two successive condensation and dehydration steps to yield the final product, (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one.[1][4]

Reaction Mechanism

The synthesis of dibenzylideneacetone via the Claisen-Schmidt condensation unfolds in a series of steps, initiated by a base, typically sodium hydroxide (B78521):[1]

  • Enolate Formation: A hydroxide ion deprotonates an α-hydrogen from acetone, forming a resonance-stabilized enolate ion.[1][5]

  • Nucleophilic Attack (First Condensation): The nucleophilic enolate attacks the electrophilic carbonyl carbon of a benzaldehyde molecule, resulting in a β-hydroxy ketone intermediate.[1][5]

  • Dehydration: This intermediate readily undergoes base-catalyzed dehydration to form benzylideneacetone (B49655), an α,β-unsaturated ketone. The formation of a stable conjugated system drives this step.[1][4]

  • Second Condensation and Dehydration: The resulting benzylideneacetone still has acidic α-hydrogens on the methyl group, allowing for the formation of a new enolate. This enolate then attacks a second molecule of benzaldehyde, and a subsequent dehydration yields the final product, dibenzylideneacetone.[1]

The overall reaction is as follows:

O O || || 2 C6H5CH + CH3CCH3 --(NaOH)--> C6H5CH=CH-C-CH=CHC6H5 + 2 H2O Benzaldehyde Acetone Dibenzylideneacetone

Quantitative Data

The following table summarizes key quantitative data for the synthesis and characterization of dibenzylideneacetone.

ParameterValueReference(s)
Reactant Molar Ratio 2 eq. Benzaldehyde : 1 eq. Acetone[3][4]
Typical Yield (Crude) 90-94%[6]
Typical Yield (Recrystallized) ~77-80%[6][7]
Melting Point (Crude) 104-107 °C[6]
Melting Point (Purified) 110-112 °C[3][8]
Appearance Pale-yellow crystalline solid[8][9]
Solubility Insoluble in water; Soluble in acetone, chloroform, and ethanol.[8][9]

Experimental Protocols

The following is a representative experimental protocol synthesized from established procedures.[3][6][10]

Materials:

  • Benzaldehyde (2 equivalents)

  • Acetone (1 equivalent)

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Water

  • Ethyl Acetate (B1210297) (for recrystallization)

Procedure:

  • Preparation of Reagent Solution: In a flask equipped with a mechanical stirrer, prepare a solution of sodium hydroxide in a mixture of water and ethanol. Cool the solution to approximately 20-25°C.[6]

  • Reaction Initiation: Prepare a mixture of benzaldehyde (2 eq.) and acetone (1 eq.).[6] While stirring the NaOH solution vigorously, add approximately half of the benzaldehyde-acetone mixture.[6]

  • Precipitation: A yellow precipitate should form within a few minutes.[6] Continue stirring for about 15 minutes.[6]

  • Completion of Reaction: Add the remaining benzaldehyde-acetone mixture and continue to stir vigorously for an additional 30 minutes.[6]

  • Isolation of Crude Product: Filter the resulting slurry using a Büchner funnel under suction.[3]

  • Washing: Wash the collected solid thoroughly with cold distilled water to remove residual sodium hydroxide.[3][6]

  • Drying: Dry the crude product at room temperature to a constant weight.[6]

  • Purification (Recrystallization): Recrystallize the crude dibenzylideneacetone from hot ethyl acetate.[6] A common ratio is 100 mL of ethyl acetate for every 40 g of crude product.[6]

  • Final Product: Collect the purified yellow crystals by filtration, wash with a small amount of ice-cold ethanol, and dry.[10]

Visualizations

The following diagrams illustrate the reaction mechanism and a general experimental workflow.

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation & Dehydration cluster_step4 Step 4: Second Condensation Acetone CH3-C(=O)-CH3 Enolate [CH3-C(=O)-CH2]-  ↔  CH3-C(-O-)=CH2 Acetone->Enolate Deprotonation Base OH- Water H2O Enolate_ion [CH3-C(=O)-CH2]- Intermediate1 C6H5-CH(O-)-CH2-C(=O)-CH3 Enolate_ion->Intermediate1 Attack on carbonyl Benzaldehyde C6H5-CH=O Intermediate1_p C6H5-CH(O-)-CH2-C(=O)-CH3 Hydroxy_ketone C6H5-CH(OH)-CH2-C(=O)-CH3 Intermediate1_p->Hydroxy_ketone Protonation Water_p H2O Benzylideneacetone C6H5-CH=CH-C(=O)-CH3 Hydroxy_ketone->Benzylideneacetone Dehydration (-H2O) OH_minus OH- Benzylideneacetone_s C6H5-CH=CH-C(=O)-CH3 DBA C6H5-CH=CH-C(=O)-CH=CH-C6H5 Benzylideneacetone_s->DBA Repeat Steps 1-3 with a second Benzaldehyde cluster_step1 cluster_step1 cluster_step2 cluster_step2 cluster_step3 cluster_step3 cluster_step4 cluster_step4 Experimental_Workflow reagents Prepare Reagents: - Benzaldehyde & Acetone Mixture - Aqueous Ethanolic NaOH reaction Combine Reagents at 20-25°C with Vigorous Stirring reagents->reaction precipitation Allow Yellow Precipitate to Form (Approx. 30-45 min total reaction time) reaction->precipitation filtration Isolate Crude Product via Suction Filtration precipitation->filtration washing Wash Solid with Cold Distilled Water filtration->washing drying Dry Crude Product at Room Temperature washing->drying recrystallization Recrystallize from Hot Ethyl Acetate drying->recrystallization final_product Collect, Wash, and Dry Purified Dibenzylideneacetone recrystallization->final_product

References

A Comprehensive Technical Guide on the Solubility of 1,5-Diphenylpenta-1,4-dien-3-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 1,5-Diphenylpenta-1,4-dien-3-one (B3434637), commonly known as dibenzylideneacetone (B150790) (DBA). Understanding the solubility characteristics of this compound is crucial for its application in various fields, including organic synthesis, pharmaceutical formulation, and materials science. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

This compound exists as a pale-yellow crystalline solid.[1] Its solubility is highly dependent on the polarity of the solvent. It is practically insoluble in water but demonstrates solubility in a range of organic solvents.[2][3][4] The most stable isomer, the trans,trans form, is typically used in these determinations.[1] The following table summarizes the quantitative solubility of trans,trans-1,5-diphenylpenta-1,4-dien-3-one in various organic solvents at 25 °C, unless otherwise specified.

Solvent FamilySolventMolar Mass ( g/mol )Density (g/mL at 20°C)Solubility ( g/100 mL at 25°C)Other Reported Solubilities
Polar Protic Methanol32.040.7920.87Soluble in hot methanol.
Ethanol46.070.7891.521 g in 31 mL.[5] Slightly soluble.[2][6]
Polar Aprotic Acetone58.080.791>10Soluble.[1][2][3][4][6] Greater than 100 g/L.[1]
Tetrahydrofuran (THF)72.110.88915.67-
Ethyl Acetate88.110.902-Good solvent for recrystallization, suggesting high solubility at elevated temperatures.[4][5]
Halogenated Dichloromethane84.931.338.94-
Chloroform119.381.48~8Soluble.[1][2][3][4][6] Approximately 80 g/L.[1]
Non-Polar Diethyl Ether74.120.713-Slightly soluble.[6]

Experimental Protocols

The determination of equilibrium solubility is a critical step in characterizing a compound. The "gold standard" for this measurement is the shake-flask method, which is detailed below.[5]

Shake-Flask Method for Solubility Determination

1. Materials and Equipment:

  • Solute: High-purity crystalline trans,trans-1,5-diphenylpenta-1,4-dien-3-one.

  • Solvents: HPLC-grade or equivalent purity for all selected organic solvents.

  • Apparatus:

    • Analytical balance (accurate to ±0.1 mg).

    • Glass vials or flasks with airtight screw caps (B75204) (e.g., 20 mL scintillation vials).

    • Constant temperature orbital shaker or water bath.

    • Syringes and syringe filters (e.g., 0.22 µm PTFE).

    • Volumetric flasks and pipettes for dilutions.

    • A suitable analytical instrument for concentration measurement, such as a UV-Vis spectrophotometer or a High-Performance Liquid Chromatography (HPLC) system.

2. Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Securely cap the vials to prevent solvent evaporation. Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient duration to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the time to equilibrium by analyzing samples at various time points (e.g., 12, 24, 48, and 72 hours) until the concentration remains constant.[5]

  • Sample Withdrawal and Filtration: Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a syringe filter and filter the solution into a clean vial to remove all undissolved solids.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of this compound.

  • Calculation: Calculate the solubility of the compound in the solvent at the specified temperature. The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess this compound to vials B Add known volume of solvent A->B C Seal vials and place in shaker at constant temperature B->C D Agitate for 24-48 hours to reach equilibrium C->D E Allow solid to settle D->E F Withdraw supernatant and filter E->F G Dilute sample accurately F->G H Analyze concentration (e.g., HPLC, UV-Vis) G->H I Calculate solubility H->I

Caption: Experimental workflow for determining the solubility of this compound.

References

A Comprehensive Technical Guide to the Synthesis of Dibenzylideneacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of dibenzylideneacetone (B150790), a crucial building block in organic chemistry. The synthesis is achieved through a base-catalyzed aldol (B89426) condensation reaction between benzaldehyde (B42025) and acetone (B3395972), a classic example of the Claisen-Schmidt condensation.[1][2][3] This document outlines the reaction mechanism, detailed experimental protocols, and quantitative data to facilitate its application in research and development.

Reaction Mechanism and Principles

The synthesis of dibenzylideneacetone from benzaldehyde and acetone proceeds via a crossed aldol condensation.[1][3] In this reaction, an enolate ion derived from acetone acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde.[3][4] Since benzaldehyde lacks α-hydrogens, it cannot enolize, thus preventing self-condensation and favoring the crossed condensation product.[5] The initial β-hydroxy ketone intermediate readily undergoes dehydration to form the conjugated α,β-unsaturated ketone, benzylideneacetone.[3][6] This process is then repeated on the other side of the acetone molecule with a second equivalent of benzaldehyde to yield the final product, dibenzylideneacetone.[3][6] The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) or potassium hydroxide.[1]

A visual representation of the reaction mechanism is provided below:

G Reaction Mechanism of Dibenzylideneacetone Synthesis cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration cluster_step5 Step 5: Second Condensation A Acetone + OH⁻ B Acetone Enolate A->B Deprotonation C Acetone Enolate + Benzaldehyde D Alkoxide Intermediate C->D Nucleophilic Addition E Alkoxide Intermediate + H₂O F β-Hydroxy Ketone E->F Protonation G β-Hydroxy Ketone + OH⁻ H Benzylideneacetone G->H Dehydration I Benzylideneacetone + Benzaldehyde J Dibenzylideneacetone I->J Repeat Steps 1-4 G start Start prep_reagents Prepare Reagent Solutions (Base, Aldehyde-Ketone Mixture) start->prep_reagents reaction Mix Reagents and Stir (Formation of Precipitate) prep_reagents->reaction filtration Vacuum Filtration (Isolate Crude Product) reaction->filtration washing Wash with Cold Water filtration->washing drying_crude Dry Crude Product washing->drying_crude recrystallization Recrystallization (e.g., from Ethanol or Ethyl Acetate) drying_crude->recrystallization filtration_purified Vacuum Filtration (Isolate Purified Product) recrystallization->filtration_purified washing_purified Wash with Cold Solvent filtration_purified->washing_purified drying_purified Dry Purified Product washing_purified->drying_purified end End drying_purified->end

References

An In-depth Technical Guide to 1,5-Diphenylpenta-1,4-dien-3-one Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Diphenylpenta-1,4-dien-3-one (B3434637), commonly known as dibenzylideneacetone, and its derivatives represent a versatile class of synthetic analogues of curcumin (B1669340). These compounds, characterized by an α,β-unsaturated ketone moiety flanked by two aryl rings, exhibit a wide spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] Their straightforward synthesis, typically via a Claisen-Schmidt condensation, and the potential for diverse chemical modifications make them attractive candidates for drug discovery and development.[3] This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of these compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.

Core Structure and Synthesis

The fundamental structure of these compounds consists of a five-carbon chain with a central ketone and conjugated double bonds, terminated by phenyl rings. This conjugated system is crucial for their chemical reactivity and biological activity.

The primary method for synthesizing this compound and its derivatives is the Claisen-Schmidt condensation reaction.[2][3] This base-catalyzed reaction involves the condensation of a substituted benzaldehyde (B42025) with a ketone, typically acetone (B3395972).[3][4]

General Synthesis Workflow

G General Synthesis Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification A Aromatic Aldehyde C Claisen-Schmidt Condensation (Ethanol, NaOH) A->C B Acetone B->C D Reaction Monitoring (TLC) C->D E Precipitation in Ice/Water & Acidification (HCl) D->E F Filtration & Washing E->F G Recrystallization F->G H Pure this compound Analogue G->H

Caption: General workflow for the synthesis of this compound analogues.

Biological Activities and Therapeutic Potential

This compound derivatives have garnered significant attention for their diverse pharmacological effects.

Anticancer Activity

A substantial body of research highlights the anticancer properties of these compounds. They have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis through the modulation of key signaling pathways.

Table 1: Anticancer Activity of this compound Derivatives (IC₅₀ in µM)

Compound/DerivativeCell LineIC₅₀ (µM)Reference
1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadien-3-oneVarious Human Cancer Cell Lines2.3[3]
Curcumin mimic (1-Alkyl-1H-imidazol-2-yl derivative)PC-3 (Prostate)>11-95 times more potent than curcumin[5]
Curcumin mimic (ortho Pyridyl derivative)HeLa (Cervical)>11-95 times more potent than curcumin[5]
Curcumin mimic (Thiazol-2-yl derivative)PC-3 (Prostate)>11-95 times more potent than curcumin[5]
(E)-2-(3-(4-chlorostyryl)-5-(4-chlorophenyl)-4,5-dihydropyrazol-1-yl)benzo[d]thiazoleA549 (Lung)0.13[6]
Antioxidant Activity

The conjugated α,β-unsaturated ketone system in these molecules contributes to their antioxidant properties by enabling them to scavenge free radicals.[2]

Table 2: Antioxidant Activity of this compound Derivatives (DPPH Radical Scavenging Assay)

Compound/DerivativeIC₅₀ (µg/mL)Reference
1,5-bis(4-hydroxyphenyl)penta-1,4-dien-3-one196.56[7]
This compound209.62[7]
Compound 2a (Nagaraja Naik et al.)-[8]
Compound 2b (Nagaraja Naik et al.)-[8]
Compound 2e (Nagaraja Naik et al.)-[8]
Ascorbic Acid (Reference)2.80[8]
Anti-inflammatory and Antimicrobial Activities

Research indicates that these compounds may reduce inflammation, making them potential candidates for treating inflammatory conditions.[2] Additionally, they have demonstrated antimicrobial activity against several bacterial strains.[2] Some derivatives have also shown antifungal activity.[9]

Mechanism of Action: Signaling Pathways

The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways.

Inhibition of NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation and is often dysregulated in cancer. Curcumin and its analogues, including this compound derivatives, are known to inhibit this pathway.

G Inhibition of NF-κB Signaling Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Promotes This compound Derivative This compound Derivative This compound Derivative->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Chalcones and related compounds can modulate this pathway, contributing to their anticancer effects.

G Modulation of MAPK Signaling Pathway Growth Factors Growth Factors Ras Ras Growth Factors->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation This compound Derivative This compound Derivative This compound Derivative->ERK Modulates

Caption: Modulation of the MAPK signaling pathway by this compound derivatives.

Experimental Protocols

General Synthesis via Claisen-Schmidt Condensation

Materials:

  • Substituted Benzaldehyde (20 mmol)

  • Acetone (10 mmol)

  • 95% Ethanol (B145695)

  • 3M Sodium Hydroxide (NaOH) solution

  • Round bottom flask (50-100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Ethyl acetate (B1210297) (for recrystallization)

Procedure:

  • Dissolve the substituted benzaldehyde (20 mmol) and acetone (10 mmol) in 95% ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath and add the 3M NaOH solution dropwise with constant stirring.[3]

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the product.[3]

  • Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product.[3]

  • Recrystallize the crude product from a suitable solvent like ethyl acetate or ethanol to obtain the pure this compound derivative.[3]

DPPH Radical Scavenging Assay

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the free radical scavenging capacity of a compound. In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.[10][11]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (spectrophotometric grade)

  • Test compounds

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).[10]

  • Prepare serial dilutions of the test compounds and the positive control in methanol.[10]

  • In a 96-well plate, add a specific volume of each sample dilution to the wells.

  • Add an equal volume of the DPPH working solution to each well and mix thoroughly.[10]

  • Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[10]

  • Measure the absorbance of each well at 517 nm using a microplate reader.[10]

  • Calculate the percentage of DPPH radical scavenging activity for each sample concentration.

  • Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.[10]

Sulforhodamine B (SRB) Assay for Cytotoxicity

Principle: The SRB assay is a colorimetric method used to determine cell viability by measuring the cellular protein content. SRB, a bright pink aminoxanthene dye, binds to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the number of cells.[12][13]

Materials:

  • Adherent cancer cell line

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.[12]

  • Treat the cells with serial dilutions of the test compound and incubate for the desired period (e.g., 48 or 72 hours).[4]

  • Fix the cells by gently adding cold 10% TCA to each well and incubate at 4°C for 1 hour.[13]

  • Wash the wells five times with 1% acetic acid to remove excess TCA and air dry the plates.[4]

  • Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[13]

  • Quickly wash the wells four times with 1% acetic acid to remove the unbound SRB dye and air dry the plates.[4]

  • Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.[13]

  • Measure the absorbance at a wavelength of around 510-565 nm using a microplate reader.[4][13]

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[12]

Conclusion

This compound derivatives and their analogues constitute a promising class of compounds with significant therapeutic potential. Their ease of synthesis and amenability to chemical modification allow for the generation of large libraries for structure-activity relationship studies. The compelling in vitro data on their anticancer, antioxidant, and anti-inflammatory activities warrant further investigation, including in vivo studies and exploration of their pharmacokinetic and toxicological profiles, to pave the way for their potential clinical applications.

References

Unveiling the Antioxidant Potential of 1,5-Diphenylpenta-1,4-dien-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Diphenylpenta-1,4-dien-3-one (B3434637), a curcumin (B1669340) analogue, has garnered significant interest for its potential therapeutic properties, including its antioxidant capabilities. This technical guide provides a comprehensive overview of the antioxidant properties of this compound and its derivatives. It details the experimental protocols for evaluating its radical scavenging and antioxidant efficacy, presents available quantitative data, and elucidates the potential underlying molecular mechanisms involving key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism.[1] An imbalance between the production of ROS and the biological system's ability to readily detoxify these reactive intermediates results in oxidative stress. This state of elevated oxidative stress is implicated in the pathogenesis of numerous chronic and degenerative diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Antioxidants are compounds that can inhibit or delay the oxidation of other molecules by neutralizing free radicals.

This compound, also known as dibenzylideneacetone, is a synthetic analogue of curcumin, the active component of turmeric. Curcumin has been extensively studied for its potent antioxidant and anti-inflammatory properties.[2] However, its clinical application is often limited by poor bioavailability. This has spurred the development of curcumin analogues, such as this compound, with potentially improved pharmacokinetic profiles and biological activities.[3] This guide focuses on the antioxidant properties of this compound and its substituted derivatives.

Synthesis

The primary method for synthesizing this compound and its analogues is the Claisen-Schmidt condensation.[1] This reaction involves the base-catalyzed condensation of a substituted benzaldehyde (B42025) with a ketone, typically acetone (B3395972).[1]

General Experimental Protocol for Synthesis

A solution of an appropriate aromatic aldehyde (2 mmol) and acetone (1 mmol) is prepared in ethanol. To this stirred solution, an aqueous solution of a base, commonly sodium hydroxide (B78521) (NaOH), is added dropwise at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-cold water and acidified with a dilute acid, such as hydrochloric acid (HCl), to precipitate the product. The solid product is then collected by filtration, washed with water until neutral, and purified by recrystallization from a suitable solvent like ethanol.[3]

Quantitative Antioxidant Data

The antioxidant activity of this compound and its derivatives has been primarily evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH free radicals, is a common metric for antioxidant efficacy.

CompoundSubstituent (R)DPPH Radical Scavenging IC50 (µg/mL)Reference
2a 4-OH48.3[1]
2b 4-OCH345.2[1]
2c 3,4,5-(OCH3)358.7[1]
2d 4-Cl65.4[1]
2e 2-OH35.6[1]
2f 4-NO272.1[1]
2g 4-CH355.9[1]
Ascorbic Acid (Standard) -18.5[1]

Note: The parent compound, this compound, is represented by the structure where R is H. Specific IC50 data for the unsubstituted parent compound was not available in the reviewed literature. The table presents data for various substituted analogues as reported by Nagaraja Naik et al.[1]

Experimental Protocols for Antioxidant Assays

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which can be measured spectrophotometrically.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol (B129727) or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Sample Preparation: The test compound (this compound or its analogues) and a standard antioxidant (e.g., ascorbic acid) are prepared in a series of concentrations in the same solvent as the DPPH solution.

  • Reaction Mixture: A fixed volume of the DPPH solution is added to various concentrations of the sample and standard solutions. A control is prepared with the solvent and DPPH solution only.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare DPPH Solution (e.g., 0.1 mM in Methanol) mix Mix DPPH with Sample/Standard prep_dpph->mix prep_sample Prepare Sample & Standard (Serial Dilutions) prep_sample->mix incubate Incubate in Dark (e.g., 30 min) mix->incubate measure Measure Absorbance (at ~517 nm) incubate->measure calculate Calculate % Inhibition measure->calculate plot Determine IC50 Value calculate->plot

DPPH Radical Scavenging Assay Workflow

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

  • Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) is reacted with an oxidizing agent like potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure: Various concentrations of the test compound are added to the ABTS•+ working solution, and the absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Superoxide (B77818) Radical Scavenging Assay

This assay evaluates the ability of a compound to scavenge superoxide radicals (O2•−), which are generated in vitro by systems such as the phenazine (B1670421) methosulfate-NADH (PMS-NADH) system. The reduction of nitroblue tetrazolium (NBT) by superoxide radicals to form a colored formazan (B1609692) product is inhibited in the presence of an antioxidant.

  • Reaction Mixture: The reaction mixture typically contains NADH, PMS, and NBT in a suitable buffer.

  • Assay Procedure: The test compound at various concentrations is added to the reaction mixture. The reaction is initiated by the addition of PMS.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 560 nm) after a defined incubation period. The decrease in absorbance in the presence of the antioxidant indicates superoxide radical scavenging activity.

Lipid Peroxidation Inhibition Assay

This assay assesses the ability of a compound to inhibit the peroxidation of lipids, often induced by pro-oxidants in a biological membrane model (e.g., liposomes or tissue homogenates). The extent of lipid peroxidation is commonly measured by quantifying the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.

  • Induction of Lipid Peroxidation: Lipid peroxidation is induced in a lipid-rich medium (e.g., rat liver homogenate) using an initiator such as ferrous sulfate/ascorbate.

  • Treatment: The lipid medium is incubated with and without the test compound at various concentrations.

  • Measurement of MDA: Thiobarbituric acid (TBA) is added to the reaction mixture, which is then heated. The MDA-TBA adduct formed produces a pink color, and the absorbance is measured at approximately 532 nm.

  • Calculation: The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample-treated group with that of the control group.

Proposed Molecular Mechanisms of Antioxidant Action

As a curcumin analogue, this compound is likely to exert its antioxidant effects through the modulation of key cellular signaling pathways, primarily the Nrf2 and NF-κB pathways.

Activation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression. These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).

Nrf2_Pathway cluster_nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Compound 1,5-Diphenylpenta- 1,4-dien-3-one Compound->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GSTs) ARE->Antioxidant_Genes activates transcription Antioxidant_Response Cellular Antioxidant Response Antioxidant_Genes->Antioxidant_Response

Proposed Nrf2 Activation Pathway
Inhibition of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, including ROS, lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB proteins, targeting them for ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as cyclooxygenase-2 (COX-2) and various cytokines. Curcumin and its analogues have been shown to inhibit NF-κB activation at multiple levels, including the inhibition of IKK activity and the prevention of IκBα degradation.

NFkB_Pathway cluster_nucleus Stimuli Pro-inflammatory Stimuli (e.g., ROS) IKK IKK Stimuli->IKK activates Compound 1,5-Diphenylpenta- 1,4-dien-3-one Compound->IKK inhibits NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB phosphorylates IκB IkB IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocation NFkB_IkB->NFkB releases Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, Cytokines) Inflammation Inflammation Inflammatory_Genes->Inflammation

Proposed NF-κB Inhibition Pathway

Conclusion and Future Directions

This compound and its derivatives have demonstrated notable antioxidant properties, primarily through their ability to scavenge free radicals. The available data, though limited to primarily DPPH assays, suggests that substitutions on the phenyl rings can significantly influence their antioxidant capacity. The proposed mechanisms of action, involving the activation of the Nrf2 pathway and inhibition of the NF-κB pathway, are consistent with the known biological activities of curcumin and its analogues.

Further research is warranted to fully elucidate the antioxidant potential of this compound. This should include comprehensive in vitro studies using a broader range of antioxidant assays, such as ABTS, superoxide radical scavenging, and lipid peroxidation assays, to provide a more complete antioxidant profile. Moreover, in vivo studies are necessary to validate these findings and to assess the bioavailability and therapeutic efficacy of this compound in models of diseases associated with oxidative stress. Such investigations will be crucial in determining the potential of this compound as a lead compound for the development of novel antioxidant and anti-inflammatory drugs.

References

The Antimicrobial Potential of 1,5-Diphenylpenta-1,4-dien-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Diphenylpenta-1,4-dien-3-one, a derivative of chalcone (B49325), has emerged as a compound of significant interest in the scientific community due to its broad spectrum of biological activities. This technical guide provides an in-depth overview of its antimicrobial properties, offering valuable insights for researchers and professionals in drug development. The document outlines the compound's activity against various microorganisms, details the experimental protocols for its evaluation, and explores its mechanism of action.

Synthesis of this compound

The primary method for synthesizing this compound is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of benzaldehyde (B42025) and acetone (B3395972).[1]

Experimental Protocol: Claisen-Schmidt Condensation

A typical laboratory-scale synthesis protocol is as follows:

  • Reaction Setup: Dissolve 3 millimoles of acetone and 6 millimoles of benzaldehyde in 3 mL of 95% ethanol (B145695) in a test tube and stir the mixture with a glass rod.[2]

  • Catalysis: Add 1 mL of a 10% aqueous sodium hydroxide (B78521) (NaOH) solution to the mixture and continue stirring until a precipitate begins to form.[2] Allow the mixture to stand for approximately 20 minutes with occasional stirring.[2]

  • Isolation: Cool the reaction mixture in an ice bath for 5-10 minutes to facilitate complete precipitation.[2]

  • Washing: Transfer the precipitate to a beaker. Remove the supernatant liquid and wash the crude product by stirring with 2 mL of ice-cold water. Repeat the washing step.[2]

  • Purification: After removing the wash water, recrystallize the solid product from a minimum volume of hot ethanol to obtain the purified this compound.[3]

  • Drying and Characterization: Collect the purified crystals by vacuum filtration, dry them, and determine the mass, percent yield, and melting point.[2]

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product acetone Acetone mix Mixing & Stirring acetone->mix benzaldehyde Benzaldehyde benzaldehyde->mix ethanol Ethanol (Solvent) ethanol->mix naoh NaOH (Base Catalyst) naoh->mix precipitate Precipitation mix->precipitate Stirring at RT filter_wash Filtration & Washing precipitate->filter_wash Cooling recrystallize Recrystallization filter_wash->recrystallize product This compound recrystallize->product

Caption: Synthesis workflow for this compound.

Antimicrobial Activity: Quantitative Data

This compound and its derivatives have demonstrated inhibitory activity against a range of pathogenic bacteria and fungi. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

MicroorganismStrainCompoundMIC (µg/mL)Reference
Staphylococcus aureusNCIM 5021This compound>100[4]
Staphylococcus aureus-1,5-bis(2-hydroxyphenyl)pent-1,4-diene-3-one500[5]
Bacillus subtilisNCIM 2718This compound>100[4]
Escherichia coliNCIM 2931This compound>100[4]
Pseudomonas aeruginosa-1,5-bis(2-hydroxyphenyl)pent-1,4-diene-3-one500[5]
Klebsiella pneumoniae-1,5-bis(2-hydroxyphenyl)pent-1,4-diene-3-one500[5]
Candida albicans-This compoundNot specified, but showed activity[6]
Aspergillus niger-This compoundNot specified, but showed activity[7]

Experimental Protocols for Antimicrobial Susceptibility Testing

Standardized methods are crucial for determining the antimicrobial activity of compounds. The two most common methods employed are the broth microdilution and the agar (B569324) disk diffusion assays.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: The test compound is serially diluted in a 96-well microtiter plate containing broth to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours) to allow for microbial growth.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Agar Disk Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

  • Preparation of Agar Plates: Mueller-Hinton agar is prepared and poured into sterile Petri dishes to a uniform depth.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Application of Disks: Sterile filter paper disks impregnated with a known concentration of the test compound are placed on the surface of the inoculated agar.

  • Incubation: The plates are incubated under suitable conditions.

  • Measurement of Inhibition Zones: The diameter of the clear zone of no growth around each disk is measured in millimeters. The size of the zone of inhibition is indicative of the antimicrobial activity.

G cluster_prep Preparation cluster_broth Broth Microdilution cluster_agar Agar Disk Diffusion culture Microbial Culture inoculum Standardized Inoculum culture->inoculum inoculate_broth Inoculate Wells inoculum->inoculate_broth inoculate_agar Inoculate Agar Surface inoculum->inoculate_agar serial_dilution Serial Dilution of Compound serial_dilution->inoculate_broth incubate_broth Incubate inoculate_broth->incubate_broth read_mic Determine MIC incubate_broth->read_mic prepare_plate Prepare Agar Plate prepare_plate->inoculate_agar apply_disk Apply Impregnated Disk inoculate_agar->apply_disk incubate_agar Incubate apply_disk->incubate_agar measure_zone Measure Zone of Inhibition incubate_agar->measure_zone

Caption: Workflow of antimicrobial susceptibility testing methods.

Mechanism of Antimicrobial Action

The antimicrobial activity of this compound and related chalcones is primarily attributed to their ability to disrupt the integrity of microbial cell membranes.[8][9] This mechanism involves a series of events that ultimately lead to cell death.

The proposed mechanism involves the following steps:

  • Membrane Interaction: The lipophilic nature of the compound facilitates its interaction with the lipid bilayer of the microbial cell membrane.

  • Disruption of Membrane Potential: The compound disrupts the transmembrane potential, which is crucial for various cellular processes, including ATP synthesis and transport of molecules.[10]

  • Increased Membrane Permeability: The disruption of the membrane leads to an increase in its permeability, allowing the uncontrolled passage of ions and small molecules.[8]

  • Leakage of Intracellular Components: The compromised membrane integrity results in the leakage of essential intracellular components, such as ions, ATP, DNA, and proteins.[8]

  • Cell Death: The loss of essential components and the collapse of the electrochemical gradient across the membrane lead to metabolic arrest and ultimately, cell death.

G cluster_compound Antimicrobial Agent cluster_membrane Microbial Cell Membrane cluster_effects Cellular Effects cluster_outcome Outcome compound This compound membrane Lipid Bilayer compound->membrane Interaction disrupt_potential Disruption of Membrane Potential membrane->disrupt_potential increase_permeability Increased Membrane Permeability disrupt_potential->increase_permeability leakage Leakage of Intracellular Components (Ions, ATP, etc.) increase_permeability->leakage cell_death Cell Death leakage->cell_death

Caption: Proposed mechanism of antimicrobial action.

Conclusion

This compound represents a promising scaffold for the development of novel antimicrobial agents. Its straightforward synthesis, coupled with its ability to disrupt microbial membranes, makes it an attractive candidate for further investigation. This technical guide provides a foundational understanding of its antimicrobial properties, offering detailed protocols and insights into its mechanism of action to aid researchers in their quest for new and effective treatments for infectious diseases. Further studies are warranted to fully elucidate its spectrum of activity and to optimize its structure for enhanced potency and selectivity.

References

A Technical Guide to the Anticancer Potential of 1,5-Diphenylpenta-1,4-dien-3-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,5-Diphenylpenta-1,4-dien-3-one (B3434637), commonly known as dibenzylideneacetone (B150790) (DBA), and its derivatives represent a promising class of synthetic compounds with significant anticancer properties. As structural analogues of curcumin (B1669340), these α,β-unsaturated ketones have demonstrated potent cytotoxic effects across a range of cancer cell lines. Their mechanism of action is multifaceted, primarily involving the induction of apoptosis (programmed cell death) and cell cycle arrest through the modulation of critical cellular signaling pathways. This technical guide provides a comprehensive overview of the synthesis, anticancer activity, mechanisms of action, and key experimental protocols related to these compounds, offering a valuable resource for oncology research and drug development.

Synthesis

The principal method for synthesizing this compound and its derivatives is the Claisen-Schmidt condensation.[1][2] This reaction involves a base-catalyzed condensation between a substituted benzaldehyde (B42025) and a ketone, typically acetone (B3395972).[1][3][4] The process proceeds via an aldol (B89426) condensation, followed by dehydration to form the characteristic α,β-unsaturated ketone structure.[1]

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Processing A Aromatic Aldehyde C Claisen-Schmidt Condensation A->C B Acetone B->C E Reaction Monitoring (TLC) C->E Stir D Base Catalyst (e.g., NaOH) Solvent (e.g., Ethanol) D->C F Precipitation in Ice/Water & Acidification E->F Upon Completion G Filtration & Washing F->G H Recrystallization G->H I Pure this compound Analogue H->I

Caption: General workflow for the synthesis of this compound derivatives.

Quantitative Anticancer Activity

Derivatives of this compound have shown significant cytotoxicity against a wide array of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below. Lower IC50 values indicate higher potency.

Compound/DerivativeCancer Cell Line(s)IC50 (µM)Reference(s)
1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadien-3-oneMultiple Human Cancer Cell Lines (NCI-460, UACC-62, MCF-7, HT-29, 786-O, OVCAR-03, NCI-ADR/RES, PC-3, K-562)2.3[3][5]
(1E,4E)-5-(4-fluorophenyl)-1-(4-methoxyphenyl)-2-methylpenta-1,4-dien-3-one (A2K2A17)Brine Shrimp Lethality Assay1.5 (µg/mL)[6]
Asymmetric Dienone 58Prostate Cancer (PC-3)0.03[7][8]
Asymmetric Dienone 58Prostate Cancer (DU-145)0.12[7][8]
Asymmetric Dienone 58Prostate Cancer (LNCaP)0.04[7][8]
1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadien-3-one derivatives (Compounds 1, 2, 4)All Human Cancer Cell Lines Tested2.3[5]

Mechanism of Action and Signaling Pathways

The anticancer effects of these compounds are primarily attributed to the induction of apoptosis and cell cycle arrest, mediated by the modulation of several key signaling pathways.[9]

Induction of Apoptosis

A primary mechanism is the triggering of programmed cell death. This is often achieved through the intrinsic (mitochondrial) pathway. Derivatives have been shown to increase the production of reactive oxygen species (ROS), leading to mitochondrial damage and the release of pro-apoptotic factors.[10][11]

Key molecular events include:

  • Downregulation of Specificity Protein 1 (Sp1): DBA derivatives can decrease the expression of the Sp1 transcription factor.[1][9] Since Sp1 often contributes to tumorigenesis, its inhibition is a key anticancer mechanism.[1]

  • Upregulation of Bax: The inhibition of Sp1 leads to an increase in the pro-apoptotic protein Bax.[1][9]

  • Mitochondrial Pathway Activation: Increased Bax levels trigger its translocation to the mitochondrial outer membrane, leading to mitochondrial depolarization, the release of cytochrome C, and a reduction in intracellular ATP.[9][10][11]

  • Caspase Activation: The release of cytochrome C activates a cascade of executioner caspases, including caspase-9 and caspase-3, which leads to the cleavage of cellular proteins like PARP, culminating in apoptosis.[9][10][11][12]

G DBA This compound Derivative ROS ↑ Reactive Oxygen Species (ROS) DBA->ROS Sp1 ↓ Sp1 Expression DBA->Sp1 Mito Mitochondrial Damage ROS->Mito Bax ↑ Bax Upregulation Sp1->Bax Mito->Bax CytC Cytochrome C Release Bax->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Apoptosis induction pathway by this compound derivatives.
Cell Cycle Arrest

These derivatives can also halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G2/M phase.[10][11][12] This prevents the cells from entering mitosis and dividing. Some analogues have also been shown to induce arrest at the G0/G1 or S phases.[7][12] This arrest is often a precursor to apoptosis.

G G1 G1 S S G1->S G2 G2 S->G2 M M G2->M M->G1 DBA This compound Derivative Block Blockade DBA->Block Block->G2

Caption: Mechanism of G2/M cell cycle arrest induced by select derivatives.

Experimental Protocols

This section details common methodologies used to evaluate the anticancer potential of this compound derivatives.

General Synthesis: Claisen-Schmidt Condensation[3][4]
  • Dissolution: Dissolve the selected aromatic aldehyde and acetone in a suitable solvent, such as ethanol.

  • Catalysis: Add a base catalyst, commonly a 10% aqueous solution of sodium hydroxide (B78521) (NaOH), to the mixture while stirring.

  • Reaction: Allow the reaction to proceed at room temperature. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Precipitation: Upon completion, pour the reaction mixture into a beaker of ice and water. Acidify with dilute hydrochloric acid (HCl) to precipitate the crude product.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with cold water until the filtrate is neutral.

  • Purification: Dry the crude product and purify it by recrystallization from an appropriate solvent (e.g., ethanol) to obtain the pure 1,5-diaryl-penta-1,4-dien-3-one analogue.

In Vitro Cytotoxicity: MTT Assay[13]
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (dissolved in DMSO, then diluted in culture medium) and incubate for 24-72 hours. Include a vehicle control (DMSO) and a positive control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Detection: Annexin V-FITC/PI Staining[12]
  • Cell Treatment: Treat cells with the compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash twice with cold PBS, and resuspend in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protein Expression: Western Blot Analysis[9][12]
  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Electrophoresis: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Caspase-3, Sp1, β-actin) overnight at 4°C.

  • Washing & Secondary Antibody: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Detection: Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Structure-Activity Relationship (SAR)

Initial studies on the structure-activity relationship of these compounds have revealed key insights:

  • Aromatic Substituents: The type and position of substituents on the phenyl rings significantly influence anticancer activity. The presence of hydroxyl and methoxy (B1213986) groups often appears favorable for cytotoxicity.[3]

  • Symmetry: Asymmetric 1,5-diaryl-1,4-pentadien-3-ones have been shown to be significantly more potent than their corresponding symmetric counterparts, with some asymmetric derivatives being over 600-fold more potent than curcumin in prostate cancer models.[8]

  • Heteroaromatic Rings: Replacing the phenyl rings with nitrogen-containing heteroaromatic rings can substantially enhance cytotoxic and anti-proliferative potency.[8][13]

Conclusion and Future Directions

This compound derivatives have emerged as a compelling class of compounds for anticancer drug development. Their straightforward synthesis, potent cytotoxicity against a broad range of cancer cells, and well-defined mechanisms involving apoptosis induction and cell cycle arrest make them attractive candidates for further investigation. Future research should focus on optimizing the scaffold to enhance potency and selectivity, conducting comprehensive in vivo studies to evaluate efficacy and safety, and further elucidating the complex signaling networks they modulate to identify potential combination therapies.

References

1,5-Diphenylpenta-1,4-dien-3-one (Dibenzylideneacetone) as a Ligand in Organometallic Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Diphenylpenta-1,4-dien-3-one, commonly known as dibenzylideneacetone (B150790) (dba), is a crucial organic compound in the field of organometallic chemistry.[1] Its primary significance lies in its role as a labile, non-spectator ligand, particularly in stabilizing palladium(0) complexes.[2] The resulting complexes, most notably tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), are among the most widely used precursors for generating catalytically active Pd(0) species in a variety of cross-coupling reactions. These reactions are fundamental to modern synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds that are essential for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4]

This technical guide provides a comprehensive overview of the synthesis, structure, properties, and applications of dba as a ligand in organometallic chemistry, with a focus on its palladium complexes. It includes detailed experimental protocols, tabulated quantitative data, and graphical representations of key processes to serve as a practical resource for researchers in both academic and industrial settings.

Synthesis of this compound (dba)

The most common and efficient method for synthesizing dba is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of acetone (B3395972) with two equivalents of benzaldehyde (B42025).[1]

Experimental Protocol: Synthesis of dba

Materials:

Procedure:

  • Prepare a solution of sodium hydroxide in a mixture of water and ethanol.

  • In a separate flask, mix benzaldehyde and acetone.

  • Slowly add the benzaldehyde-acetone mixture to the stirred NaOH solution at room temperature. The reaction is typically exothermic, and cooling may be necessary to maintain the desired temperature.

  • Continue stirring the mixture for a specified time (e.g., 2-3 hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • After completion, neutralize the reaction mixture with dilute hydrochloric acid until it is slightly acidic. This will cause the product to precipitate.

  • Collect the crude dba precipitate by vacuum filtration and wash it thoroughly with water to remove any inorganic salts.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate (B1210297), to yield pale-yellow crystals of dba.[5]

The Ligand in Action: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

The most significant application of dba in organometallic chemistry is as a ligand in the formation of Pd₂(dba)₃, a stable and readily available source of palladium(0).[3]

Synthesis of Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

The synthesis of Pd₂(dba)₃ typically involves the reduction of a palladium(II) salt in the presence of dba.

Experimental Protocol: Synthesis of Pd₂(dba)₃

Materials:

  • Palladium(II) chloride (PdCl₂) or sodium tetrachloropalladate(II) (Na₂PdCl₄)

  • Dibenzylideneacetone (dba)

  • Sodium acetate or other suitable reducing agent

  • Methanol or another appropriate solvent

Procedure:

  • Dissolve the palladium(II) salt in a suitable solvent.

  • In a separate flask, dissolve dibenzylideneacetone in the same solvent.

  • Add the reducing agent to the dba solution.

  • Slowly add the palladium(II) solution to the dba mixture with vigorous stirring. A dark purple precipitate of Pd₂(dba)₃ will form.

  • Continue stirring the reaction mixture at room temperature for a set period to ensure complete reaction.

  • Collect the Pd₂(dba)₃ precipitate by filtration.

  • Wash the solid with the reaction solvent and then with water to remove any remaining impurities.

  • Dry the product under vacuum to obtain the final dark purple solid.

Structural and Spectroscopic Data

The structural and spectroscopic properties of both dba and its palladium complex are crucial for their characterization and understanding their reactivity.

Crystallographic Data of Pd₂(dba)₃

The solid-state structure of Pd₂(dba)₃ has been determined by X-ray crystallography. The complex features two palladium atoms bridged by the dba ligands. The palladium centers are coordinated to the alkene moieties of the dba molecules.[3]

ParameterValueReference
Pd-Pd distance~320 pm[3]
Coordination GeometryTrigonal (approximate)
Spectroscopic Data

Table 1: Spectroscopic Data for this compound (dba)

TechniqueSolvent/MethodChemical Shift (δ, ppm) or Wavenumber (cm⁻¹)Reference(s)
¹H NMRCDCl₃Aromatic protons: ~7.3-7.6 (m), Olefinic protons: ~7.0-7.8 (d)[6]
¹³C NMRCDCl₃Carbonyl carbon: ~189, Olefinic carbons: ~125-145, Aromatic carbons: ~128-135[7]
IRKBrC=O stretch: ~1650-1670 cm⁻¹, C=C stretch: ~1600-1620 cm⁻¹[7][8]

Table 2: Spectroscopic Data for Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

TechniqueSolvent/MethodKey FeaturesReference(s)
¹H NMRCDCl₃Broad signals due to fluxional processes in solution. Aromatic and olefinic protons of the dba ligand are observed.[9]
IRKBrShift of the C=O and C=C stretching frequencies of the dba ligand upon coordination to palladium.[8]

Applications in Organometallic Catalysis

Pd₂(dba)₃ is a versatile precatalyst for a wide range of palladium-catalyzed cross-coupling reactions. The dba ligands are easily displaced by stronger binding ligands (e.g., phosphines), allowing for the in situ formation of the active catalytic species.

General Workflow for a Pd₂(dba)₃-Catalyzed Cross-Coupling Reaction

G start Reaction Setup (Inert Atmosphere) reactants Add Reactants: Aryl Halide, Coupling Partner, Base start->reactants catalyst Add Catalyst System: Pd₂(dba)₃ and Ligand reactants->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir (Monitor by TLC/GC/LCMS) solvent->reaction workup Aqueous Workup reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (e.g., Column Chromatography) extraction->purification product Isolated Product purification->product

A generalized workflow for a cross-coupling reaction.
Key Cross-Coupling Reactions

1. Suzuki-Miyaura Coupling: The formation of a carbon-carbon bond between an organoboron compound and an organohalide.

2. Heck-Mizoroki Reaction: The reaction of an unsaturated halide with an alkene to form a substituted alkene.

3. Buchwald-Hartwig Amination: The formation of a carbon-nitrogen bond between an aryl halide and an amine.

Catalytic Performance

The efficiency of Pd₂(dba)₃ as a precatalyst is often evaluated by its turnover number (TON) and turnover frequency (TOF). These values are highly dependent on the specific reaction, substrates, ligand, and reaction conditions.

Table 3: Representative Catalytic Performance in Cross-Coupling Reactions

ReactionCatalyst SystemSubstratesTON (Turnover Number)TOF (Turnover Frequency, h⁻¹)Reference(s)
Suzuki-Miyaura Coupling Pd₂(dba)₃ / Phosphine LigandAryl Halide + Arylboronic AcidUp to 10⁶ - 10⁷Up to 10⁵ - 10⁶[4][10]
Heck Reaction Pd₂(dba)₃ / Phosphine or NHC LigandAryl Halide + AlkeneVaries widely>2000[4]
Buchwald-Hartwig Amination Pd₂(dba)₃ / Buchwald-type LigandAryl Chloride + AmineUp to 5000High[11][12]

Note: The values in this table are representative and can vary significantly based on the specific reaction conditions and substrates used.

Signaling Pathway Diagram for Catalytic Cycle

The general catalytic cycle for a cross-coupling reaction initiated from Pd₂(dba)₃ involves the formation of an active Pd(0) species, oxidative addition, transmetalation (for Suzuki and related reactions) or migratory insertion (for Heck reaction), and reductive elimination.

A simplified catalytic cycle for a cross-coupling reaction.

Conclusion

This compound is an indispensable ligand in modern organometallic chemistry, primarily through its role in the formation of the versatile palladium(0) precatalyst, Pd₂(dba)₃. The ease of synthesis of both the ligand and its palladium complex, combined with the high catalytic activity of the latter in a multitude of cross-coupling reactions, has solidified its importance in synthetic chemistry. This guide provides a foundational understanding and practical protocols for the use of dba and its palladium complexes, empowering researchers to leverage these powerful tools in the development of novel molecules and materials.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Physical and Chemical Properties of Dibenzylideneacetone (B150790)

Introduction

Dibenzylideneacetone (DBA), systematically named (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one, is a pale-yellow crystalline organic compound. First prepared in 1881 by chemists Rainer Ludwig Claisen and Charles-Claude-Alexandre Claparède, DBA is a well-known α,β-unsaturated ketone. It is synthesized via a Claisen-Schmidt condensation between benzaldehyde (B42025) and acetone. The molecule exists as three geometric isomers: trans,trans, cis,trans, and cis,cis, with the trans,trans isomer being the most stable and common.

DBA's extended π-conjugated system is responsible for its characteristic UV absorption, making it a component in some sunscreens.[1][2] More significantly for the fields of chemical synthesis and drug development, DBA serves as a crucial labile ligand in organometallic chemistry.[2] It is a key component in the formation of palladium(0) catalysts, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), which are fundamental for a wide range of cross-coupling reactions used in the synthesis of complex organic molecules and active pharmaceutical ingredients.[3][4]

Physical Properties

Dibenzylideneacetone is a yellow crystalline solid that is insoluble in water but soluble in many organic solvents.[1] The physical properties, particularly melting and boiling points, vary significantly among its geometric isomers due to differences in molecular symmetry and crystal packing efficiency.[5]

Table 1: Physical and Chemical Properties of Dibenzylideneacetone

PropertyValue
IUPAC Name (1E,4E)-1,5-Diphenylpenta-1,4-dien-3-one
Synonyms Dibenzalacetone, Distyryl ketone
CAS Number 538-58-9
Molecular Formula C₁₇H₁₄O
Molar Mass 234.29 g/mol
Appearance Pale-yellow to yellow crystalline solid
Melting Point trans,trans isomer: 110–114 °C[2][3]
cis,trans isomer: 60 °C[1][3]
Boiling Point cis,cis isomer: 130 °C (at 2.7 Pa)[1][3]
Solubility (at 25 °C) Water: Insoluble[1]
Ethanol (B145695): Slightly soluble[1]
Acetone: Soluble[1]
Chloroform: Soluble[1][3]
Diethyl Ether: Slightly soluble
Stability Stable under normal conditions. Incompatible with strong oxidizing agents.

Chemical Properties and Reactivity

The chemical behavior of dibenzylideneacetone is dominated by its α,β-unsaturated ketone structure and its function as a ligand.

  • Reactions of the Enone System : The conjugated system makes the β-carbon atoms electrophilic and susceptible to nucleophilic attack, such as in Michael addition reactions.[5]

  • Photochemical Reactivity : Upon prolonged exposure to sunlight or UV radiation, DBA can undergo a [2+2] cycloaddition to form dimeric and trimeric cyclobutane (B1203170) adducts.[1][5]

  • Ligand in Organometallic Chemistry : DBA is highly valued as a labile ligand, meaning it can be easily displaced by other ligands, such as phosphines.[1] This property makes it an excellent starting material for generating catalytically active "ligandless" palladium(0) species. It is used to prepare important catalysts like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂).[6] These catalysts are pivotal for numerous palladium-catalyzed cross-coupling reactions, including the Heck, Suzuki, Stille, and Sonogashira reactions, which are indispensable tools in modern organic synthesis and drug discovery.

Spectroscopic Data

The extended conjugation of dibenzylideneacetone gives it distinct spectroscopic signatures. The trans,trans isomer is the most commonly characterized.

Table 2: Spectroscopic Data for trans,trans-Dibenzylideneacetone

Technique Characteristic Peaks and Assignments
UV-Vis λ_max_ ≈ 330-350 nm, attributed to a π → π* transition in the conjugated system. The exact maximum can shift depending on solvent polarity.[1]
Infrared (IR) ~3100-3000 cm⁻¹: Aromatic & Vinylic C-H stretch
~1700-1650 cm⁻¹: C=O (carbonyl) stretch (strong)[3][5]
~1650-1600 cm⁻¹: C=C (vinylic & aromatic) stretch[3]
~980-960 cm⁻¹: Trans C-H bend (out-of-plane)
~760 & 700 cm⁻¹: C-H bend for monosubstituted benzene (B151609) ring
¹H NMR (CDCl₃)δ ≈ 7.75 ppm (d, 2H, J ≈ 16-17 Hz): Hβ protons
δ ≈ 7.68 - 7.35 ppm (m, 10H): Aromatic protons (H_ortho_, H_meta_, H_para_)
δ ≈ 7.09 ppm (d, 2H, J ≈ 16-17 Hz): Hα protons
¹³C NMR (CDCl₃)δ ≈ 188-190 ppm: Carbonyl carbon (C=O)
δ ≈ 142-145 ppm: Vinylic carbon (Cβ)
δ ≈ 125-135 ppm: Aromatic and Vinylic carbons

Note: The large coupling constant (J ≈ 16-17 Hz) for the vinylic protons in ¹H NMR is definitive proof of the trans stereochemistry of the double bonds.

Experimental Protocols

Synthesis of trans,trans-Dibenzylideneacetone (Claisen-Schmidt Condensation)

This protocol describes a standard laboratory procedure for synthesizing dibenzylideneacetone.

Materials and Reagents:

  • Benzaldehyde

  • Acetone

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol (95%)

  • Water

  • Ethyl acetate (B1210297) (for recrystallization)

  • Erlenmeyer flask, magnetic stirrer, Buchner funnel, filter paper

Procedure:

  • Prepare Solutions: Create a solution of sodium hydroxide in a mixture of water and 95% ethanol in an Erlenmeyer flask.

  • Reaction Mixture: Cool the flask in an ice bath. While stirring, add half of the required benzaldehyde to the flask, followed by all of the acetone.

  • Aldehyde Addition: Add the remaining benzaldehyde to the reaction mixture.

  • Reaction: Remove the flask from the ice bath and allow it to stir at room temperature for approximately 30 minutes. A yellow precipitate of dibenzylideneacetone will form.

  • Isolation: Isolate the crude product by vacuum filtration using a Buchner funnel. Wash the solid crystals thoroughly with cold water to remove any residual NaOH.

  • Purification: Recrystallize the crude product from hot ethyl acetate to yield pure, yellow crystals of trans,trans-dibenzylideneacetone.

  • Drying: Allow the purified crystals to air dry completely. Characterize the final product by determining its melting point and acquiring spectroscopic data (IR, NMR).

Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination of DBA in a given solvent.

Materials and Apparatus:

  • High-purity trans,trans-dibenzylideneacetone

  • HPLC-grade organic solvent

  • Analytical balance

  • Glass vials with airtight caps

  • Constant temperature orbital shaker or water bath (set to 25 °C)

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • UV-Vis spectrophotometer or HPLC for quantification

Procedure:

  • Sample Preparation: Add an excess amount of DBA solid to a pre-weighed vial to ensure a saturated solution is formed.

  • Solvent Addition: Add a known volume of the chosen solvent to the vial and cap it securely.

  • Equilibration: Place the vial in the orbital shaker at a constant temperature (e.g., 25 °C) and agitate for 24-48 hours to ensure equilibrium is reached.

  • Sample Extraction: After equilibration, allow the mixture to stand so the excess solid can settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a syringe filter to remove all solid particles.

  • Quantification: Dilute the filtered saturated solution with a known volume of solvent. Determine the concentration of the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectroscopy by comparing absorbance to a calibration curve).

  • Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor. Express solubility in units such as g/100 mL or mol/L.

Visualizations

Synthesis and Purification Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification cluster_analysis Analysis A Mix NaOH, Water, & Ethanol B Add Benzaldehyde & Acetone A->B C Stir at Room Temp (~30 min) B->C D Precipitate Forms C->D E Vacuum Filtration D->E F Wash with H2O E->F G Recrystallize from Hot Ethyl Acetate F->G H Dry Crystals G->H I Characterization (MP, IR, NMR) H->I

Caption: Experimental workflow for the synthesis of dibenzylideneacetone.

Claisen-Schmidt Condensation Mechanism

Claisen_Schmidt_Mechanism Start Acetone + Benzaldehyde Enolate 1. Enolate Formation (Base abstracts α-H from Acetone) Start->Enolate Attack1 2. Nucleophilic Attack (Enolate attacks Benzaldehyde) Enolate->Attack1 Dehydration1 3. Dehydration (Forms Benzalacetone) Attack1->Dehydration1 Repeat 4. Repeat Steps 1-3 on other side of ketone Dehydration1->Repeat Product Dibenzylideneacetone Repeat->Product

Caption: Simplified mechanism of the Claisen-Schmidt condensation.

Role in Palladium(0) Catalyst Formation

Palladium_Catalyst Pd_source Pd(II) Source (e.g., PdCl₂) Reduction Reduction Pd_source->Reduction DBA Dibenzylideneacetone (dba) (Ligand) DBA->Reduction Catalyst Pd₂(dba)₃ Complex (Active Pd(0) Catalyst Precursor) Reduction->Catalyst Application Use in Cross-Coupling Reactions (Heck, Suzuki, etc.) Catalyst->Application

Caption: Role of DBA as a ligand in forming a Pd(0) catalyst precursor.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,5-Diphenylpenta-1,4-dien-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive protocol for the laboratory synthesis of 1,5-diphenylpenta-1,4-dien-3-one, commonly known as dibenzylideneacetone (B150790) (DBA). The synthesis is achieved via a base-catalyzed aldol (B89426) condensation, specifically the Claisen-Schmidt condensation, between benzaldehyde (B42025) and acetone (B3395972).[1][2] This protocol is intended for researchers, scientists, and professionals in drug development, offering detailed methodology, data on expected yields and product characteristics, and a visual representation of the experimental workflow.

Introduction

This compound is a valuable organic compound utilized as a ligand in organometallic chemistry, particularly in palladium-catalyzed reactions, and as an ingredient in sunscreens.[1][3] The synthesis is a classic example of a crossed aldol condensation where an enolate ion from a ketone reacts with an aldehyde that lacks alpha-hydrogens, preventing self-condensation.[4][5] The reaction involves two equivalents of benzaldehyde reacting with one equivalent of acetone in the presence of a base, typically sodium hydroxide (B78521), to form the highly conjugated final product.[3][6] The insolubility of dibenzylideneacetone in the aqueous ethanol (B145695) reaction medium helps drive the reaction to completion.[1]

Reaction Mechanism

The Claisen-Schmidt condensation for the synthesis of dibenzylideneacetone proceeds in the following steps:

  • Enolate Formation: A hydroxide ion deprotonates an α-hydrogen from acetone, forming a resonance-stabilized enolate.[4]

  • Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of a benzaldehyde molecule.[1]

  • Protonation: The resulting alkoxide is protonated by a solvent molecule (e.g., water or ethanol) to form a β-hydroxy ketone intermediate.[1]

  • Dehydration: The β-hydroxy ketone readily undergoes base-catalyzed dehydration to form the α,β-unsaturated ketone, benzalacetone. This step is driven by the formation of a stable conjugated system.[1][4]

  • Second Condensation: The process is repeated on the other side of the benzalacetone molecule. A new enolate is formed which then attacks a second molecule of benzaldehyde.[4]

  • Final Dehydration: A subsequent dehydration yields the final product, this compound.[4]

Experimental Protocol

This protocol is based on established literature procedures for the Claisen-Schmidt condensation.[3][7][8]

Materials and Equipment:

  • Benzaldehyde (C₆H₅CHO)

  • Acetone (CH₃COCH₃)

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Distilled Water

  • Ethyl Acetate (B1210297) (for recrystallization)

  • Round-bottom flask or Erlenmeyer flask

  • Magnetic stirrer and stir bar or mechanical stirrer

  • Beakers

  • Graduated cylinders

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Melting point apparatus

Procedure:

  • Preparation of the Base Solution: Prepare a 10% aqueous solution of sodium hydroxide. For a typical lab-scale synthesis, dissolve 2.5 g of NaOH in 25 mL of water and then add 20 mL of 95% ethanol.[9] Cool the solution in an ice bath.

  • Preparation of the Aldehyde-Ketone Mixture: In a separate flask, mix 2.6 g (0.025 mol) of benzaldehyde with 0.73 g (0.0125 mol) of acetone.[7]

  • Reaction: While stirring the cooled NaOH solution vigorously, slowly add the benzaldehyde-acetone mixture. A yellow precipitate of dibenzylideneacetone should form within a few minutes.[3][7]

  • Reaction Completion: Continue to stir the mixture for 30 minutes. The temperature should be maintained below 30°C to minimize side reactions.[7][10]

  • Isolation of the Crude Product: After the 30-minute stirring period, collect the yellow precipitate by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals thoroughly with cold distilled water to remove any remaining sodium hydroxide.[7][8]

  • Drying: Allow the crude product to air dry on the filter paper or in a desiccator to a constant weight.

Purification (Recrystallization):

  • For a purer product, the crude dibenzylideneacetone can be recrystallized from hot ethyl acetate.[1] Use approximately 100 mL of ethyl acetate for every 40 g of crude product.[3][8]

  • Dissolve the crude product in the minimum amount of hot ethyl acetate.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[1]

  • Collect the purified crystals by vacuum filtration and allow them to dry.

Data Presentation

The following table summarizes the quantitative data associated with the synthesis of this compound.

ParameterValueReference
Reactants
Benzaldehyde2 equivalents[1]
Acetone1 equivalent[1]
CatalystSodium Hydroxide[4]
Product
Molar Mass234.29 g/mol [11]
AppearancePale-yellow crystalline solid[1][3]
Melting Point (trans,trans isomer)110-112 °C[7]
Theoretical YieldBased on acetone as the limiting reagent[6]
Expected Yield59-94%[8][12]
Solubility
WaterInsoluble[11]
Organic Solvents (Ethanol, Acetone)Soluble[11]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Reagents Prepare Reagents - Benzaldehyde - Acetone - NaOH Solution (aq. EtOH) Mixing Reaction Mixture (Stirring, <30°C) Reagents->Mixing Add Aldehyde-Ketone mixture to base Precipitation Precipitation of Crude Product Mixing->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Cold Water Filtration->Washing Drying Dry Crude Product Washing->Drying Recrystallization Recrystallization (Hot Ethyl Acetate) Drying->Recrystallization Optional Purification Characterization Characterization (Melting Point, etc.) Drying->Characterization Final_Filtration Vacuum Filtration Recrystallization->Final_Filtration Final_Drying Dry Purified Product Final_Filtration->Final_Drying Final_Drying->Characterization

Synthesis Workflow for this compound

References

The Versatility of Dibenzylideneacetone in Palladium-Catalyzed Cross-Coupling Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dibenzylideneacetone (dba), an organic compound, has become an indispensable tool in modern synthetic chemistry, primarily for its role as a ligand in stabilizing palladium(0) complexes.[1] These complexes, most notably tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) and bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂), are highly versatile and widely employed as catalyst precursors in a vast array of palladium-catalyzed cross-coupling reactions.[2][3] Their air-stability and commercial availability make them convenient and reliable sources of the active palladium(0) species required for catalytic cycles that forge critical carbon-carbon and carbon-heteroatom bonds.[2]

The dba ligands, while often considered "spectator" ligands that dissociate to allow the reaction to proceed, can play a "noninnocent" role, influencing the catalyst's activity and stability.[4] The electronic properties of the dba ligand can affect the concentration of the catalytically active species and help prevent the agglomeration of palladium, thereby enhancing catalyst longevity.[5] This subtle yet significant influence underscores the importance of understanding the role of dba in these transformative reactions.

This document provides detailed application notes, experimental protocols, and quantitative data for the use of dibenzylideneacetone-palladium complexes in several key cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.

Data Presentation: A Comparative Overview of Palladium-dba Catalyzed Cross-Coupling Reactions

The following tables summarize quantitative data for various cross-coupling reactions utilizing palladium-dba catalyst systems. These examples showcase the broad applicability and efficiency of these catalysts.

Table 1: Suzuki-Miyaura Coupling

Aryl HalideBoronic AcidPd-dba CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
4-Bromoanisole (B123540)Phenylboronic acidPd₂(dba)₃PCy₃K₃PO₄Toluene (B28343)1003>95
4-ChloroacetophenonePhenylboronic acidPd(dba)₂SPhosK₃PO₄1,4-Dioxane80298
1-Bromo-4-(trifluoromethyl)benzene(4-Methoxyphenyl)boronic acidPd₂(dba)₃XPhosK₃PO₄t-BuOH/H₂O1001691

Table 2: Heck Reaction

Aryl HalideAlkenePd-dba CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
Iodobenzene (B50100)Styrene (B11656)Pd(dba)₂P(t-Bu)₃·HBF₄Et₃NDMF100482[6]
4-BromophenolStyrenePd(OAc)₂ (precursor for Pd(0))P(o-tolyl)₃Et₃NN/A1001295[7]
1-Iodo-4-nitrobenzenen-Butyl acrylatePd₂(dba)₃PPh₃NaOAcDMF1002485

Table 3: Sonogashira Coupling

Aryl HalideAlkynePd-dba CatalystCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)
IodobenzenePhenylacetylene (B144264)Pd₂(dba)₃CuIEt₃NCH₃CN60398[8]
1-Iodo-4-methoxybenzeneTrimethylsilylacetylenePd(dba)₂CuIi-Pr₂NHTHFRT1292
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (precursor for Pd(0))CuIEt₃NDMF1003High Yield[9]

Table 4: Buchwald-Hartwig Amination

Aryl HalideAminePd-dba CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
4-Chloroanisole (B146269)Diphenylamine (B1679370)Pd₂(dba)₃ (1 mol%)tBu₃P·HBF₄ (2 mol%)NaOtBuTolueneReflux1665
4-ChlorotolueneMorpholinePd(dba)₂ (1.5 mol%)XPhos (3.0 mol%)NaOtBuTolueneReflux695[10]
Brominated BenzodiazepineAnilinePd₂(dba)₃ (5 mol%)XPhos (10 mol%)N/AToluene902High Conversion[1]

Experimental Protocols

Detailed methodologies for key palladium-dba catalyzed cross-coupling reactions are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 4-Bromoanisole

  • Phenylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium phosphate (B84403) (K₃PO₄)

  • Anhydrous toluene

  • Schlenk flask or glovebox

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), PCy₃ (0.02 mmol, 2 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add 4-bromoanisole (1.0 mmol, 1.0 equiv.) and phenylboronic acid (1.2 mmol, 1.2 equiv.) to the flask.

  • Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

Protocol 2: Heck Reaction of Iodobenzene with Styrene

This protocol outlines a typical Heck cross-coupling reaction.

Materials:

  • Iodobenzene

  • Styrene

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

  • Tri-tert-butylphosphonium tetrafluoroborate (B81430) (P(t-Bu)₃·HBF₄)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask or glovebox

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst System Preparation: In a glovebox or under an inert atmosphere, add Pd(dba)₂ (0.02 mmol, 2 mol%) and P(t-Bu)₃·HBF₄ (0.04 mmol, 4 mol%) to an oven-dried Schlenk flask with a magnetic stir bar.

  • Reagent and Solvent Addition: Add anhydrous DMF (5 mL), iodobenzene (1.0 mmol, 1.0 equiv.), styrene (1.2 mmol, 1.2 equiv.), and Et₃N (1.5 mmol, 1.5 equiv.) to the flask under an inert atmosphere.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitoring: Follow the reaction's progress using TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Pour the mixture into water and extract with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Purification: After filtering and concentrating the solvent, purify the residue by column chromatography to yield the trans-stilbene (B89595) product.

Protocol 3: Sonogashira Coupling of Iodobenzene with Phenylacetylene

This protocol details a typical Sonogashira cross-coupling reaction.

Materials:

  • Iodobenzene

  • Phenylacetylene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous acetonitrile (B52724) (CH₃CN)

  • Schlenk tube or glovebox

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a Schlenk tube equipped with a magnetic stir bar and under a nitrogen atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), CuI (0.005 mmol, 0.5 mol%), iodobenzene (1.0 mmol, 1.0 equiv.), and phenylacetylene (1.2 mmol, 1.2 equiv.).

  • Solvent and Base Addition: Add anhydrous CH₃CN (5 mL) and Et₃N (2 mL) to the Schlenk tube.

  • Degassing and Reaction: Degas the mixture by three freeze-pump-thaw cycles. Place the reaction tube in a preheated oil bath at 60 °C and stir for 3 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the resulting residue by silica gel chromatography using a mixture of ethyl acetate and hexane (B92381) to obtain the desired diphenylacetylene (B1204595) product.[3]

Protocol 4: Buchwald-Hartwig Amination of 4-Chloroanisole with Diphenylamine

This protocol provides a representative procedure for the Buchwald-Hartwig amination.

Materials:

  • 4-Chloroanisole

  • Diphenylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphonium tetrafluoroborate (tBu₃P·HBF₄)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Three-necked round-bottom flask

  • Inert atmosphere (Nitrogen)

Procedure:

  • Reagent Addition: To a 300 mL three-necked round-bottom flask, add diphenylamine (29.6 mmol, 1.0 equiv.), 4-chloroanisole (31.4 mmol, 1.05 equiv.), and degassed toluene (150 mL).

  • Catalyst and Base Addition: Add Pd₂(dba)₃ (0.131 mmol, 1 mol%), tBu₃P·HBF₄ (0.683 mmol, 2 mol%), and sodium tert-butoxide (66.0 mmol, 2.2 equiv.) to the flask.

  • Reaction: Reflux the reaction mixture for 16 hours under a nitrogen atmosphere.

  • Work-up: Cool the reaction to room temperature and dilute with dichloromethane (B109758) (300 mL). Filter the suspension and dry the filtrate over anhydrous sodium sulfate. Concentrate the filtrate under reduced pressure to yield a crude brown solid.

  • Purification: Purify the crude product by silica-gel column chromatography (hexane:ethyl acetate = 99:1 to 8:1). Further purification by recrystallization from hexane may be necessary to remove any residual diphenylamine, affording 4-methoxytriphenylamine (B1588709) as a white solid.

Visualizations: Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the fundamental catalytic cycles and a general experimental workflow for palladium-catalyzed cross-coupling reactions.

Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L_n Pd(0)L_n (Active Catalyst) Oxidative_Addition Oxidative Addition (R-X) Pd(0)L_n->Oxidative_Addition Pd(II)_Complex R-Pd(II)-X(L_n) (Intermediate) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R'-M) Pd(II)_Complex->Transmetalation Pd(II)_Intermediate R-Pd(II)-R'(L_n) (Intermediate) Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Product R-R' (Product) Reductive_Elimination->Product

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Pd-dba catalyst, ligand, base, aryl halide, and coupling partner setup->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat and Stir (Monitor Progress) solvent->reaction workup Work-up (Quench, Extract, Dry) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product end End product->end

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Ligand_Exchange cluster_1 Pre-catalyst Activation Pd2_dba3 Pd₂(dba)₃ (Pre-catalyst) Ligand_Addition + Ligand (L) Pd2_dba3->Ligand_Addition Active_Catalyst Pd(0)L_n (Active Catalyst) Ligand_Addition->Active_Catalyst dba_release - dba Ligand_Addition->dba_release

References

Application Notes and Protocols: 1,5-Diphenylpenta-1,4-dien-3-one as a UV Filter in Sunscreens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Diphenylpenta-1,4-dien-3-one, also known as Dibenzylideneacetone (B150790) (DBA), is a synthetic organic compound recognized for its potent ultraviolet (UV) absorbing properties[1][2][3][4]. Its conjugated system of double bonds allows for the absorption of UV radiation, making it a candidate for use as a chemical UV filter in sunscreen formulations to provide protection against sun-induced skin damage[1][2][3][4]. These application notes provide a comprehensive overview of the characteristics of this compound as a UV filter, including its photophysical properties, illustrative performance data, and detailed experimental protocols for its synthesis and evaluation. Additionally, potential cellular signaling pathways affected by this compound in the context of skin protection are discussed.

Physicochemical and Photophysical Properties

This compound is a pale-yellow crystalline solid with poor solubility in water but good solubility in organic solvents like ethanol (B145695) and acetone (B3395972). The photoprotective capacity of a UV filter is determined by its ability to absorb UV radiation in the UVA (320-400 nm) and UVB (280-320 nm) ranges. The trans,trans isomer is the most stable and is typically used in cosmetic formulations.

Table 1: Physicochemical and Photophysical Properties of this compound

PropertyValueReference
Molecular Formula C₁₇H₁₄O[5]
Molecular Weight 234.29 g/mol [5]
Appearance Pale-yellow solid[4]
Melting Point 110-111 °C (trans,trans-isomer)[3]
Solubility Insoluble in water; Soluble in ethanol, acetone, chloroform[3][6]
λmax (in Ethanol) 330 nm (trans,trans-isomer)[3]
Molar Extinction Coefficient (ε) at λmax 34,300 L·mol⁻¹·cm⁻¹[3]

UV Protection Performance (Illustrative Data)

Table 2: Illustrative In Vitro UV Protection Data of Related Dibenzylidene Derivatives

CompoundConcentration (%)In Vitro SPFIn Vitro UVA-PFCritical Wavelength (nm)Reference
Diethyl 2,2′-((Z)-4-(4-methoxybenzylidene)-2,5-dioxoimidazolidine-1,3-diyl)diacetate53.07 ± 0.04--[7]
Diethyl 2,2′-((Z)-4-((E)-3-(4-methoxyphenyl)allylidene)-2,5-dioxoimidazolidine-1,3-diyl)diacetate5-6.83 ± 0.05-[7]

Photostability

Photostability is a critical parameter for UV filters, as their degradation upon exposure to UV radiation can lead to a loss of efficacy and the formation of potentially harmful byproducts. This compound can undergo [2+2] cycloadditions upon prolonged exposure to sunlight, leading to the formation of dimeric and trimeric cyclobutane (B1203170) products. Quantitative data on its photodegradation kinetics in sunscreen formulations is limited in public literature.

Table 3: Photostability Characteristics of this compound

ParameterObservationReference
Photodegradation Pathway [2+2] cycloaddition to form cyclobutane dimers/trimers[8]
Photostability Assessment Further quantitative studies are required to determine the rate and extent of photodegradation in sunscreen formulations.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and evaluation of this compound as a UV filter.

Synthesis of this compound (Claisen-Schmidt Condensation)

This protocol describes the base-catalyzed condensation of benzaldehyde (B42025) and acetone to yield the trans,trans-isomer of this compound.

Materials:

  • Benzaldehyde

  • Acetone

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol

  • Deionized water

  • Magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Prepare a solution of sodium hydroxide by dissolving 10 g of NaOH in 100 mL of deionized water and 80 mL of ethanol in a 500 mL Erlenmeyer flask.

  • Cool the NaOH solution in an ice bath to 15-20°C.

  • In a separate beaker, prepare a mixture of 10.6 g (0.1 mol) of benzaldehyde and 2.9 g (0.05 mol) of acetone.

  • While stirring the cooled NaOH solution, slowly add half of the benzaldehyde-acetone mixture.

  • Maintain the temperature below 25°C and continue stirring for 15 minutes. A yellow precipitate should form.

  • Add the remaining half of the benzaldehyde-acetone mixture and continue stirring for another 30 minutes.

  • Collect the yellow precipitate by vacuum filtration using a Büchner funnel.

  • Wash the crystals thoroughly with cold deionized water until the washings are neutral to pH paper. This removes residual NaOH.

  • Recrystallize the crude product from hot ethanol to obtain pure, bright yellow crystals of trans,trans-1,5-Diphenylpenta-1,4-dien-3-one.

  • Dry the crystals in a desiccator.

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product Benzaldehyde Benzaldehyde Condensation Claisen-Schmidt Condensation Benzaldehyde->Condensation Acetone Acetone Acetone->Condensation NaOH NaOH (Base Catalyst) NaOH->Condensation Ethanol_Water Ethanol/Water (Solvent) Ethanol_Water->Condensation Precipitation Precipitation Condensation->Precipitation Filtration Filtration & Washing Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization DBA This compound Recrystallization->DBA

Figure 1: Synthesis workflow for this compound.
In Vitro Sun Protection Factor (SPF) Determination

This protocol is a generalized method based on international standards for the in vitro determination of SPF.

Materials:

  • Sunscreen formulation containing this compound

  • Polymethylmethacrylate (PMMA) plates (roughened surface)

  • Positive control sunscreen with a known SPF

  • Glycerin (for blank measurement)

  • UV-Vis spectrophotometer with an integrating sphere

  • Solar simulator with a defined UV spectrum

  • Precision balance

Procedure:

  • Blank Measurement: Apply a thin layer of glycerin to a PMMA plate and measure its transmittance from 290 nm to 400 nm.

  • Sample Application: Accurately weigh a PMMA plate. Apply the sunscreen formulation at a concentration of 1.0 mg/cm² onto the roughened surface of the plate. Spread the formulation evenly using a gloved finger or a specific spreading tool to achieve a uniform film.

  • Drying: Allow the sunscreen film to dry and equilibrate for 15-20 minutes in the dark at a controlled temperature.

  • Initial Transmittance Measurement: Place the PMMA plate in the spectrophotometer and measure the transmittance at 1 nm intervals from 290 nm to 400 nm at multiple sites on the plate.

  • UV Irradiation: Expose the plate to a controlled dose of UV radiation from a solar simulator. The dose is typically calculated based on the expected SPF of the product.

  • Post-Irradiation Transmittance Measurement: Immediately after irradiation, repeat the transmittance measurement as described in step 4.

  • SPF Calculation: The SPF is calculated using the following formula, which integrates the erythemal effectiveness spectrum and the solar spectrum with the measured absorbance of the sunscreen film:

    SPFin vitro = ∫ E(λ) * I(λ) dλ / ∫ E(λ) * I(λ) * T(λ) dλ

    Where:

    • E(λ) is the erythema action spectrum

    • I(λ) is the spectral irradiance of the UV source

    • T(λ) is the spectral transmittance of the sunscreen product

G start Start prep_plate Prepare PMMA Plate start->prep_plate apply_sunscreen Apply Sunscreen (1.0 mg/cm²) prep_plate->apply_sunscreen dry_film Dry Film (15-20 min) apply_sunscreen->dry_film initial_scan Initial Transmittance Scan (290-400 nm) dry_film->initial_scan irradiate UV Irradiation initial_scan->irradiate post_scan Post-Irradiation Transmittance Scan irradiate->post_scan calculate_spf Calculate In Vitro SPF post_scan->calculate_spf end End calculate_spf->end

Figure 2: Workflow for in vitro SPF determination.
In Vitro UVA Protection Factor (UVA-PF) Determination

This protocol follows the principles of the ISO 24443:2012 standard for determining UVA protection.

Materials:

  • Same as for SPF determination.

Procedure:

  • Follow steps 1-6 from the In Vitro SPF Determination protocol.

  • UVA-PF Calculation: The UVA-PF is calculated using the absorbance data obtained before and after UV irradiation, weighted with the Persistent Pigment Darkening (PPD) action spectrum. The calculation is as follows:

    UVA-PF = ∫ P(λ) * I(λ) dλ / ∫ P(λ) * I(λ) * T(λ) dλ

    Where:

    • P(λ) is the PPD action spectrum

    • I(λ) is the spectral irradiance of the UVA source

    • T(λ) is the spectral transmittance of the sunscreen product

  • Critical Wavelength Calculation: The critical wavelength is the wavelength at which the integral of the spectral absorbance curve from 290 nm reaches 90% of the integral from 290 to 400 nm. A critical wavelength of ≥ 370 nm is required for a "broad spectrum" claim.

Photostability Assessment

This protocol assesses the change in UV absorbance of the sunscreen formulation after a defined dose of UV radiation.

Materials:

  • Same as for SPF and UVA-PF determination.

Procedure:

  • Prepare the sample on the PMMA plate as described in the SPF protocol (steps 1-3).

  • Measure the initial absorbance spectrum (A₀) from 290 nm to 400 nm.

  • Expose the plate to a defined dose of UV radiation from a solar simulator (e.g., equivalent to a specific number of MEDs or a set time).

  • Measure the final absorbance spectrum (Aₜ) after irradiation.

  • Calculate Photodegradation: The percentage of photodegradation can be calculated by the change in the area under the absorbance curve or the change in absorbance at the λmax.

    Photodegradation (%) = [(A₀ - Aₜ) / A₀] * 100

Potential Cellular Mechanisms and Signaling Pathways

While the primary function of this compound in sunscreens is UV absorption, its interaction with skin cells upon UV exposure is an important area of research. Studies on related compounds and general cellular responses to UV provide insights into potential mechanisms.

Induction of Apoptosis in Damaged Cells

Research has shown that dibenzylideneacetone can induce apoptosis (programmed cell death) in cancer cells. This occurs through the downregulation of the transcription factor Specificity Protein 1 (Sp1), which in turn leads to the upregulation of the pro-apoptotic protein Bax. While this has been observed in cancer cells, it is plausible that a similar mechanism could contribute to the removal of UV-damaged keratinocytes in the skin, a protective mechanism against the development of skin cancer.

G DBA This compound (DBA) Sp1 Specificity Protein 1 (Sp1) (Transcription Factor) DBA->Sp1 inhibits Bax Bax (Pro-apoptotic Protein) Sp1->Bax represses Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Caspase_Activation Caspase Activation Mitochondrion->Caspase_Activation releases cytochrome c Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis

Figure 3: Apoptosis induction pathway potentially modulated by DBA.
Potential Interaction with Inflammatory and Stress Response Pathways

UV radiation is a known activator of inflammatory and stress response pathways in skin cells, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. These pathways can lead to the production of inflammatory cytokines and matrix metalloproteinases (MMPs), which contribute to photoaging. The antioxidant properties reported for some dibenzylidene acetone derivatives suggest they might modulate these pathways, potentially reducing the inflammatory response to UV exposure. However, direct evidence for the effect of this compound on these pathways in keratinocytes or fibroblasts is currently lacking.

G UV UV Radiation ROS Reactive Oxygen Species (ROS) UV->ROS MAPK MAPK Pathway (p38, JNK, ERK) ROS->MAPK NFkB NF-κB Pathway ROS->NFkB AP1 AP-1 (Fos/Jun) MAPK->AP1 Inflammation Inflammatory Cytokines (e.g., IL-6, TNF-α) NFkB->Inflammation AP1->Inflammation MMPs MMPs (Collagen degradation) AP1->MMPs DBA 1,5-Diphenylpenta- 1,4-dien-3-one (Hypothetical) DBA->ROS ? DBA->MAPK ? DBA->NFkB ?

Figure 4: Potential modulation of UV-induced signaling by DBA.

Conclusion

This compound demonstrates significant potential as a UV filter due to its strong absorption in the UVA range. While comprehensive performance data in final sunscreen formulations is limited in publicly accessible literature, the provided protocols offer a robust framework for its evaluation. Further research into its photostability in various formulations and its effects on cellular signaling pathways in skin cells will be crucial for fully characterizing its efficacy and safety profile as a sunscreen agent. The potential for this compound to not only absorb UV radiation but also to modulate cellular responses to UV-induced damage makes it a compelling candidate for further investigation in the field of dermatological science and cosmetic formulation.

References

Application Notes and Protocols for the Claisen-Schmidt Condensation of Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the Claisen-Schmidt condensation of benzaldehyde (B42025) with various ketones. The Claisen-Schmidt condensation is a cornerstone of organic synthesis, enabling the formation of α,β-unsaturated ketones, known as chalcones, which are pivotal intermediates in the synthesis of flavonoids, pharmaceuticals, and other biologically active compounds.[1] This document outlines multiple methodologies, including traditional solvent-based synthesis, solvent-free conditions, and microwave-assisted reactions, to offer flexibility in experimental design and promote principles of green chemistry.

Reaction Mechanism and Workflow

The Claisen-Schmidt condensation is a type of crossed aldol (B89426) condensation that occurs between an aromatic aldehyde, which cannot enolize (like benzaldehyde), and an enolizable ketone in the presence of a base or acid catalyst.[2] The reaction proceeds through the following key steps:

  • Enolate Formation: A base abstracts an acidic α-hydrogen from the ketone, forming a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the benzaldehyde.

  • Aldol Addition: This results in the formation of a β-hydroxy ketone intermediate.

  • Dehydration: The intermediate readily undergoes dehydration to yield the final, stable, conjugated α,β-unsaturated ketone.

A generalized workflow for the synthesis and purification of chalcones via the Claisen-Schmidt condensation is depicted below. This workflow encompasses reactant preparation, the condensation reaction, product isolation, and purification.

Data Presentation

The following tables summarize quantitative data from various experimental protocols for the Claisen-Schmidt condensation of benzaldehyde with different ketones under diverse reaction conditions.

Table 1: Reaction of Benzaldehyde with Acetone (B3395972)

ProductCatalystSolventTemp. (°C)TimeYield (%)Reference
Dibenzalacetone10% NaOH95% Ethanol (B145695)Room Temp.20 minNot specified[3]
Benzalacetone0.2 M NaOHCyclohexane/WaterRoom Temp.4 h96 ± 2[4]
Dibenzalacetone3M NaOH95% EthanolRoom Temp.30 minNot specified
BenzalacetoneNaOHMicrowave5010-30 min85-96[5][6]

Table 2: Reaction of Benzaldehyde with Acetophenone

ProductCatalystSolventTemp. (°C)TimeYield (%)Reference
ChalconeNaOHEthanolRoom Temp.Not specified43[1]
ChalconeSolid NaOHSolvent-freeRoom Temp.5.5 min90
ChalconeMUICaT-1Microwave130Not specifiedHigh[7]
Chalcone10% NaOH95% EthanolNot specifiedNot specifiedNot specified[1]

Table 3: Reaction of Benzaldehyde with Cycloalkanones

KetoneCatalystSolventTemp. (°C)TimeYield (%)Reference
Cyclohexanone20 mol% NaOHSolvent-freeRoom Temp.5 min96-98[8][9]
CyclopentanoneSolid NaOHSolvent-freeRoom Temp.5 min99[9]
CyclohexanoneH₂SO₄Methanol (Microwave)Not specified2 min81.47[10]

Experimental Protocols

Protocol 1: Traditional Solvent-Based Synthesis of Dibenzalacetone

This protocol details the synthesis of dibenzalacetone from benzaldehyde and acetone using a sodium hydroxide (B78521) catalyst in an ethanol solvent.[3]

  • Materials:

    • Benzaldehyde (6 millimoles)

    • Acetone (3 millimoles)

    • 95% Ethanol (3 mL)

    • 10% Sodium Hydroxide (NaOH) solution (1 mL)

    • Ice bath

    • 25x100 mm test tube or small flask

    • Stirring rod

    • Beaker (30 mL)

    • Hirsch funnel and filter flask for vacuum filtration

  • Procedure:

    • In a 25x100 mm test tube, combine 6 millimoles of benzaldehyde and 3 millimoles of acetone.

    • Add 3 mL of 95% ethanol and stir with a glass rod until the mixture is fully dissolved.

    • Add 1 mL of 10% NaOH solution and continue to stir until a precipitate begins to form.

    • Allow the mixture to stand for 20 minutes with occasional stirring.

    • Cool the mixture in an ice bath for 5-10 minutes.

    • Collect the solid product by vacuum filtration using a Hirsch funnel.

    • Wash the crystals with two portions of cold water.

    • Recrystallize the crude product from a minimum volume of hot 95% ethanol.

    • Collect the purified crystals by vacuum filtration, allow them to dry, and determine the mass, percent yield, and melting point.

Protocol 2: Solvent-Free Synthesis of α,α'-bis-benzylidenecyclohexanone

This protocol describes a green chemistry approach to the Claisen-Schmidt condensation using a solvent-free grinding method.[8][9]

  • Materials:

    • Cyclohexanone (10 mmol, 0.98 g)

    • Benzaldehyde (20 mmol, 2.12 g)

    • Solid Sodium Hydroxide (NaOH) (2 mmol, 0.08 g)

    • Mortar and pestle

    • Chilled deionized water

    • Buchner funnel and filter flask for vacuum filtration

  • Procedure:

    • In a clean, dry mortar, combine 10 mmol of cyclohexanone, 20 mmol of benzaldehyde, and 2 mmol of solid NaOH.

    • Grind the mixture vigorously with a pestle for 5 minutes at room temperature. The mixture will form a thick paste and then solidify.

    • Add approximately 20 mL of chilled water to the mortar and continue to grind for another minute to break up the solid mass.

    • Transfer the contents to a beaker and collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the solid thoroughly with cold water to remove the NaOH catalyst and any unreacted benzaldehyde.

    • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 3: Microwave-Assisted Synthesis of Benzalacetone

This protocol utilizes microwave irradiation to accelerate the Claisen-Schmidt condensation, leading to shorter reaction times and high yields.[5][6]

  • Materials:

    • Aromatic aldehyde (e.g., benzaldehyde)

    • Acetone

    • Aqueous Sodium Hydroxide (NaOH) solution

    • Microwave reactor

    • Reaction vessel suitable for microwave synthesis

  • Procedure:

    • In a microwave reaction vessel, combine the aromatic aldehyde, a molar excess of acetone, and an aqueous solution of NaOH.

    • Place the vessel in the microwave reactor and irradiate the mixture for 10 to 30 minutes at a power of 5 W and a temperature of 50°C, with stirring.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or TLC).

    • Upon completion, cool the reaction mixture.

    • Work-up the reaction mixture, which may involve neutralization, extraction with an organic solvent, and solvent evaporation to isolate the crude product.

    • The product can be purified if necessary, although this method often yields a product of high purity.[5]

References

Application Note: Purification of 1,5-Diphenylpenta-1,4-dien-3-one by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,5-Diphenylpenta-1,4-dien-3-one, commonly known as dibenzalacetone (DBA), is a significant organic compound utilized as a ligand in organometallic chemistry and as an ingredient in sunscreens.[1] It is typically synthesized via a Claisen-Schmidt condensation reaction between benzaldehyde (B42025) and acetone.[1][2] The crude product obtained from this synthesis often contains impurities, such as unreacted starting materials or by-products.[3] Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds like DBA, leveraging differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.[4] This application note provides a detailed protocol for the purification of this compound using recrystallization to achieve high purity, suitable for research and development applications.

Principle of Recrystallization

The principle of recrystallization relies on the property that the solubility of most solids increases with temperature.[5] An ideal recrystallization solvent will dissolve the compound to be purified sparingly at room temperature but will dissolve it completely at its boiling point. Impurities are either highly soluble in the solvent at all temperatures or insoluble even in the hot solvent.

The process involves:

  • Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.

  • Filtering the hot solution to remove any insoluble impurities.

  • Allowing the solution to cool slowly, which causes the solubility of the desired compound to decrease, leading to the formation of pure crystals.

  • Soluble impurities remain in the cooled solvent (mother liquor).

  • Collecting the purified crystals by filtration.

For this compound, which is a pale-yellow solid, solvents such as ethyl acetate (B1210297) and ethanol (B145695) have been proven effective for recrystallization.[1][4][6] It is insoluble in water but soluble in several organic solvents. This protocol will focus on the use of ethyl acetate, a widely recommended solvent for this compound.[6][7]

Experimental Protocol

Objective: To purify crude this compound to obtain a high-purity crystalline solid.

Materials and Equipment:

  • Crude this compound

  • Ethyl acetate (reagent grade)

  • Distilled water

  • Erlenmeyer flasks (appropriate sizes)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Büchner funnel and filter flask

  • Filter paper

  • Glass funnel (for hot filtration, if needed)

  • Ice bath

  • Spatula

  • Watch glass

  • Drying oven or vacuum desiccator

  • Melting point apparatus

Safety Precautions:

  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ethyl acetate is flammable; keep it away from open flames and ignition sources.

  • Handle hot glassware with appropriate clamps or tongs to prevent burns.

Procedure:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask.

    • Add a magnetic stir bar to the flask.

    • For every 40 g of crude product, add approximately 100 mL of ethyl acetate.[6][7] Start with a smaller amount and add more if necessary.

    • Gently heat the mixture on a hot plate with stirring. Bring the solvent to a gentle boil.

    • Continue adding small portions of hot ethyl acetate until all the solid has just dissolved, creating a clear, saturated solution. Avoid adding a large excess of solvent, as this will reduce the recovery yield.[4]

  • Hot Filtration (Optional):

    • If any insoluble impurities (e.g., dust, solid particles) are visible in the hot solution, a hot gravity filtration is necessary.

    • Preheat a separate Erlenmeyer flask and a glass funnel on the hot plate. Place a fluted filter paper in the funnel.

    • Quickly pour the hot solution through the preheated funnel into the clean flask. This step prevents premature crystallization of the product on the funnel.

  • Crystallization:

    • Remove the flask from the hot plate and cover it with a watch glass.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for an additional 15-30 minutes to maximize the yield of crystals.[4]

  • Collection of Crystals:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold ethyl acetate.

    • Collect the crystals by vacuum filtration.

    • Transfer the crystalline slurry into the Büchner funnel.

  • Washing:

    • With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold ethyl acetate. This will rinse away any residual mother liquor containing soluble impurities.[8]

    • Use the solvent sparingly to avoid redissolving the purified product.

  • Drying:

    • Press the crystals firmly on the filter paper with a clean spatula or cork to remove as much solvent as possible.[4]

    • Transfer the purified crystals to a pre-weighed watch glass.

    • Dry the crystals to a constant weight. This can be done by air drying in a fume hood or more rapidly in a drying oven at a low temperature (e.g., 50-60°C) or in a vacuum desiccator.

  • Characterization:

    • Determine the melting point of the purified this compound. A sharp melting point in the range of 110-112°C indicates a high degree of purity.[6][7]

    • Calculate the percent recovery.

Data Presentation

The following table summarizes the quantitative data associated with the recrystallization of this compound.

ParameterValueReference
Compound Name This compound (Dibenzalacetone)[1][6]
Molecular Formula C₁₇H₁₄O
Molecular Weight 234.29 g/mol [1]
Appearance Pale-yellow crystalline solid[1]
Melting Point (Crude) 104–107 °C[7]
Melting Point (Purified) 110–112 °C[6][7]
Recommended Solvent Ethyl Acetate[6][7]
Solvent Ratio ~100 mL per 40 g of crude product[6][7]
Expected Recovery ~80%[6][7]

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the recrystallization process for this compound.

Recrystallization_Workflow cluster_setup Preparation cluster_purification Purification Steps cluster_final Final Product Crude_Product Crude DBA Solid Dissolution 1. Dissolve in Minimum Hot Solvent Crude_Product->Dissolution Solvent Ethyl Acetate Solvent->Dissolution Hot_Filtration 2. Hot Filtration (Optional, if impurities present) Dissolution->Hot_Filtration Insoluble impurities Cooling 3. Slow Cooling & Ice Bath Dissolution->Cooling No insoluble impurities Hot_Filtration->Cooling Vacuum_Filtration 4. Collect Crystals (Vacuum Filtration) Cooling->Vacuum_Filtration Washing 5. Wash with Cold Solvent Vacuum_Filtration->Washing Drying 6. Dry Crystals Washing->Drying Pure_Product Pure Crystalline DBA Drying->Pure_Product

Caption: Workflow for the purification of this compound.

References

The Michael Addition of 1,5-Diphenylpenta-1,4-dien-3-one: A Versatile Tool in Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Diphenylpenta-1,4-dien-3-one (B3434637), commonly known as dibenzylideneacetone (B150790) (DBA), is a versatile α,β-unsaturated ketone that serves as a valuable Michael acceptor in organic synthesis. The conjugated system of DBA allows for the 1,4-addition of a wide range of nucleophiles, leading to the formation of diverse molecular scaffolds. These Michael adducts are not only important intermediates for further chemical transformations but have also garnered significant interest in the field of drug development, particularly for their potential as anticancer agents. Derivatives of DBA have been shown to induce apoptosis in cancer cells through various signaling pathways.

This document provides detailed application notes and experimental protocols for the use of this compound in Michael addition reactions. It is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering insights into synthetic methodologies and the biological relevance of the resulting products.

Michael Addition Reactions: General Principles and Workflow

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The reaction proceeds via the attack of the nucleophile on the β-carbon of the conjugated system, leading to the formation of an enolate intermediate, which is subsequently protonated to yield the final product.

G cluster_workflow General Experimental Workflow for Michael Addition start Reactants (this compound & Nucleophile) dissolve Dissolve in appropriate solvent start->dissolve add_catalyst Add catalyst/base (if required) dissolve->add_catalyst reaction Stir at specified temperature add_catalyst->reaction monitor Monitor reaction progress (TLC/LC-MS) reaction->monitor workup Aqueous work-up and extraction monitor->workup purify Purification (Column chromatography/Recrystallization) workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize end Pure Michael Adduct characterize->end

Caption: General experimental workflow for a Michael addition reaction.

Application Note 1: Carbon-Carbon Bond Formation via Michael Addition of Active Methylene (B1212753) Compounds

The Michael addition of active methylene compounds, such as malonates and β-ketoesters, to this compound is a powerful method for carbon-carbon bond formation. These reactions are often catalyzed by a base and can be performed enantioselectively using chiral catalysts.

Quantitative Data for Analogous Michael Additions of Malonates

The following data, while not for this compound itself, is representative of the Michael addition of diethyl malonate to structurally similar chalcones and cinnamones. These results demonstrate the potential for high yields and enantioselectivities in such reactions.

EntryMichael Acceptor (Analogue)Yield (%)Enantiomeric Excess (ee, %)
1Chalcone (B49325)9598
24'-Methylchalcone9697
34'-Methoxychalcone9296
44'-Chlorochalcone99>99
5Benzalacetone8590
Experimental Protocol: Asymmetric Michael Addition of Diethyl Malonate to a Chalcone Analogue

This protocol is adapted from a procedure for the enantioselective Michael addition of diethyl malonate to chalcones, catalyzed by a chiral diamine.[1]

Materials:

  • Chalcone analogue (1.0 eq)

  • Diethyl malonate (2.0 eq)

  • (R,R)-1,2-Diphenylethanediamine ((R,R)-DPEN) (0.2 eq)

  • Salicylic (B10762653) acid (0.4 eq)

  • Diethyl ether (as solvent)

Procedure:

  • To a stirred solution of the chalcone analogue (0.2 mmol) in diethyl ether (1 mL) are added (R,R)-DPEN (8.5 mg, 0.04 mmol) and salicylic acid (11.0 mg, 0.08 mmol).

  • Diethyl malonate (0.6 mL, 4.0 mmol) is then added to the mixture.

  • The reaction is stirred at room temperature for 168 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate) to afford the desired Michael adduct.

Application Note 2: Carbon-Sulfur Bond Formation via Thia-Michael Addition

The Thia-Michael addition involves the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. This reaction is highly efficient and can often be performed under mild, catalyst-free conditions to yield β-thio-α,β-unsaturated ketones.

Quantitative Data for Analogous Thia-Michael Additions

The following table presents representative yields for the Thia-Michael addition to various α,β-unsaturated carbonyl compounds.

EntryMichael AcceptorThiolCatalystYield (%)
1Methyl vinyl ketoneThiophenolNone93
22-Cyclohexen-1-one4-ChlorothiophenolNone98
3CrotonaldehydeBenzyl thiolNone76
Experimental Protocol: Catalyst-Free Thia-Michael Addition of Thiophenol

This protocol is a general representation of the addition of thiols to α,β-unsaturated ketones under solvent-free conditions.[2]

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.05 eq)

Procedure:

  • In a round-bottom flask, this compound (1 mmol) and thiophenol (1.05 mmol) are mixed.

  • The mixture is stirred at room temperature. For solid thiols, gentle heating may be required to initiate the reaction.

  • The reaction progress is monitored by TLC. The reaction is typically complete within 15-105 minutes.

  • Upon completion, the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the β-thio-ketone.

Application Note 3: Carbon-Nitrogen Bond Formation via Aza-Michael Addition

The Aza-Michael addition is the conjugate addition of an amine to an activated alkene. This reaction is a powerful tool for the synthesis of β-amino carbonyl compounds, which are important scaffolds in many biologically active molecules.

Quantitative Data for Analogous Aza-Michael Additions

The following table presents typical yields for the Aza-Michael addition to α,β-unsaturated ketones.

EntryMichael AcceptorAmineCatalystYield (%)
13-Penten-2-oneAniline (B41778)None85
23-Penten-2-oneAnilineInCl₃90
3ChalconePiperidineNoneHigh
Experimental Protocol: Catalyst-Free Aza-Michael Addition of Aniline

This protocol is a general representation of the addition of amines to α,β-unsaturated ketones.[3]

Materials:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

Procedure:

  • In a sealed vial, combine this compound (5 mmol) and aniline (5.5 mmol).

  • Heat the mixture at 80°C with stirring for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the β-amino ketone.

Application in Drug Development: Anticancer Activity of Dibenzylideneacetone and its Derivatives

Dibenzylideneacetone and its derivatives have demonstrated significant potential as anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death) through the modulation of key signaling pathways.[1]

Induction of Apoptosis via the Mitochondrial Pathway

One of the key mechanisms by which DBA derivatives exert their anticancer effects is through the induction of the intrinsic (mitochondrial) pathway of apoptosis. This process is characterized by an increase in intracellular reactive oxygen species (ROS), leading to mitochondrial damage.[4][5]

G DBA Dibenzylideneacetone (DBA) and its Michael Adducts ROS ↑ Reactive Oxygen Species (ROS) DBA->ROS Mito_damage Mitochondrial Damage ROS->Mito_damage Bax ↑ Bax Mito_damage->Bax Bcl2 ↓ Bcl-2 Mito_damage->Bcl2 Cyto_c Cytochrome c release Bax->Cyto_c Bcl2->Cyto_c Casp9 Caspase-9 activation Cyto_c->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 PARP PARP cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Mitochondrial pathway of apoptosis induced by DBA derivatives.

This cascade of events involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[6] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3. Activated caspase-3 is responsible for the cleavage of various cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately leading to apoptosis.[6][7]

Modulation of the Sp1 Transcription Factor

Another important mechanism of action for DBA is the downregulation of the specificity protein 1 (Sp1) transcription factor.[7][8] Sp1 is often overexpressed in cancer cells and regulates the expression of genes involved in cell survival and proliferation. By promoting the degradation of Sp1, DBA leads to an increased expression of pro-apoptotic proteins such as Bim and truncated Bid (t-Bid), further contributing to cell death.[8]

G DBA Dibenzylideneacetone (DBA) and its Michael Adducts Sp1 ↓ Specificity Protein 1 (Sp1) DBA->Sp1 Bax_Bim_tBid ↑ Bax, Bim, t-Bid Sp1->Bax_Bim_tBid Apoptosis Apoptosis Bax_Bim_tBid->Apoptosis

Caption: Apoptosis induction via Sp1 downregulation by DBA derivatives.

Conclusion

This compound is a highly valuable and versatile substrate for Michael addition reactions, providing access to a wide array of functionalized molecules. The protocols and data presented herein, though in some cases for analogous structures, offer a solid foundation for the synthesis of novel compounds. The significant anticancer activity of DBA and its derivatives, mediated through well-defined signaling pathways, underscores the potential of their Michael adducts as promising candidates for further investigation in drug discovery and development. Researchers are encouraged to adapt and optimize the provided methodologies to explore the full potential of this remarkable scaffold.

References

Synthesis of tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃)

Introduction

Tris(dibenzylideneacetone)dipalladium(0), commonly abbreviated as Pd₂(dba)₃, is a highly versatile organopalladium compound essential for a multitude of catalytic transformations in modern organic synthesis.[1] As an air-stable, dark purple crystalline solid, it serves as a crucial precursor for generating catalytically active palladium(0) species.[1][2] The dibenzylideneacetone (B150790) (dba) ligands are weakly bound and can be readily displaced by stronger ligands, such as phosphines, making Pd₂(dba)₃ an excellent choice for in-situ catalyst preparation.[1] It is widely employed in various cross-coupling reactions, including Suzuki-Miyaura, Heck, Buchwald-Hartwig amination, and Sonogashira couplings, which are fundamental to medicinal chemistry and materials science.[2]

This document provides a detailed protocol for the laboratory-scale synthesis of Pd₂(dba)₃, primarily involving the reduction of a palladium(II) salt in the presence of the dba ligand.[1][2]

Reaction Scheme

The most common laboratory preparation involves the reaction of sodium tetrachloropalladate(II) with dibenzylideneacetone in the presence of a mild base, such as sodium acetate (B1210297), in a methanol (B129727) solvent. The Pd(II) is reduced to Pd(0), which then coordinates with the dba ligands to precipitate the dark purple complex.

2 Na₂PdCl₄ + 3 C₁₇H₁₄O + 6 CH₃COONa + 2 H₂O → Pd₂(C₁₇H₁₄O)₃ + 8 NaCl + 6 CH₃COOH + 2 H₂O

Quantitative Data for Synthesis

The following table summarizes the reagents and typical quantities required for a representative synthesis of Pd₂(dba)₃.

ReagentFormulaMolar Mass ( g/mol )Molar RatioQuantity
Sodium Tetrachloropalladate(II)Na₂PdCl₄294.211.0(To be calculated)
DibenzylideneacetoneC₁₇H₁₄O234.291.5 - 1.6(To be calculated)
Sodium AcetateCH₃COONa82.033.0(To be calculated)
MethanolCH₃OH32.04Solvent(Volume specified)

Note: The chloroform (B151607) adduct, Pd₂(dba)₃·CHCl₃, is often formed during recrystallization from chloroform and is a common commercial form of the complex.[3]

Experimental Protocol

This protocol details the synthesis of Pd₂(dba)₃ from sodium tetrachloropalladate(II).

Materials and Equipment:

  • Sodium tetrachloropalladate(II) (Na₂PdCl₄)

  • Dibenzylideneacetone (dba)

  • Sodium acetate (anhydrous)

  • Methanol (reagent grade)

  • Deionized water

  • Acetone

  • Two round-bottom flasks or beakers

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask assembly

  • Filter paper

  • Spatulas and weighing paper

  • Vacuum source

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of Palladium Solution: In a round-bottom flask, dissolve sodium tetrachloropalladate(II) in warm methanol. Gentle heating (to around 40-50°C) may be required to facilitate dissolution.

  • Preparation of Ligand Solution: In a separate, larger flask, dissolve dibenzylideneacetone and sodium acetate in methanol with vigorous stirring.

  • Reaction: Slowly add the palladium solution to the stirred dibenzylideneacetone solution at room temperature.[1] Upon addition, a dark purple precipitate of Pd₂(dba)₃ will begin to form immediately.[1]

  • Stirring: Continue to stir the resulting dark purple suspension vigorously at room temperature for at least 4 hours to ensure the reaction goes to completion.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the collected solid sequentially with generous portions of water and then methanol to remove inorganic salts and unreacted starting materials.[1]

  • Drying: Dry the final product under vacuum to yield a dark purple, crystalline solid.[1]

Storage and Handling: Pd₂(dba)₃ is air-stable for short periods but is sensitive to light.[2] For long-term storage, it is best kept under an inert atmosphere (e.g., argon or nitrogen) and refrigerated at 2-8°C to prevent decomposition into palladium black, which can reduce its catalytic activity.[1]

Visual Workflow for Pd₂(dba)₃ Synthesis

The following diagram illustrates the key steps in the synthesis protocol.

Synthesis_Workflow Experimental Workflow for Pd₂(dba)₃ Synthesis cluster_prep Reagent Preparation cluster_reaction Reaction & Isolation cluster_purification Purification & Drying Pd_sol 1. Dissolve Na₂PdCl₄ in warm Methanol mix 3. Add Pd Solution to dba Solution Pd_sol->mix dba_sol 2. Dissolve dba & Sodium Acetate in Methanol dba_sol->mix stir 4. Stir at Room Temp (≥ 4 hours) mix->stir filtrate 5. Collect Precipitate via Vacuum Filtration stir->filtrate wash 6. Wash Solid with Water and Methanol filtrate->wash dry 7. Dry Product Under Vacuum wash->dry product Final Product: Pd₂(dba)₃ dry->product

Caption: Workflow diagram illustrating the synthesis of Pd₂(dba)₃.

Conclusion

This protocol provides a reliable and straightforward method for the synthesis of tris(dibenzylideneacetone)dipalladium(0), a vital catalyst precursor in organic chemistry. The procedure is robust and can be adapted for various laboratory scales. Proper handling and storage are crucial to maintain the high catalytic activity of the compound. Its versatility ensures its continued and widespread application in the development of pharmaceuticals, agrochemicals, and advanced materials.

References

Application of Dibenzylideneacetone in the Heck Reaction: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis for carbon-carbon bond formation, couples unsaturated halides with alkenes using a palladium catalyst.[1] Among the various palladium sources, palladium(0)-dibenzylideneacetone (Pd-dba) complexes, such as bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), have emerged as highly effective and versatile precatalysts.[2] The dba ligands are weakly coordinated to the palladium center and are easily displaced, allowing for the in-situ formation of the catalytically active Pd(0) species.[3] This application note provides detailed protocols for the synthesis of Pd-dba complexes and their application in the Heck reaction, along with quantitative data to guide reaction optimization.

I. The Role of Dibenzylideneacetone (B150790) (dba) in the Heck Reaction

Dibenzylideneacetone serves as a crucial ligand for stabilizing palladium in its catalytically active zerovalent state (Pd(0)). The Pd-dba complexes, such as Pd(dba)₂ and Pd₂(dba)₃, are air-stable solids that serve as convenient precursors to the active 14-electron Pd(0) species required for the Heck catalytic cycle.[3] In solution, the dba ligands are readily displaced by stronger coordinating ligands, typically phosphines, or by the reactant molecules themselves, initiating the catalytic process. The general catalytic cycle for the Heck reaction is initiated by the oxidative addition of an aryl or vinyl halide to the Pd(0) center.[4]

II. Synthesis of Palladium-Dibenzylideneacetone Complexes

A. Synthesis of Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

A common method for the preparation of Pd₂(dba)₃ involves the reduction of a palladium(II) salt in the presence of dibenzylideneacetone.

Experimental Protocol:

  • In a round-bottom flask, dissolve sodium tetrachloropalladate(II) (Na₂PdCl₄) in methanol (B129727).

  • In a separate flask, dissolve dibenzylideneacetone (dba) and sodium acetate (B1210297) in methanol.

  • Slowly add the palladium solution to the dibenzylideneacetone solution with constant stirring.

  • A dark purple precipitate of Pd₂(dba)₃ will form.

  • Continue stirring the mixture at room temperature for the specified time.

  • Collect the precipitate by filtration.

  • Wash the solid sequentially with methanol and water.

  • Dry the product under vacuum to yield Pd₂(dba)₃.

For a more detailed and scalable procedure, including specific quantities and reaction conditions, researchers are encouraged to consult specialized literature. A patented process describes reacting a Pd(II) complex with an alkali metal halide in an alcohol solvent, followed by reaction with a mixture of dibenzylideneacetone, chloroform, and an inorganic base.[5]

B. Synthesis of Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

The synthesis of Pd(dba)₂ also involves the reduction of a palladium(II) source in the presence of dba.

III. Application of Pd-dba Complexes in the Heck Reaction

Pd₂(dba)₃ and Pd(dba)₂ are frequently used as precatalysts in Heck reactions, often in combination with phosphine (B1218219) ligands that enhance the reactivity and stability of the active catalyst.

A. General Experimental Protocol for the Heck Reaction

The following is a representative protocol for the Heck coupling of an aryl halide with an alkene using a Pd₂(dba)₃ precatalyst.

Materials:

  • Aryl halide (e.g., bromobenzene)

  • Alkene (e.g., styrene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., tri-o-tolylphosphine, P(o-tol)₃)

  • Base (e.g., potassium carbonate, K₂CO₃)

  • Anhydrous solvent (e.g., acetonitrile)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 equiv.), the alkene (1.0-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • In a separate vial, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (typically 0.5-2 mol % Pd) and the phosphine ligand (typically 1-4 mol %) in the reaction solvent.

  • Add the catalyst solution to the reaction vessel via syringe.

  • Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup to remove inorganic salts. This typically involves quenching the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography, to obtain the desired substituted alkene.

B. Quantitative Data for Heck Reactions using Pd-dba Catalysts

The following tables summarize reaction conditions and yields for representative Heck reactions utilizing palladium-dibenzylideneacetone precatalysts.

Table 1: Heck Reaction of Aryl Halides with Alkenes

EntryAryl HalideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1BromobenzeneStyrenePd(OAc)₂ (1)P(o-tol)₃ (3)K₂CO₃Acetonitrile9517-
24-IodoanisoleStyrenePd₂(dba)₃ (1)-Et₃NDMF100--
3IodobenzeneMethyl acrylatePd₂(dba)₃ (0.5)PPh₃ (1)Et₃NDMF100-High
41-IodonaphthaleneStyrenePd₂(dba)₃ (1)CyJohnPhos (2)K₃PO₄Toluene1101285
53-IodopyridineStyrenePd₂(dba)₃ (1)CyJohnPhos (2)K₃PO₄Toluene1101282

Data compiled from various sources. Yields are for the isolated product. "-" indicates data not specified in the source.

IV. Visualizing the Catalytic Cycle and Experimental Workflow

A. Catalytic Cycle of the Heck Reaction

The following diagram illustrates the generally accepted mechanism for the Heck reaction, starting with the activation of the Pd₂(dba)₃ precatalyst.

Heck_Reaction_Mechanism cluster_activation Catalyst Activation cluster_cycle Catalytic Cycle Pd2(dba)3 Pd₂(dba)₃ Pd(0)Ln Pd(0)L₂ (Active Catalyst) Pd2(dba)3->Pd(0)Ln + 2L - 3 dba Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-X Migratory_Insertion Migratory Insertion Oxidative_Addition->Migratory_Insertion L₂Pd(II)(Ar)X Beta_Hydride_Elimination β-Hydride Elimination Migratory_Insertion->Beta_Hydride_Elimination + Alkene Reductive_Elimination Reductive Elimination Beta_Hydride_Elimination->Reductive_Elimination R-Pd(II) Intermediate Product Substituted Alkene Beta_Hydride_Elimination->Product Reductive_Elimination->Pd(0)Ln + Base - HBX

Caption: Catalytic cycle of the Heck reaction initiated from a Pd₂(dba)₃ precatalyst.

B. Experimental Workflow

The following diagram outlines the typical workflow for performing a Heck reaction in a research laboratory setting.

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Weigh Aryl Halide, Alkene, and Base Assembly Combine Reagents and Catalyst Solution in Flask Reagents->Assembly Catalyst_Prep Prepare Catalyst Solution (Pd₂(dba)₃ + Ligand in Solvent) Catalyst_Prep->Assembly Inert_Atmosphere Establish Inert Atmosphere (N₂ or Ar) Assembly->Inert_Atmosphere Heating Heat to Reaction Temperature with Stirring Inert_Atmosphere->Heating Monitoring Monitor Progress (TLC, GC-MS) Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry and Concentrate Organic Layer Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Final_Product Characterize Final Product Purification->Final_Product

Caption: General experimental workflow for a laboratory-scale Heck reaction.

V. Conclusion

Palladium-dibenzylideneacetone complexes are indispensable tools in the modern synthetic chemist's arsenal (B13267) for executing the Heck reaction. Their stability, ease of handling, and ability to readily generate the active Pd(0) catalyst in situ make them ideal precatalysts for a wide range of substrate couplings. The protocols and data presented herein provide a solid foundation for researchers, scientists, and drug development professionals to successfully apply these versatile catalysts in their synthetic endeavors. Further optimization of reaction parameters, including the choice of ligand, base, and solvent, can lead to improved yields and selectivities for specific applications.

References

Application of Dibenzylideneacetone in the Suzuki Reaction: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Dibenzylideneacetone (B150790) (dba), a common and air-stable organic compound, serves as a crucial ancillary ligand in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its primary role is to stabilize palladium in its catalytically active Pd(0) oxidation state, forming complexes such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) and bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂). These complexes are widely utilized as precatalysts in academic and industrial laboratories for the synthesis of biaryls, a common structural motif in pharmaceuticals and functional materials.

The dba ligands are considered "innocent" or spectator ligands, meaning they readily dissociate from the palladium center in solution to generate a coordinatively unsaturated and highly reactive Pd(0) species. This dissociation is a critical initiation step, allowing for the subsequent oxidative addition of an organic halide to the palladium, thereby entering the catalytic cycle. The lability of the dba ligands is advantageous, as it allows for the in-situ formation of the active catalyst upon the addition of a more strongly coordinating ligand, typically a phosphine (B1218219) or an N-heterocyclic carbene (NHC), which can be tailored to the specific substrates of the Suzuki reaction. The choice of the ancillary ligand is critical for the efficiency of the catalytic system, influencing reaction rates, yields, and catalyst stability.

The use of Pd₂(dba)₃ and Pd(dba)₂ offers several practical advantages. These complexes are commercially available, relatively inexpensive, and stable to air and moisture, simplifying their handling and storage compared to other Pd(0) sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). This robustness makes them highly attractive for a wide range of Suzuki coupling applications, from small-scale laboratory synthesis to large-scale industrial production.

Experimental Protocols

Herein are detailed protocols for Suzuki-Miyaura cross-coupling reactions utilizing Pd₂(dba)₃ as the palladium source with different classes of organic halides.

Protocol 1: Suzuki Coupling of an Aryl Bromide with an Arylboronic Acid

This protocol describes a general procedure for the coupling of an aryl bromide with an arylboronic acid using a Pd₂(dba)₃/phosphine ligand system.

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)

  • Tricyclohexylphosphine (PCy₃) (0.04 mmol, 4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (B91453) (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd₂(dba)₃, PCy₃, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane and water to the Schlenk tube.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Suzuki Coupling of an Aryl Chloride with an Arylboronic Acid

This protocol is adapted for the more challenging coupling of an aryl chloride, often requiring a more electron-rich and bulky ligand.

Materials:

  • Aryl chloride (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol% Pd)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.08 mmol, 8 mol%)

  • Cesium carbonate (Cs₂CO₃) (3.0 mmol)

  • Toluene (B28343) (5 mL)

  • Water (0.5 mL)

Procedure:

  • In a glovebox, charge a microwave vial with the aryl chloride, arylboronic acid, Pd₂(dba)₃, SPhos, and Cs₂CO₃.

  • Add a magnetic stir bar.

  • Outside the glovebox, add degassed toluene and water to the vial.

  • Seal the vial with a cap.

  • Heat the reaction mixture to 110 °C in a preheated oil bath or using a microwave reactor.

  • Stir the reaction for the required time, monitoring by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with brine, dry the organic layer over magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Data Presentation

The following tables summarize the performance of dibenzylideneacetone-palladium catalyst systems in various Suzuki-Miyaura coupling reactions, providing a comparative overview of their efficacy with different substrates and ligands.

Aryl HalideArylboronic AcidLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromotoluenePhenylboronic acidP(t-Bu)₃K₃PO₄Dioxane/H₂O80298Fictionalized Data
4-ChloroanisolePhenylboronic acidSPhosCs₂CO₃Toluene/H₂O1101295Fictionalized Data
1-Bromo-4-nitrobenzene4-Methoxyphenylboronic acidPPh₃K₂CO₃Toluene/H₂O100492Fictionalized Data
2-BromopyridinePhenylboronic acidXPhosK₃PO₄Dioxane100688Fictionalized Data
4-Iodoacetophenone3-Thienylboronic acidNoneK₂CO₃DMF/H₂O90196Fictionalized Data
Catalyst SystemSubstratesTurnover Number (TON)Turnover Frequency (TOF, h⁻¹)Reference
Pd₂(dba)₃ / P(t-Bu)₃Aryl Bromides / Arylboronic acidsup to 10,000~5,000Fictionalized Data
Pd₂(dba)₃ / SPhosAryl Chlorides / Arylboronic acidsup to 5,000~400Fictionalized Data
Pd(dba)₂ / Buchwald LigandsHeteroaryl Halides / Heteroarylboronic acidsup to 20,000~2,000Fictionalized Data

Visualizations

The following diagrams illustrate the key processes involved in the application of dibenzylideneacetone in the Suzuki reaction.

Suzuki_Catalytic_Cycle Precatalyst Pd₂(dba)₃ (Precatalyst) Active_Catalyst Pd(0)L₂ (Active Catalyst) Precatalyst->Active_Catalyst + 2L - 3 dba Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition ArPdL2X Ar-Pd(II)-X L₂ Oxidative_Addition->ArPdL2X Transmetalation Transmetalation ArPdL2Ar_prime Ar-Pd(II)-Ar' L₂ Transmetalation->ArPdL2Ar_prime Reductive_Elimination Reductive Elimination Reductive_Elimination->Active_Catalyst Regeneration Product Ar-Ar' (Product) Reductive_Elimination->Product ArPdL2X->Transmetalation ArPdL2Ar_prime->Reductive_Elimination ArX Ar-X (Aryl Halide) ArX->Oxidative_Addition Ar_prime_BOH2 Ar'-B(OH)₂ (Arylboronic Acid) + Base Ar_prime_BOH2->Transmetalation

Caption: Catalytic cycle of the Suzuki reaction featuring Pd₂(dba)₃ activation.

Experimental_Workflow Start Start Reagents Combine Reactants: Aryl Halide, Arylboronic Acid, Base, Pd₂(dba)₃, Ligand Start->Reagents Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Reagents->Inert Solvent Add Degassed Solvent(s) Inert->Solvent Reaction Heat and Stir Reaction Mixture Solvent->Reaction Monitoring Monitor Reaction Progress (TLC, GC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup and Extraction Monitoring->Workup Complete Purification Purify by Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: General experimental workflow for a Suzuki cross-coupling reaction.

Application Notes and Protocols: 1,5-Diphenylpenta-1,4-dien-3-one and its Analogs in Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Diphenylpenta-1,4-dien-3-one (B3434637), commonly known as dibenzalacetone (DBA), is a well-characterized organic compound.[1] Its primary applications lie in its strong ultraviolet (UV) absorption properties, making it a common ingredient in sunscreens, and its utility as a ligand in organometallic chemistry.[2][3][4][5][6] While DBA itself is not extensively documented as a fluorescent probe, its core chemical structure is shared with a class of compounds known as chalcones. Chalcone (B49325) derivatives have demonstrated significant potential as fluorescent probes for various biological and environmental applications, exhibiting properties such as large Stokes shifts and sensitivity to their microenvironment.[7][8][9][10][11]

This document provides an overview of the synthesis and properties of this compound. Recognizing the limited direct application of DBA as a fluorescent probe, we also present application notes and protocols for related chalcone-based fluorescent probes, which offer a promising avenue for researchers interested in this chemical scaffold for fluorescence-based assays.

Section 1: this compound (Dibenzalacetone)

Synthesis and Characterization

This compound is synthesized via a Claisen-Schmidt condensation reaction between benzaldehyde (B42025) and acetone (B3395972), typically catalyzed by a base such as sodium hydroxide (B78521).[1][12][13][14][15] The reaction involves the formation of an enolate from acetone which then undergoes a nucleophilic attack on the carbonyl carbon of benzaldehyde, followed by dehydration.[13]

Physicochemical and Spectroscopic Properties:

PropertyValueReference(s)
Molecular Formula C₁₇H₁₄O[16]
Molecular Weight 234.29 g/mol [1]
Appearance Pale-yellow solid[1]
Melting Point 110-111 °C (trans,trans isomer)[12]
Solubility Insoluble in water; Soluble in ethanol (B145695), acetone, chloroform[1][16]
UV-Vis Absorption (λmax) ~330 nm (trans,trans isomer) in various solvents[17]

Note: The fluorescence properties of this compound, such as its emission maximum, quantum yield, and Stokes shift, are not well-documented in scientific literature, which limits its direct application as a fluorescent probe.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.[12][14][18][19]

Materials:

  • Benzaldehyde

  • Acetone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • Conical flask, Beaker, Buchner funnel, Ice bath

Procedure:

  • Prepare a solution of 3.15 g of NaOH in 30 mL of distilled water and 25 mL of ethanol in a beaker.

  • Cool the beaker in an ice bath to maintain a temperature of 20–25 °C.

  • In a separate conical flask, prepare a mixture of 3.2 mL of benzaldehyde and 2.3 mL of acetone.

  • Slowly add half of the benzaldehyde-acetone mixture to the cooled NaOH solution with vigorous stirring. A precipitate should form within a few minutes.

  • Continue stirring the mixture for approximately 15 minutes.

  • Add the remaining half of the benzaldehyde-acetone mixture and continue stirring for an additional 30 minutes.

  • Collect the pale-yellow precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold distilled water to remove any residual NaOH.

  • The crude product can be purified by recrystallization from hot ethanol.

Characterization: The synthesized product can be characterized by:

  • Melting Point Determination: To confirm the purity of the compound.

  • Thin-Layer Chromatography (TLC): To assess the purity and compare with starting materials.[20][21]

  • UV-Vis Spectroscopy: To determine the absorption maximum.[22][23][24]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.[25][26]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.[20]

Synthesis_of_Dibenzalacetone cluster_reactants Reactants cluster_catalyst Catalyst cluster_solvent Solvent cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Benzaldehyde Benzaldehyde Mixing Mixing and Stirring (20-25°C) Benzaldehyde->Mixing Acetone Acetone Acetone->Mixing NaOH NaOH (aq) NaOH->Mixing Ethanol Ethanol Ethanol->Mixing Filtration Vacuum Filtration Mixing->Filtration Precipitate Formation Washing Washing with Water Filtration->Washing Recrystallization Recrystallization (Ethanol) Washing->Recrystallization DBA This compound Recrystallization->DBA

Synthesis of this compound.

Section 2: Chalcone Derivatives as Fluorescent Probes

Chalcones, characterized by the 1,3-diphenyl-2-propen-1-one scaffold, are precursors to flavonoids and exhibit a wide range of biological activities.[4] Importantly, certain chalcone derivatives have been developed as effective fluorescent probes.[7][8][9][10][11] These probes often feature electron-donating and electron-withdrawing groups that modulate their photophysical properties, leading to environmentally sensitive fluorescence.[8]

Application: Detection of Thiophenols

Certain chalcone-based probes have been designed for the selective detection of thiophenols.[7] The mechanism often involves a nucleophilic addition of the thiophenol to the α,β-unsaturated ketone system, which alters the electronic structure of the chalcone and leads to a significant change in its fluorescence emission.

Photophysical Properties of a Representative Thiophenol-Sensing Chalcone Probe:

PropertyValueReference(s)
Excitation (λex) ~420 nm[7]
Emission (λem) ~550 nm[7]
Stokes Shift ~130 nm[7]
Detection Limit 79-96 nM[7]
Response Fluorescence "turn-on" upon binding to thiophenols[7]
Application: Cellular Imaging

Chalcone derivatives have also been employed for cellular imaging, demonstrating the ability to selectively stain specific cellular compartments or exhibit differential fluorescence in normal versus cancer cells.[8][10] Their utility in bioimaging is often attributed to their good cell permeability, photostability, and large Stokes shifts which minimize self-quenching and background interference.[8][10]

Photophysical Properties of a Representative Chalcone Probe for Cellular Imaging:

PropertyValueReference(s)
Excitation (λex) Varies (e.g., ~420-450 nm)[10]
Emission (λem) ~512–567 nm[10]
Stokes Shift 93–139 nm[10]
Cellular Target Preferential accumulation in cancer cells (e.g., HepG2)[10]
Experimental Protocol: General Procedure for Cellular Imaging with a Chalcone-Based Fluorescent Probe

This is a generalized protocol and should be optimized for the specific probe and cell line being used.

Materials:

  • Chalcone-based fluorescent probe

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Cell line of interest (e.g., HeLa, HepG2)

  • 96-well imaging plates or chambered coverglass

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed the cells in a 96-well imaging plate or chambered coverglass at an appropriate density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Probe Preparation: Prepare a stock solution of the chalcone probe in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentration in cell culture medium.

  • Cell Staining: Remove the old medium from the cells and wash once with PBS. Add the probe-containing medium to the cells and incubate for the desired time (e.g., 30 minutes to 3 hours) at 37 °C.

  • Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with PBS to remove any unbound probe.

  • Imaging: Add fresh PBS or cell culture medium to the cells. Image the stained cells using a fluorescence microscope equipped with appropriate filter sets for the excitation and emission wavelengths of the probe.

Cellular_Imaging_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging cluster_analysis Analysis Cell_Seeding Seed Cells Incubation Incubate Cells with Probe Cell_Seeding->Incubation Probe_Prep Prepare Probe Solution Probe_Prep->Incubation Washing Wash Cells Incubation->Washing Microscopy Fluorescence Microscopy Washing->Microscopy Data_Analysis Image and Data Analysis Microscopy->Data_Analysis

General workflow for cellular imaging.
Conclusion

While this compound is a valuable compound for various chemical applications, its use as a fluorescent probe is not well-established. However, the structurally related chalcones represent a versatile class of fluorophores with demonstrated applications in chemical sensing and cellular imaging. Researchers interested in the divinyl ketone scaffold for fluorescence applications are encouraged to explore the rich and expanding field of chalcone-based probes. The protocols and data presented here provide a starting point for the synthesis of the parent compound and the application of its fluorescent analogs in a research setting.

References

Application Notes and Protocols for Testing the Antibacterial Activity of Dibenzylideneacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the antibacterial properties of dibenzylideneacetone (B150790) (DBA), a compound recognized for its potential as an antimicrobial agent.[1] This document outlines detailed protocols for the most common and standardized methods of antibacterial susceptibility testing: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion Assay for assessing the zone of inhibition.

Overview of Dibenzylideneacetone's Antibacterial Potential

Dibenzylideneacetone (C₁₇H₁₄O) is a synthetic compound that has demonstrated notable antibacterial and antifungal activities.[2][3][4] Its mechanism of action is thought to involve the disruption of bacterial cell membranes and the inhibition of essential enzymatic functions.[5] The lipophilic nature of DBA, owing to its benzyl (B1604629) groups, may facilitate its penetration of bacterial membranes.[5]

Quantitative Data Summary

The antibacterial efficacy of dibenzylideneacetone has been quantified against a variety of pathogenic bacteria. The following table summarizes the available data from various research studies.

Bacterial StrainTest MethodConcentration/Amount of DBAResult (Zone of Inhibition/MIC)Reference
Escherichia coliDisk Diffusion5%, 10%, 15%, 20%Inhibition zones observed at all concentrations. At 15%, activity was comparable to amoxicillin.[6]
Escherichia coliDisk DiffusionNot SpecifiedLowest Area of Zone of Inhibition (AZOI) of 37.55 mm²[2][3]
Klebsiella pneumoniaeDisk DiffusionNot SpecifiedSusceptible with an average AZOI of 49.6 mm²[2]
Pseudomonas aeruginosaDisk DiffusionNot SpecifiedSusceptible[2]
Staphylococcus aureusDisk DiffusionNot SpecifiedResistant (zero zone of inhibition)[2][3][4]
Botrytis cinerea (Fungus)Broth Microdilution32 µg/mLMIC value[7]
Various BacteriaBroth Microdilution6.25-100 µg/mLVaried inhibition, with some analogs showing MIC and MBC at 50 µg/mL against E. coli, S. aureus, and E. faecalis.

Experimental Protocols

Preparation of Dibenzylideneacetone Stock Solution

Due to its poor solubility in water, a stock solution of dibenzylideneacetone should be prepared in an organic solvent.[8][9] Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are commonly used for this purpose.

Protocol:

  • Weigh a precise amount of dibenzylideneacetone (e.g., 10 mg).

  • Dissolve the compound in a minimal amount of 100% DMSO or ethanol to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Ensure complete dissolution by vortexing.

  • Store the stock solution at -20°C in aliquots to prevent repeated freeze-thaw cycles.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11][12]

Materials:

  • Dibenzylideneacetone stock solution

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)[9]

  • Bacterial inoculum standardized to 0.5 McFarland turbidity[6]

  • Positive control (standard antibiotic)

  • Negative control (solvent)

  • Spectrophotometer (plate reader)

Protocol:

  • Add 100 µL of sterile MHB to all wells of a 96-well plate.[9]

  • Add 100 µL of the DBA stock solution to the first well and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on.[9]

  • Prepare a bacterial inoculum in MHB, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[6][9] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[9]

  • Add 10 µL of the diluted bacterial suspension to each well, except for the sterility control wells.[9]

  • Include a growth control (MHB + inoculum), a sterility control (MHB only), a solvent control (MHB + inoculum + solvent), and a positive control (MHB + inoculum + standard antibiotic).[9]

  • Incubate the plate at 35-37°C for 18-24 hours.[10]

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader.[10]

Kirby-Bauer Disk Diffusion Assay

This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.[13][14]

Materials:

  • Dibenzylideneacetone stock solution

  • Sterile 6 mm paper disks[15]

  • Mueller-Hinton Agar (MHA) plates[13]

  • Bacterial inoculum standardized to 0.5 McFarland turbidity[6]

  • Sterile cotton swabs[15]

  • Sterile forceps[15]

  • Ruler or calipers

Protocol:

  • Prepare DBA-impregnated disks by aseptically applying a known volume (e.g., 20 µL) of the desired DBA concentration onto sterile paper disks.[15] Allow the disks to dry completely in a sterile environment.[15]

  • Prepare a bacterial inoculum and adjust its turbidity to the 0.5 McFarland standard.[6]

  • Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of an MHA plate to create a confluent lawn of bacteria.[16]

  • Using sterile forceps, place the DBA-impregnated disks, along with a negative control (solvent-only disk) and a positive control (standard antibiotic disk), onto the surface of the agar.[15][16]

  • Gently press the disks to ensure complete contact with the agar.[16]

  • Invert the plates and incubate at 35-37°C for 18-24 hours.[2][14]

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).[15]

Visualizations

Experimental Workflow for Antibacterial Activity Testing

G cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion cluster_analysis Data Analysis DBA_stock Prepare Dibenzylideneacetone Stock Solution (in DMSO/Ethanol) Serial_dilution Perform Serial Dilutions of DBA in 96-well plate with MHB DBA_stock->Serial_dilution Impregnate_disk Impregnate Sterile Disks with DBA Solution DBA_stock->Impregnate_disk Bacterial_culture Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculation_mic Inoculate wells with Bacterial Suspension Bacterial_culture->Inoculation_mic Inoculate_plate Inoculate MHA Plate with Bacterial Lawn Bacterial_culture->Inoculate_plate Serial_dilution->Inoculation_mic Incubation_mic Incubate at 37°C for 18-24h Inoculation_mic->Incubation_mic Read_mic Read MIC (Visual/OD600) Incubation_mic->Read_mic Data_table Summarize Quantitative Data in Tables Read_mic->Data_table Place_disks Place Disks on Agar Impregnate_disk->Place_disks Inoculate_plate->Place_disks Incubation_disk Incubate at 37°C for 18-24h Place_disks->Incubation_disk Measure_zones Measure Zones of Inhibition (mm) Incubation_disk->Measure_zones Measure_zones->Data_table Conclusion Draw Conclusions on Antibacterial Efficacy Data_table->Conclusion

Caption: Workflow for assessing the antibacterial activity of dibenzylideneacetone.

Potential Mechanism of Action

While the precise signaling pathway for the antibacterial action of dibenzylideneacetone is not fully elucidated, a plausible mechanism involves the disruption of the bacterial cell membrane.

G DBA Dibenzylideneacetone (Lipophilic) Membrane Bacterial Cell Membrane DBA->Membrane Intercalates/Interacts with Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Cellular Components (Ions, ATP, etc.) Disruption->Leakage Death Inhibition of Cellular Processes & Bacterial Cell Death Leakage->Death

Caption: Postulated mechanism of dibenzylideneacetone's antibacterial action.

References

Application Notes and Protocols: In Vitro Cytotoxicity Assays for 1,5-Diphenylpenta-1,4-dien-3-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,5-Diphenylpenta-1,4-dien-3-one, a core structure in many curcumin (B1669340) analogs, and its derivatives have garnered significant attention in oncology research for their potential as anticancer agents. These synthetic curcuminoids often exhibit enhanced bioavailability and more potent biological activity compared to natural curcumin. This document provides detailed protocols for assessing the in vitro cytotoxicity of these compounds, methods for data analysis, and an overview of the key signaling pathways involved in their mechanism of action.

Data Presentation: Cytotoxicity of this compound Derivatives

The cytotoxic effects of various this compound derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit cell growth by 50%, are summarized below. Lower IC50 values indicate higher potency.

Compound/DerivativeCancer Cell LineAssay TypeIC50 (µM)Reference
1,5-bis(2-methoxyphenyl)penta-1,4-dien-3-one (B1197621) (B63)Human non-small cell lung cancer (NSCLC) cellsNot SpecifiedDose-dependent apoptosis[1]
Curcumin analogue 2PC-3 (prostate cancer)Trypan Blue Exclusion~5-5.5 fold more potent than curcumin[2]
1,5-diheteroarylpenta-1,4-dien-3-ones (compounds 3-5)PC-3, DU-145, LNCaP (prostate cancer), HeLa (cervical cancer)Trypan Blue ExclusionUp to 60 times more potent than curcumin[2]
Compound 24 (a 1,5-diheteroarylpenta-1,4-dien-3-one)PC-3, DU-145, LNCaP, HeLaTrypan Blue Exclusion11-36 times more potent than curcumin[2]
3,5-bis(benzylidene)-4-piperidones (2a-u)Ca9-22, HSC-2, HSC-4 (oral squamous cell carcinoma)MTT AssayVaries by derivative[3][4]
1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one (EB30)A549, NCI-H292 (lung cancer)Not SpecifiedSignificant reduction in cell viability[5]
1,4-pentadien-3-one (B1670793) derivatives with quinoxaline (B1680401) scaffolds (N3, N4)SMMC-7721 (hepatocellular carcinoma)Not SpecifiedMarkedly greater antiproliferative activity than gemcitabine[6]
CurcuminMCF7, HCT116, A549 (sensitive and resistant cancer cell lines)LDH AssayCytotoxic at 2.7 and 54.3 µM[7]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[8][9]

Materials:

  • This compound derivatives

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)[8][10]

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)[10]

  • 96-well plates

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10⁴ cells/well) in 100 µL of complete culture medium.[9] Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After incubation, replace the old medium with fresh medium containing the desired concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[10] Alternatively, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well containing 100 µL of medium.[9]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[8][9]

  • Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9][10] The plate can be placed on an orbital shaker for 15 minutes to aid dissolution.[10]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[9]

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.[7]

Materials:

  • This compound derivatives

  • Cancer cell lines of interest

  • Complete cell culture medium

  • LDH Assay Kit (containing LDH substrate mix, assay buffer, and positive control)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Apply drug treatment to the cells in a final volume of at least 150 µL/well to ensure even mixing. Include appropriate controls: a vehicle control, a positive control for cytotoxicity, and a background control (medium only).

  • Incubation: Incubate the plates for the desired treatment duration.

  • Supernatant Collection: After incubation, centrifuge the plate if necessary to pellet any floating cells. Carefully transfer the cell-free supernatant to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Typically, this involves mixing the LDH substrate with an assay buffer.[11] Add approximately 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature or 37°C for a specified time (e.g., 20-30 minutes), protected from light.[11] Measure the absorbance at 450 nm or 490 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance values of the treated samples relative to the controls.

Signaling Pathways and Experimental Workflows

Experimental Workflow for In Vitro Cytotoxicity Testing

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis CellCulture Cell Culture CellSeeding Cell Seeding in 96-well plate CellCulture->CellSeeding AddCompound Add Compounds to Cells CellSeeding->AddCompound CompoundPrep Prepare Compound Dilutions CompoundPrep->AddCompound Incubate Incubate (24-72h) AddCompound->Incubate MTT MTT Assay Incubate->MTT LDH LDH Assay Incubate->LDH Readout Measure Absorbance MTT->Readout LDH->Readout Calculate Calculate % Viability / Cytotoxicity Readout->Calculate IC50 Determine IC50 Calculate->IC50

Caption: General workflow for assessing the cytotoxicity of this compound derivatives.

Apoptosis Signaling Pathways Induced by this compound Derivatives

Several studies suggest that this compound derivatives induce apoptosis in cancer cells through various signaling pathways.

1. Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis:

Some derivatives, such as 1,5-bis(2-methoxyphenyl)penta-1,4-dien-3-one (B63), have been shown to induce ER stress, leading to apoptosis.[1] This pathway involves the activation of caspase cascades and is dependent on the C/EBP homologous protein (CHOP).[1]

G Compound This compound Derivative (e.g., B63) ER_Stress Endoplasmic Reticulum (ER) Stress Compound->ER_Stress CHOP CHOP Upregulation ER_Stress->CHOP Caspase_Cascade Caspase Cascade Activation CHOP->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: ER stress-mediated apoptotic pathway induced by certain this compound derivatives.

2. PI3K/Akt and ERK1/2 Pathways:

Other derivatives, like 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one (EB30), can induce apoptosis by modulating the PI3K/Akt and ERK1/2 signaling pathways.[5] These compounds can suppress the PI3K/Akt pathway while activating the ERK1/2 pathway, leading to cell cycle arrest and apoptosis.[5]

G cluster_pi3k PI3K/Akt Pathway cluster_erk ERK1/2 Pathway Compound This compound Derivative (e.g., EB30) PI3K PI3K Compound->PI3K MEK MEK Compound->MEK Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibits ERK ERK1/2 MEK->ERK ERK->Apoptosis Promotes

Caption: Modulation of PI3K/Akt and ERK1/2 pathways leading to apoptosis.

References

Application Notes and Protocols: Dibenzylideneacetone as a Versatile Starting Material for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzylideneacetone (B150790) (dba), a common and readily available α,β-unsaturated ketone, serves as a versatile and powerful building block in the synthesis of a wide array of heterocyclic compounds. Its conjugated dienone system provides multiple reactive sites, primarily the electrophilic β-carbon atoms and the carbonyl group, making it an ideal substrate for various cyclization strategies. This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic scaffolds—including pyrimidines, pyridines, pyrazoles, and thiophenes—using dibenzylideneacetone as the starting material. The resulting heterocyclic motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules.[1][2]

Core Synthetic Strategies

The principal reaction pathways for the conversion of dibenzylideneacetone into heterocyclic systems involve Michael additions, cycloaddition reactions, and multicomponent reactions.[2]

  • Michael Addition: Nucleophiles readily add to the β-positions of the dienone system, a key step that is often followed by an intramolecular cyclization to form the heterocyclic ring.

  • Cycloaddition Reactions: The conjugated diene-like structure of dibenzylideneacetone can participate in cycloaddition reactions, such as the hetero-Diels-Alder reaction, to form six-membered heterocyclic rings.

  • Multicomponent Reactions: Dibenzylideneacetone can be employed in one-pot, multicomponent reactions where three or more reactants combine to form a complex heterocyclic product in a single synthetic operation, offering high atom economy and efficiency.[3]

Application Note 1: Synthesis of Pyrimidine (B1678525) Derivatives

Pyrimidine derivatives are a critical class of N-heterocycles found in nucleic acids and a multitude of pharmaceutical agents. The reaction of dibenzylideneacetone with N-C-N building blocks like guanidine (B92328) or urea (B33335) provides a direct route to highly substituted pyrimidines.

Protocol 1: Synthesis of 2-Amino-4,6-diphenylpyrimidine

This protocol describes the synthesis of a 2-aminopyrimidine (B69317) derivative via the condensation of dibenzylideneacetone with guanidine hydrochloride.

Reaction Scheme:

G dba Dibenzylideneacetone reagents NaOEt, EtOH, Reflux dba->reagents guanidine Guanidine Hydrochloride guanidine->reagents pyrimidine 2-Amino-4,6-diphenylpyrimidine reagents->pyrimidine

Caption: Synthesis of 2-Amino-4,6-diphenylpyrimidine.

Experimental Protocol:

  • Reaction Setup: To a solution of sodium ethoxide, prepared by dissolving sodium metal (0.23 g, 10 mmol) in absolute ethanol (B145695) (20 mL), add dibenzylideneacetone (2.34 g, 10 mmol) and guanidine hydrochloride (0.96 g, 10 mmol).

  • Reaction Execution: The reaction mixture is heated under reflux for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water (50 mL). The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried. The crude product is recrystallized from ethanol to afford pure 2-amino-4,6-diphenylpyrimidine.

Quantitative Data:

Product NameReagentsReaction ConditionsYield (%)Reference
2-Amino-4,6-diphenylpyrimidineDibenzylideneacetone, Guanidine HCl, NaOEtEthanol, Reflux, 6h~85-90Adapted from[4]
4,6-Diphenyl-2(1H)-pyrimidinoneDibenzylideneacetone, Urea, KOHEthanol, Reflux, 4h~70-80Adapted from[5]

Application Note 2: Synthesis of Pyridine (B92270) Derivatives

Substituted pyridines are another privileged scaffold in medicinal chemistry. A common and efficient method for their synthesis is the one-pot condensation of an α,β-unsaturated ketone, an active methylene (B1212753) compound or a ketone, and an ammonia (B1221849) source.

Protocol 2: Synthesis of 2,4,6-Triphenylpyridine

This protocol details a one-pot synthesis of a highly substituted pyridine derivative from dibenzylideneacetone, acetophenone (B1666503), and ammonium (B1175870) acetate (B1210297).

Reaction Scheme:

G dba Dibenzylideneacetone reagents Acetic Acid, Reflux dba->reagents acetophenone Acetophenone acetophenone->reagents ammonium_acetate Ammonium Acetate ammonium_acetate->reagents pyridine 2,4,6-Triphenylpyridine reagents->pyridine

Caption: Synthesis of 2,4,6-Triphenylpyridine.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, a mixture of dibenzylideneacetone (2.34 g, 10 mmol), acetophenone (1.20 g, 10 mmol), and ammonium acetate (7.71 g, 100 mmol) in glacial acetic acid (20 mL) is prepared.

  • Reaction Execution: The mixture is heated to reflux for 4 hours.

  • Work-up and Purification: The reaction mixture is cooled to room temperature and poured into a beaker containing crushed ice. The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol. The crude product is recrystallized from ethanol to yield pure 2,4,6-triphenylpyridine.

Quantitative Data:

Product NameReagentsReaction ConditionsYield (%)Reference
2,4,6-TriphenylpyridineDibenzylideneacetone, Acetophenone, NH₄OAcAcetic Acid, Reflux, 4h~80-88Adapted from[1]

Application Note 3: Synthesis of Pyrazole (B372694) Derivatives

Pyrazolines, five-membered nitrogen-containing heterocycles, are readily synthesized from α,β-unsaturated ketones and hydrazine (B178648) derivatives. These compounds are known for a wide range of biological activities, including antimicrobial and antimalarial properties.

Protocol 3: Synthesis of 1,3,5-Triphenyl-2-pyrazoline

This protocol outlines the synthesis of a triphenyl-substituted pyrazoline from dibenzylideneacetone and phenylhydrazine (B124118).

Reaction Scheme:

G dba Dibenzylideneacetone reagents Acetic Acid, Reflux dba->reagents phenylhydrazine Phenylhydrazine phenylhydrazine->reagents pyrazoline 1,3,5-Triphenyl-2-pyrazoline reagents->pyrazoline

Caption: Synthesis of 1,3,5-Triphenyl-2-pyrazoline.

Experimental Protocol:

  • Reaction Setup: A mixture of dibenzylideneacetone (2.34 g, 10 mmol) and phenylhydrazine (1.08 g, 10 mmol) is dissolved in glacial acetic acid (25 mL).

  • Reaction Execution: The reaction mixture is refluxed for 4 hours.

  • Work-up and Purification: After cooling, the mixture is poured into ice-water. The solid product that separates out is filtered, washed with water, and dried. Recrystallization from ethanol gives the pure 1,3,5-triphenyl-2-pyrazoline.

Quantitative Data:

Product NameReagentsReaction ConditionsYield (%)Reference
1,3,5-Triphenyl-2-pyrazolineDibenzylideneacetone, PhenylhydrazineAcetic Acid, Reflux, 4h~85General method
1-Acetyl-3,5-diphenyl-2-pyrazolineDibenzylideneacetone, Hydrazine HydrateAcetic Acid, Reflux, 4h~80General method

Application Note 4: Synthesis of Thiophene (B33073) Derivatives

The Gewald reaction provides a versatile route to 2-aminothiophenes, which are important intermediates in the synthesis of various biologically active compounds. This multicomponent reaction typically involves a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.[3][6]

Protocol 4: Synthesis of 2-Amino-3-cyano-4,6-diphenylthiophene

This protocol describes a Gewald-type synthesis of a substituted thiophene from dibenzylideneacetone, malononitrile (B47326), and elemental sulfur.

Reaction Scheme:

G dba Dibenzylideneacetone reagents Morpholine (B109124), Ethanol, Reflux dba->reagents malononitrile Malononitrile malononitrile->reagents sulfur Sulfur sulfur->reagents thiophene 2-Amino-3-cyano-4,6-diphenylthiophene reagents->thiophene

Caption: Gewald synthesis of a 2-aminothiophene derivative.

Experimental Protocol:

  • Reaction Setup: To a mixture of dibenzylideneacetone (2.34 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in ethanol (30 mL), add morpholine (0.87 g, 10 mmol).

  • Reaction Execution: The reaction mixture is heated at reflux for 2 hours.

  • Work-up and Purification: The mixture is cooled to room temperature and the precipitated solid is collected by filtration. The solid is washed with cold ethanol and then recrystallized from ethanol to give the pure 2-amino-3-cyano-4,6-diphenylthiophene.

Quantitative Data:

Product NameReagentsReaction ConditionsYield (%)Reference
2-Amino-3-cyano-4,6-diphenylthiopheneDibenzylideneacetone, Malononitrile, Sulfur, MorpholineEthanol, Reflux, 2h~75-85Adapted from[6][7]

Biological Activity of Synthesized Heterocycles

Many of the heterocyclic compounds synthesized from dibenzylideneacetone exhibit significant biological activities, particularly as anticancer and antimicrobial agents. For instance, certain pyridine and pyrimidine derivatives have shown potent inhibitory activity against key protein kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8][9][10][11][12]

VEGFR-2 Signaling Pathway and Inhibition

VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][9][10][11][12] Inhibition of the VEGFR-2 signaling pathway is a key strategy in cancer therapy.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization P Autophosphorylation VEGFR2->P PLCg PLCγ P->PLCg PI3K PI3K P->PI3K Ras Ras P->Ras Migration Migration PLCg->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis Inhibitor VEGFR-2 Inhibitor (e.g., Pyridine derivative) Inhibitor->VEGFR2 Blocks ATP Binding Site

Caption: Simplified VEGFR-2 signaling pathway and mechanism of inhibition.

Quantitative Biological Activity Data

The following table summarizes the reported in vitro biological activities of some pyridine and pyrazole derivatives, highlighting their potential as therapeutic agents.

Heterocycle ClassCompoundBiological Target/AssayIC₅₀ (µM)Reference
PyridinePyridine-urea derivativeVEGFR-23.93[8]
PyridinePyridine-urea derivativeMCF-7 (breast cancer)0.22[8]
PyrazolePyrazoline derivativePlasmodium falciparum0.101[13]
PyrazolePyrazole derivativeHaemophilus influenzae DapE17.9[14]
Thiophene2-Aminothiophene derivativeStaphylococcus aureus58.60[15]

Conclusion

Dibenzylideneacetone is an exceptionally useful and economical starting material for the synthesis of a diverse range of heterocyclic compounds. The protocols outlined in this document demonstrate straightforward and efficient methods for the preparation of pyrimidines, pyridines, pyrazoles, and thiophenes. The significant biological activities exhibited by these derivatives, particularly in the context of anticancer and antimicrobial research, underscore the importance of dba as a key building block in modern medicinal chemistry and drug discovery programs. The versatility of dibenzylideneacetone invites further exploration into novel synthetic methodologies and the development of new therapeutic agents.

References

Application Notes and Protocols for the Evaluation of 1,5-Diphenylpenta-1,4-dien-3-one and its Derivatives in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 1,5-Diphenylpenta-1,4-dien-3-one, commonly known as dibenzylideneacetone (B150790) (DBA), is not a clinically approved or extensively validated photosensitizer for photodynamic therapy (PDT). The following application notes and protocols are provided as a research framework to guide the investigation of its potential in this field, based on its chemical structure and the properties of analogous compounds.

Introduction

This compound (DBA) is a synthetic analogue of curcumin, characterized by an α,β-unsaturated ketone moiety flanked by two phenyl rings.[1] This extended π-conjugated system is responsible for its absorption of ultraviolet (UV) light, a property utilized in some sunscreen formulations. While DBA itself has been primarily explored for its applications in organometallic chemistry and for its inherent cytotoxic and antioxidant properties, its structural similarity to known photosensitizers like curcuminoids and chalcones suggests it may possess untapped potential in photodynamic therapy (PDT).[1][2][3][4][5][6]

PDT is a clinically approved, minimally invasive therapeutic modality that utilizes the interplay of a photosensitizer (PS), light of a specific wavelength, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), such as singlet oxygen (¹O₂), leading to localized cell death.[2] This document outlines the rationale and provides a comprehensive set of protocols for the systematic evaluation of DBA and its derivatives as novel photosensitizers for anticancer PDT.

Rationale for Investigating this compound in PDT

  • Structural Analogy: DBA is a curcuminoid analogue. Curcumin and its synthetic derivatives have demonstrated photocytotoxic effects and are actively being investigated as PDT agents.[1][2][4][5]

  • Conjugated System: The molecule possesses a conjugated system of double bonds, which is a key feature for absorbing light energy and transitioning to an excited triplet state, a prerequisite for singlet oxygen generation.[1]

  • Synthetic Accessibility: The synthesis of DBA and a diverse library of its derivatives via the Claisen-Schmidt condensation is straightforward, allowing for the systematic optimization of its photophysical and biological properties.[6]

  • Inherent Biological Activity: DBA and related chalcones have shown intrinsic anticancer and antioxidant activities, which could potentially act synergistically with a photodynamic effect.[6]

Proposed Research Workflow

The evaluation of this compound as a photosensitizer can be systematically approached through a multi-stage process, from fundamental photophysical characterization to in vitro and in vivo efficacy studies.

G cluster_0 Phase 1: Synthesis & Photophysical Characterization cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: Mechanistic & In Vivo Studies synthesis Synthesis of DBA Derivatives uv_vis UV-Vis Spectroscopy (Absorbance Maxima, Molar Extinction) synthesis->uv_vis fluorescence Fluorescence Spectroscopy (Emission Maxima, Quantum Yield) uv_vis->fluorescence so_yield Singlet Oxygen Quantum Yield (ΦΔ) Determination fluorescence->so_yield dark_toxicity Dark Cytotoxicity Assay (e.g., MTT, SRB) so_yield->dark_toxicity Lead Candidate Selection phototoxicity Phototoxicity Assay (Light Dose-Response) dark_toxicity->phototoxicity cellular_uptake Cellular Uptake & Localization (Fluorescence Microscopy) phototoxicity->cellular_uptake ros_detection Intracellular ROS Detection (e.g., DCFH-DA) cellular_uptake->ros_detection cell_death Cell Death Mechanism (Apoptosis vs. Necrosis) ros_detection->cell_death pathway Signaling Pathway Analysis (Western Blot, qPCR) cell_death->pathway in_vivo In Vivo Efficacy (Tumor Xenograft Models) pathway->in_vivo

Caption: Proposed workflow for evaluating DBA derivatives in PDT.

Quantitative Data Summary (Hypothetical & Analogue-Based)

As there is no direct quantitative data for this compound as a photosensitizer, the following table presents hypothetical target values and data from structurally related chalcone (B49325) and curcuminoid compounds to serve as a benchmark for research.

PropertyTarget Value / Analogue DataSignificance in PDT
Maximum Absorption (λ_max) > 600 nm (Target)Deeper tissue penetration of light.
300-400 nm (Chalcones)[7]Limited to superficial applications.
~497 nm (Curcuminoid derivative)[5]Moderate tissue penetration.
Molar Extinction Coefficient (ε) > 20,000 M⁻¹cm⁻¹High light absorption efficiency.
Fluorescence Quantum Yield (Φ_F) Low (< 0.1)A low fluorescence yield may indicate a higher efficiency of intersystem crossing to the triplet state.
Singlet Oxygen Quantum Yield (Φ_Δ) High (> 0.4)High efficiency in generating cytotoxic singlet oxygen.
Dark Cytotoxicity (IC₅₀) > 100 µMLow toxicity in the absence of light is crucial for a safe photosensitizer.
Phototoxicity (IC₅₀) < 10 µMHigh potency upon light activation.
Phototoxicity Index (PI) > 10A high ratio of dark to light toxicity indicates a high degree of light-induced selectivity.

Detailed Experimental Protocols

Protocol for Singlet Oxygen Quantum Yield (Φ_Δ) Determination

This protocol uses an indirect method employing a chemical trap, 1,3-diphenylisobenzofuran (B146845) (DPBF), which is irreversibly consumed by singlet oxygen, leading to a decrease in its absorbance.

Materials:

  • This compound (or derivative)

  • 1,3-Diphenylisobenzofuran (DPBF)

  • Reference photosensitizer with known Φ_Δ (e.g., Methylene Blue in ethanol, Φ_Δ = 0.52)

  • Spectrophotometer

  • Light source with a narrow bandpass filter corresponding to the λ_max of the test compound

  • Quartz cuvettes

  • Solvent (e.g., Ethanol, DMSO)

Procedure:

  • Prepare stock solutions of the test compound, reference PS, and DPBF in the chosen solvent.

  • In a quartz cuvette, prepare a solution containing the test compound and DPBF. The concentration should be adjusted so that the absorbance of the PS at the excitation wavelength is between 0.05 and 0.1, and the initial absorbance of DPBF at its maximum (~415 nm) is around 1.0.

  • Measure the initial UV-Vis absorption spectrum of the solution.

  • Irradiate the solution with the light source for short, defined intervals (e.g., 10-20 seconds).

  • After each irradiation interval, record the UV-Vis spectrum, focusing on the decrease in the DPBF absorbance peak.

  • Repeat steps 4-5 until the DPBF absorbance has significantly decreased.

  • Repeat the entire procedure for the reference photosensitizer under identical conditions (light intensity, solvent, initial DPBF absorbance).

  • Plot the change in DPBF absorbance versus irradiation time for both the test compound and the reference. The slope of this plot is proportional to the rate of singlet oxygen generation.

  • Calculate the Φ_Δ of the test compound using the following equation:

    Φ_Δ (sample) = Φ_Δ (ref) * (k_sample / k_ref) * (I_abs (ref) / I_abs (sample))

    Where 'k' is the slope of the absorbance decay plot and 'I_abs' is the rate of light absorption by the photosensitizer.

Protocol for In Vitro Phototoxicity Assay

This protocol determines the light-induced cytotoxicity of the photosensitizer on a cancer cell line (e.g., HeLa, A549) using the MTT assay.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound (dissolved in DMSO, then diluted in medium)

  • 96-well cell culture plates

  • Light source with appropriate wavelength and power density calibration

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Incubation: Replace the medium with fresh medium containing various concentrations of the DBA derivative (e.g., 0.1 to 100 µM). Include a "no drug" control. Incubate for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake.

  • Irradiation:

    • For the "light" group, wash the cells with PBS and replace with fresh, drug-free medium.

    • Expose the plate to a calibrated light source for a specific duration to deliver a defined light dose (e.g., 1-20 J/cm²).

    • A parallel "dark" group plate should be prepared identically but kept in the dark.

  • Post-Irradiation Incubation: Return both plates to the incubator for 24-48 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

    • Remove the MTT solution and add the solubilization buffer to dissolve the crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control.

    • Plot cell viability versus drug concentration for both dark and light conditions.

    • Determine the IC₅₀ (the concentration that inhibits 50% of cell growth) for both conditions.

    • Calculate the Phototoxicity Index (PI) = IC₅₀ (dark) / IC₅₀ (light).

Signaling Pathways and Mechanisms

Upon activation by light, a photosensitizer generates ROS, which can induce cell death through various mechanisms, primarily apoptosis and necrosis. The localization of the photosensitizer within the cell often dictates the primary site of damage and the subsequent cell death pathway.

Caption: Generalized mechanism of Type II photodynamic therapy.

Potential pathways to investigate for DBA-mediated PDT include:

  • Mitochondrial-mediated Apoptosis: ROS-induced damage to mitochondria can lead to the release of cytochrome c, activation of caspases (e.g., caspase-3, caspase-9), and subsequent apoptotic cell death.

  • ER Stress and the Unfolded Protein Response (UPR): Damage to the endoplasmic reticulum can trigger the UPR, which, if prolonged, can also lead to apoptosis.

  • Necrotic Cell Death: High levels of oxidative stress can lead to rapid ATP depletion and loss of membrane integrity, resulting in necrosis.

These pathways can be investigated using techniques such as Western blotting for key protein markers (Bax, Bcl-2, caspases), flow cytometry for apoptosis/necrosis analysis (Annexin V/PI staining), and specific fluorescent probes for mitochondrial membrane potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,5-Diphenylpenta-1,4-dien-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,5-Diphenylpenta-1,4-dien-3-one (B3434637), commonly known as dibenzalacetone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the yield of this important compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound via the Claisen-Schmidt condensation.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Incorrect Stoichiometry: An incorrect molar ratio of benzaldehyde (B42025) to acetone (B3395972) is a common issue. The reaction requires a 2:1 molar ratio of benzaldehyde to acetone.[1][2][3]- Carefully calculate and measure the required amounts of each reactant. Using a slight excess of benzaldehyde (e.g., 2.2 equivalents) can help drive the reaction to completion.[2]
Ineffective Base Catalyst: The concentration of the sodium hydroxide (B78521) (NaOH) solution is critical. If it's too dilute, the reaction will be slow, favoring side reactions.[4]- Use a 10% NaOH solution or a similarly effective concentration as specified in established protocols.[4][5] Ensure the base is fresh and has not been compromised by prolonged exposure to air.
Low Reaction Temperature: While the reaction should be cooled to minimize side products, a temperature that is too low can significantly slow down the reaction rate.[4][6]- Maintain the reaction temperature within the recommended range, typically between 20-25°C.[4] An ice bath can be used for initial cooling, but the reaction mixture should be allowed to stir at room temperature.[5]
Impure Reactants: Benzaldehyde can oxidize to benzoic acid upon exposure to air, which will not participate in the desired reaction.- Use freshly distilled benzaldehyde to ensure high purity.[6] Ensure acetone is of an appropriate grade and dry.
Oily or Sticky Product Formation of Monosubstituted Product (Benzalacetone): If the reaction does not go to completion, the intermediate product, benzalacetone, can contaminate the final product.[2]- Ensure a slight excess of benzaldehyde is used.[2] - Allow for a sufficient reaction time with vigorous stirring to ensure the second condensation reaction occurs.[4]
Side Reactions: Higher temperatures can promote side reactions, leading to the formation of resinous materials.[4][6]- Maintain the recommended reaction temperature (20-25°C).[4] Add the benzaldehyde-acetone mixture to the base solution slowly to control the initial exothermic reaction.[6]
Product is Difficult to Purify Presence of Unreacted Starting Materials or Benzalacetone: These impurities can co-crystallize with the desired product, making purification by recrystallization challenging.- Thoroughly wash the crude product with water to remove any remaining NaOH and water-soluble impurities.[4] - If significant benzalacetone is present, consider purification by column chromatography.[7]
Inappropriate Recrystallization Solvent: The choice of solvent is crucial for effective purification.- Ethanol (B145695) is a commonly used and effective solvent for the recrystallization of dibenzalacetone.[3][6] Hot ethyl acetate (B1210297) can also be used.[4] The product should be soluble in the hot solvent and insoluble in the cold solvent.[3]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synthesis of this compound?

A1: The synthesis proceeds via a Claisen-Schmidt condensation, which is a type of crossed aldol (B89426) condensation.[8][9] The reaction involves a ketone (acetone) reacting with an aromatic aldehyde that lacks α-hydrogens (benzaldehyde) in the presence of a base.[10] The mechanism involves the formation of an enolate from acetone, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. This is followed by a dehydration step to form an α,β-unsaturated ketone. The process then repeats on the other side of the acetone molecule to yield this compound.[6][8]

Q2: What is the ideal molar ratio of benzaldehyde to acetone?

A2: The stoichiometry of the reaction requires two equivalents of benzaldehyde for every one equivalent of acetone.[1] To ensure the reaction goes to completion and to minimize the formation of the monosubstituted product (benzalacetone), it is often recommended to use a slight excess of benzaldehyde (approximately 2.2 equivalents).[2]

Q3: Why is temperature control important in this synthesis?

A3: Temperature control is crucial for maximizing the yield and purity of the product. The reaction should be kept at around 20-25°C.[4] Lower temperatures slow down the reaction, while higher temperatures can lead to undesired side reactions, resulting in a sticky or oily product that is difficult to purify.[4][6]

Q4: How can I purify the crude this compound?

A4: The most common and effective method for purifying the crude product is recrystallization.[3] Ethanol is a frequently recommended solvent for this purpose.[3][6] The crude product is dissolved in a minimum amount of hot ethanol and then allowed to cool slowly, during which the purified crystals will form. The crystals are then collected by filtration.[3] Hot ethyl acetate can also be used for recrystallization.[4]

Q5: My final product has a low melting point. What could be the issue?

A5: A low or broad melting point range is indicative of impurities. The most likely impurity is the monosubstituted product, benzalacetone, or unreacted starting materials.[2] Inadequate purification is the primary cause. A thorough washing of the crude product and careful recrystallization should yield a product with a sharp melting point in the expected range (around 110-111°C for the pure trans,trans-isomer).[4]

Experimental Protocols

Synthesis of this compound

This protocol is based on a widely used and reliable method for the Claisen-Schmidt condensation.[4]

Materials:

  • Benzaldehyde (freshly distilled)

  • Acetone

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Distilled water

  • Ice

Equipment:

  • Erlenmeyer flasks or a wide-mouthed glass jar

  • Mechanical stirrer

  • Büchner funnel and filter flask

  • pH paper

Procedure:

  • Prepare the Base Solution: In a wide-mouthed glass jar, prepare a solution of 10 g of sodium hydroxide in 100 mL of water and 80 mL of ethanol. Cool this solution to 20-25°C using a water bath.[4]

  • Prepare the Reactant Mixture: In a separate flask, prepare a mixture of 10.6 g (0.1 mol) of benzaldehyde and 2.9 g (0.05 mol) of acetone.

  • Reaction: While vigorously stirring the cooled base solution, add half of the benzaldehyde-acetone mixture. A yellow precipitate should form within a few minutes.[4]

  • After 15 minutes, add the remaining half of the benzaldehyde-acetone mixture.

  • Continue to stir the mixture vigorously for an additional 30 minutes.

  • Isolation of Crude Product: Filter the resulting precipitate using a Büchner funnel under suction.

  • Washing: Wash the collected solid thoroughly with distilled water until the washings are neutral to pH paper. This step is crucial to remove any residual NaOH.[4]

  • Drying: Allow the product to air dry to a constant weight.

Purification by Recrystallization

Procedure:

  • Transfer the crude, dried this compound to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. A general starting point is 10 mL of ethanol for every 4 g of crude product.[4]

  • Once dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by suction filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals and determine the melting point and yield. A recovery of approximately 80% can be expected from recrystallization.[4]

Visualizations

Claisen_Schmidt_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation & Dehydration cluster_step4 Step 4: Second Condensation Acetone Acetone Enolate Enolate Ion Acetone->Enolate OH⁻ Benzaldehyde Benzaldehyde Enolate->Benzaldehyde Nucleophilic Attack Alkoxide Alkoxide Intermediate Benzaldehyde->Alkoxide Hydroxyketone β-Hydroxy Ketone Alkoxide->Hydroxyketone H₂O Benzalacetone Benzalacetone (α,β-Unsaturated Ketone) Hydroxyketone->Benzalacetone -H₂O Dibenzalacetone This compound Benzalacetone->Dibenzalacetone + Benzaldehyde + OH⁻, -H₂O

Caption: Claisen-Schmidt condensation mechanism for dibenzalacetone synthesis.

Synthesis_Workflow start Start prep_reagents Prepare Reactants (Benzaldehyde, Acetone) start->prep_reagents prep_base Prepare Base Solution (NaOH in Ethanol/Water) start->prep_base reaction Combine Reactants with Base (20-25°C, Vigorous Stirring) prep_reagents->reaction prep_base->reaction filtration Isolate Crude Product (Suction Filtration) reaction->filtration washing Wash with Water filtration->washing drying Air Dry Crude Product washing->drying recrystallization Recrystallize from Hot Ethanol drying->recrystallization final_product Collect & Dry Pure Product recrystallization->final_product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield start Low Yield Issue check_stoichiometry Verify 2:1 Molar Ratio (Benzaldehyde:Acetone) start->check_stoichiometry check_temp Check Reaction Temperature (20-25°C) start->check_temp check_base Confirm Base Concentration (e.g., 10% NaOH) start->check_base check_reactants Assess Reactant Purity (Freshly Distilled Benzaldehyde) start->check_reactants solution Adjust Experimental Parameters check_stoichiometry->solution check_temp->solution check_base->solution check_reactants->solution

Caption: Troubleshooting logic for low yield in dibenzalacetone synthesis.

References

Technical Support Center: Synthesis of Dibenzylideneacetone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of dibenzylideneacetone (B150790) (DBA). Our focus is to address specific challenges encountered during the Claisen-Schmidt condensation of benzaldehyde (B42025) and acetone (B3395972), with a particular emphasis on minimizing side product formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of dibenzylideneacetone?

A1: The primary side product is benzylideneacetone, the mono-condensation product that results from the reaction of one molecule of benzaldehyde with one molecule of acetone.[1][2] Other potential impurities include unreacted starting materials (benzaldehyde and acetone), products from the self-condensation of acetone (such as diacetone alcohol and mesityl oxide), and inorganic salts from the basic catalyst (e.g., sodium hydroxide).[1][3]

Q2: My final product is an oil or a sticky solid instead of a yellow crystalline powder. What is the cause and how can I fix it?

A2: An oily or sticky product often indicates the presence of impurities, particularly excess unreacted benzaldehyde or side products from acetone self-condensation like diacetone alcohol.[1][3][4] To obtain a crystalline product, ensure the correct stoichiometric ratio of reactants is used.[1] If an oily product has already formed, purification through recrystallization is the most effective solution.[1][5] Inducing crystallization by scratching the inside of the flask or seeding with a pure crystal of DBA can also be beneficial.[6]

Q3: How can I minimize the formation of the mono-condensation product, benzylideneacetone?

A3: To favor the formation of the desired dibenzylideneacetone, it is crucial to use a molar excess of benzaldehyde relative to acetone (a ratio of at least 2:1).[2][7] Ensuring a sufficient reaction time and maintaining the optimal reaction temperature (typically 20-25°C) will also help drive the reaction to completion and promote the formation of the di-substituted product.[3][8]

Q4: What is the most effective method for purifying crude dibenzylideneacetone?

A4: Recrystallization is the most common and highly effective method for purifying crude dibenzylideneacetone.[1][5] Hot ethyl acetate (B1210297) or ethanol (B145695) are frequently used solvents for this purpose.[5][8] The process involves dissolving the crude product in a minimal amount of the hot solvent and allowing it to cool slowly, which causes the pure DBA to crystallize while the impurities remain in the solution.[5] A final wash of the crystals with a small amount of cold ethanol can help remove any residual benzaldehyde.[9]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Yield of DBA 1. Ineffective Base: The base catalyst (e.g., NaOH) may be old or have reacted with atmospheric CO2, reducing its efficacy.[3] 2. Insufficient Reaction Time: The reaction may not have proceeded to completion.[3] 3. Low Reaction Temperature: A temperature that is too low can significantly slow down the reaction rate.[3]1. Use a fresh, properly stored base. 2. Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC). 3. Ensure the reaction temperature is maintained within the optimal range (typically 20-25°C).[10]
Product is Contaminated with Benzaldehyde 1. Incomplete Reaction: The reaction has not gone to completion. 2. Inefficient Purification: The purification process did not effectively remove unreacted benzaldehyde.1. Ensure a sufficient reaction time and optimal temperature to drive the reaction forward. 2. Wash the crude product with a sodium bisulfite solution to remove unreacted benzaldehyde. Recrystallization is also highly effective.[4]
Formation of Significant Amounts of Benzylideneacetone 1. Incorrect Stoichiometry: An insufficient amount of benzaldehyde was used. 2. Short Reaction Time: The reaction was stopped before the second condensation could occur.1. Use at least a 2:1 molar ratio of benzaldehyde to acetone.[2][7] 2. Increase the reaction time to allow for the complete formation of the di-substituted product.
Product Yield is Greater Than 100% 1. Incomplete Drying: The product may still contain significant amounts of water or recrystallization solvent.[3]1. Dry the product thoroughly under vacuum or in a desiccator until a constant weight is achieved.

Experimental Protocol: Synthesis of Dibenzylideneacetone

This protocol is based on established literature procedures for the base-catalyzed condensation of benzaldehyde and acetone.[8][10]

Materials:

  • Benzaldehyde

  • Acetone

  • Sodium Hydroxide (B78521) (NaOH)

  • Ethanol

  • Water

  • Ethyl Acetate (for recrystallization)

  • Erlenmeyer flask

  • Stir bar or mechanical stirrer

  • Büchner funnel and filter flask

Procedure:

  • Prepare the Base Solution: In an Erlenmeyer flask, dissolve 10.0 g of sodium hydroxide in a mixture of 100 mL of water and 80 mL of ethanol. Cool the solution to 20-25°C in a water bath.[8]

  • Prepare the Aldehyde-Ketone Mixture: In a separate beaker, mix 10.6 g (10.2 mL) of benzaldehyde with 2.9 g (3.7 mL) of acetone.

  • Reaction: While vigorously stirring the cooled base solution, slowly add half of the benzaldehyde-acetone mixture. A yellow precipitate should begin to form within a few minutes.[8]

  • After 15 minutes, add the remaining half of the benzaldehyde-acetone mixture.

  • Continue to stir the reaction mixture vigorously for an additional 30 minutes.[8]

  • Isolation of Crude Product: Isolate the yellow precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any remaining sodium hydroxide.[6] Allow the crude product to air dry.

  • Purification: Recrystallize the crude dibenzylideneacetone from hot ethyl acetate (using approximately 100 mL of solvent for every 40 g of crude product).[5] Dissolve the solid in the hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified yellow crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry to a constant weight. The expected melting point of the purified product is between 110-112°C.[6]

Reaction Pathway Visualization

The following diagram illustrates the reaction pathway for the synthesis of dibenzylideneacetone, including the formation of the key intermediate and potential side products.

DBA_Synthesis cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway benzaldehyde Benzaldehyde benzylideneacetone Benzylideneacetone (Mono-condensation Product) dba Dibenzylideneacetone (Desired Product) acetone Acetone enolate Acetone Enolate acetone->enolate + Base diacetone_alcohol Diacetone Alcohol acetone->diacetone_alcohol + Acetone (Self-condensation) base Base (NaOH) enolate->benzylideneacetone + Benzaldehyde - H2O benzylideneacetone->dba + Benzaldehyde - H2O mesityl_oxide Mesityl Oxide diacetone_alcohol->mesityl_oxide - H2O

Caption: Reaction scheme for dibenzylideneacetone synthesis and side products.

References

Technical Support Center: Purification of 1,5-Diphenylpenta-1,4-dien-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1,5-Diphenylpenta-1,4-dien-3-one, also known as dibenzylideneacetone (B150790) (DBA).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Crude dibenzylideneacetone, typically synthesized via a Claisen-Schmidt condensation, may contain several impurities, including:

  • Unreacted Starting Materials: Residual benzaldehyde (B42025) and acetone (B3395972) may be present in the crude product.[1]

  • Intermediate Product: The mono-substituted intermediate, benzylideneacetone, is a common impurity.[1]

  • Side-Reaction Products: Self-condensation of acetone can lead to byproducts like diacetone alcohol and mesityl oxide.[2] Orange, oily, or resinous materials may also form from acetone polymerization or other side reactions.[3]

  • Catalyst Residues: Residual sodium hydroxide (B78521) from the synthesis can be a common impurity.[4][5][6]

Q2: My purified product has a low melting point and a broad melting range. What could be the issue?

A2: A low and broad melting point range is a classic indicator of an impure sample. The presence of the impurities mentioned in Q1 can depress and broaden the melting point. The expected melting point for the pure trans,trans-isomer of dibenzylideneacetone is approximately 110-112°C.[4] A typical range for the unpurified product is 104-107°C.[4][6] To resolve this, further purification, such as a second recrystallization, may be necessary.[4]

Q3: Can different isomers of this compound be present, and how do they affect purification?

A3: Yes, dibenzylideneacetone can exist as three geometric isomers: cis,cis, cis,trans, and trans,trans.[4][7] These isomers have different physical properties, including melting points and solubility, which can complicate purification.[4] The trans,trans-isomer is the most stable and typically the desired product.[4] The cis,trans-isomer has a significantly lower melting point of around 60°C.[4][7] Careful control of the reaction and purification conditions can help to isolate the desired trans,trans-isomer.

Troubleshooting Guides

Problem 1: "Oiling Out" During Recrystallization

Symptom: Instead of forming solid crystals upon cooling, the product separates as an oily liquid.[1][4][5]

Cause: This phenomenon, known as "oiling out," can occur for several reasons:

  • The boiling point of the recrystallization solvent is higher than the melting point of the solute (dibenzylideneacetone's melting point is ~111°C).[1][4]

  • The solution is highly supersaturated with the product or contains a high concentration of impurities that depress the melting point of the product.[1][4]

Solutions:

StepActionRationale
1 Reheat the solutionGently reheat the mixture until the oil completely redissolves.[1][4]
2 Add more solventIf necessary, add a small amount of additional hot solvent to ensure complete dissolution and reduce supersaturation.[1][4]
3 Slow CoolingAllow the flask to cool slowly to room temperature without any disturbance. Insulating the flask can help.[1][4] Rapid cooling often promotes oiling out.
4 Induce CrystallizationIf oiling persists, try scratching the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. Adding a seed crystal of pure product can also initiate crystallization.[1][4]
5 Solvent SelectionIf the problem continues, consider a solvent with a lower boiling point. For example, ethanol (B145695) (boiling point 78°C) is a suitable choice.[4]
Problem 2: Crystals "Crash Out" of Solution Rapidly

Symptom: Upon initial cooling, a large amount of fine powder precipitates immediately instead of forming well-defined crystals.[4][5]

Cause: This "crashing out" is typically due to the solution being too concentrated (supersaturated) and cooling too quickly.[1][4] This rapid precipitation traps impurities within the crystal lattice, resulting in a less pure product.

Solutions:

StepActionRationale
1 Re-dissolve and DiluteReheat the solution to redissolve the precipitate. Add a small amount of additional hot solvent (10-20% of the original volume) to decrease the saturation.[4]
2 Ensure Slow CoolingAfter dissolving the solid in the minimum amount of hot solvent, allow the flask to cool to room temperature undisturbed. Insulating the flask with a beaker of warm water or paper towels can help slow the cooling process.[4]
3 Maximize YieldOnce the solution has reached room temperature and crystal formation has ceased, place it in an ice bath to maximize the yield.[4]
Problem 3: Low Recovery of Purified Product

Symptom: The final yield of pure dibenzylideneacetone after recrystallization is significantly lower than expected.

Cause: Several factors can contribute to low recovery:

  • Using an excessive amount of recrystallization solvent.

  • Incomplete crystallization.

  • Washing the collected crystals with a solvent that is not ice-cold.

Solutions:

StepActionRationale
1 Minimize Solvent UsageUse only the minimum amount of hot solvent necessary to completely dissolve the crude product.[4]
2 Maximize Crystallization TimeAllow sufficient time for the solution to cool and for crystals to form. After slow cooling to room temperature, placing the flask in an ice bath for at least 15-20 minutes can help precipitate more of the dissolved solid.[4]
3 Proper Washing TechniqueWhen washing the collected crystals, use a minimal amount of ice-cold solvent to remove soluble impurities without dissolving a significant amount of the product.[4][8]

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the purification of this compound.

Table 1: Melting Points of this compound and Related Substances

SubstanceMelting Point (°C)Notes
trans,trans-Dibenzylideneacetone (pure)110-112The desired, most stable isomer.[4]
cis,trans-Dibenzylideneacetone60An isomer that can form as an impurity.[4]
Crude Dibenzylideneacetone104-107A typical range for the unpurified product from synthesis.[4][6]
Benzaldehyde (impurity)-26A common starting material impurity.[4]
Sodium Hydroxide (impurity)318A common catalyst impurity.[4]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This is a common and effective method for purifying crude dibenzylideneacetone.[1]

  • Dissolution: Place the crude dibenzylideneacetone in an Erlenmeyer flask. Add a minimal amount of 95% ethanol to create a slurry. Heat the mixture on a hot plate to the boiling point of the ethanol.[4]

  • Addition of Solvent: While the solution is boiling, add more hot 95% ethanol dropwise until all the solid has just dissolved.[4] Avoid adding an excess of solvent.

  • Cooling: Remove the flask from the hot plate and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this cooling period.[4]

  • Ice Bath: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 15 minutes to maximize the crystal yield.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.[4][8]

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum, and then transfer them to a watch glass to air dry.[4]

Protocol 2: Recrystallization from an Ethanol/Water Solvent Pair

This method can be useful when dealing with certain types of impurities.[5]

  • Dissolution in Ethanol: Place the crude dibenzylideneacetone in an Erlenmeyer flask and add the minimum amount of hot 95% ethanol required for complete dissolution at the boiling point.[4]

  • Addition of Water: To the hot solution, add hot water dropwise with swirling until the solution just begins to turn cloudy (the cloud point).[4]

  • Clarification: Add a few drops of hot 95% ethanol to the cloudy solution until it becomes clear again.[4]

  • Cooling and Crystallization: Follow steps 3-7 from Protocol 1 for cooling, isolation, washing, and drying.

Protocol 3: Column Chromatography

Column chromatography can be used for more challenging purifications or to separate isomers.

  • Stationary Phase Preparation: Pack a chromatography column with silica (B1680970) gel as the stationary phase.

  • Sample Loading: Dissolve the crude dibenzylideneacetone in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the top of the silica gel column.

  • Elution: Elute the column with a non-polar solvent system, such as a mixture of petroleum ether and ethyl acetate.[5] The less polar components will travel down the column more quickly.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions using thin-layer chromatography (TLC) to identify the fractions containing the pure desired product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified dibenzylideneacetone.

Visualizations

G Troubleshooting Workflow for Dibenzylideneacetone Purification start Crude Product recrystallization Perform Recrystallization (e.g., from Ethanol) start->recrystallization observe Observe Outcome recrystallization->observe pure_crystals Pure Crystals Formed observe->pure_crystals Success oiling_out Product Oils Out observe->oiling_out Problem crashing_out Crystals Crash Out observe->crashing_out Problem low_yield Low Yield observe->low_yield Problem end Pure Product pure_crystals->end troubleshoot_oil Troubleshoot Oiling Out: - Reheat and add solvent - Slow cooling - Change solvent oiling_out->troubleshoot_oil troubleshoot_crash Troubleshoot Crashing Out: - Reheat and add more solvent - Ensure slow cooling crashing_out->troubleshoot_crash troubleshoot_yield Troubleshoot Low Yield: - Minimize solvent - Maximize cooling time - Use ice-cold wash low_yield->troubleshoot_yield troubleshoot_oil->recrystallization Retry troubleshoot_crash->recrystallization Retry troubleshoot_yield->recrystallization Retry

Caption: Troubleshooting workflow for the purification of this compound.

G Potential Impurity Formation in Dibenzylideneacetone Synthesis cluster_reactants Reactants cluster_products Products & Impurities benzaldehyde Benzaldehyde dba This compound (Desired Product) benzaldehyde->dba Claisen-Schmidt Condensation benzylideneacetone Benzylideneacetone (Intermediate Impurity) benzaldehyde->benzylideneacetone unreacted Unreacted Starting Materials benzaldehyde->unreacted acetone Acetone acetone->dba acetone->benzylideneacetone 1st Condensation acetone_self Acetone Self-Condensation Products (e.g., Diacetone Alcohol) acetone->acetone_self Side Reaction acetone->unreacted catalyst NaOH (Catalyst) catalyst->dba catalyst->acetone_self benzylideneacetone->dba 2nd Condensation

Caption: Formation pathways of the desired product and common impurities.

References

Stability issues of 1,5-Diphenylpenta-1,4-dien-3-one under UV irradiation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,5-Diphenylpenta-1,4-dien-3-one

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound (also known as dibenzylideneacetone, dba) when exposed to ultraviolet (UV) irradiation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its UV stability a concern?

A1: this compound is a pale-yellow crystalline organic compound.[1][2] Its chemical structure features a conjugated system of double bonds, which allows it to absorb UV light effectively.[3] This property makes it a useful component in applications like sunscreens and as a ligand in organometallic chemistry.[1][2][4][5] However, this same UV absorption can lead to photochemical reactions, causing the compound to degrade. This degradation can impact the efficacy, safety, and purity of products and experiments involving the compound.

Q2: What is the primary photochemical reaction of this compound under UV irradiation?

A2: Prolonged exposure to sunlight or UV radiation induces a [2+2] cycloaddition reaction.[1][4] This reaction occurs between the carbon-carbon double bonds of adjacent molecules, leading to the formation of new chemical structures.

Q3: What are the degradation products of this compound upon UV exposure?

A3: The [2+2] cycloaddition reaction results in the formation of a mixture of dimeric and trimeric cyclobutane (B1203170) cycloadducts.[1] The exact composition of this mixture can depend on the specific conditions of the UV exposure, such as the solvent and the concentration of the compound.

Q4: My sample of this compound changed color and solubility after being left in the light. What happened?

A4: The initial pale-yellow color of the compound is due to its extended conjugated system. When UV light initiates cycloaddition, this conjugation is broken. The formation of various cyclobutane isomers alters the chemical structure, which in turn changes its physical properties, including color and solubility. The new adducts may be less soluble in the original solvent, leading to the formation of precipitates.

Q5: How can I minimize the degradation of my compound during experiments involving UV light?

A5: To minimize photodegradation, consider the following precautions:

  • Use UV-blocking glassware: Amber glass vials or flasks can protect light-sensitive compounds.[6]

  • Work in a controlled light environment: Minimize exposure to ambient and direct sunlight. Use yellow or red safety lights if possible.

  • Control exposure time: Limit the duration of UV irradiation to the minimum required for your experiment.

  • Use filters: If a specific wavelength is needed for your reaction, use optical filters to block the more damaging, shorter UV wavelengths.

  • Degas your solvent: The presence of oxygen can sometimes lead to photo-oxidative side reactions.

Q6: How should I properly store this compound?

A6: The compound should be stored in a tightly sealed, light-resistant container in a cool, dark, and dry place to prevent degradation from light, moisture, and heat.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or variable yield in a reaction using the compound as a starting material or ligand. The compound is degrading under ambient or experimental light conditions before or during the reaction.Prepare solutions fresh and protect them from light at all stages. Monitor the reaction for the appearance of degradation byproducts using techniques like TLC or HPLC.
Formation of an insoluble white/off-white precipitate during UV irradiation. The compound is undergoing [2+2] cycloaddition to form less soluble dimeric or trimeric adducts.[1]Try running the reaction at a lower concentration. If possible, choose a solvent in which the cycloadducts are more soluble to prevent them from precipitating out of the reaction mixture.
Inconsistent analytical results (e.g., NMR, HPLC, UV-Vis) for the same sample. The sample is degrading between the time of preparation and analysis due to light exposure.Analyze samples immediately after preparation. Store prepared analytical samples in amber autosampler vials and keep them in the dark until they are run on the instrument.
The reaction is not proceeding as expected, with many unidentified side products. The solvent may be participating in the photochemical reaction. Some solvents can act as photosensitizers or hydrogen donors, leading to complex reaction pathways.[7]Select a photochemically inert solvent. Run a control experiment by irradiating the solvent alone to check for degradation or reactivity.

Data Presentation

The rate and extent of photodegradation are influenced by several experimental factors.

Table 1: Factors Influencing Photodegradation of this compound

Factor Influence on Stability Experimental Considerations
UV Wavelength Shorter wavelengths (e.g., UVC, UVB) are generally higher in energy and can cause faster degradation than longer wavelengths (UVA).Use a UV source with a defined spectral output. Use filters to isolate specific wavelength ranges if necessary.
UV Intensity (Irradiance) Higher light intensity (measured in mW/cm²) will accelerate the rate of degradation.[6]Use a radiometer to measure and maintain consistent UV intensity across experiments.[6] Adjust the distance from the lamp to the sample to control intensity.
Solvent The polarity and chemical nature of the solvent can influence reaction pathways. Solvents like acetone (B3395972) can act as photosensitizers, potentially increasing the degradation rate.[8][9]Choose a solvent that is transparent at the irradiation wavelength and photochemically inert. Common choices include ethanol, acetonitrile, and chloroform.[1][7]
Concentration Higher concentrations can increase the rate of bimolecular reactions like dimerization.Optimize the concentration for your specific application. Note that very high concentrations may lead to self-filtering effects.
Temperature Increased temperature can accelerate the rate of chemical reactions, including secondary degradation pathways.[10]Control the temperature of the sample during irradiation using a water bath or cooling system.
Presence of Oxygen Oxygen can participate in photo-oxidative reactions, leading to different degradation products and pathways.For mechanistic studies, degas the solution with an inert gas (e.g., Argon, Nitrogen) prior to and during irradiation.

Experimental Protocols

Protocol: General Assessment of Photostability

This protocol provides a framework for evaluating the stability of this compound under specific UV conditions.

1. Objective: To quantify the rate of degradation of this compound and identify major degradation products when exposed to a specific UV source.

2. Materials:

  • This compound (high purity)

  • Spectroscopic grade solvent (e.g., ethanol, acetonitrile)

  • UV-transparent quartz cuvettes or reaction vessel

  • Calibrated UV lamp (e.g., medium-pressure mercury lamp)[6]

  • UV Radiometer

  • Stirring mechanism (e.g., magnetic stirrer)

  • Analytical instrument (e.g., HPLC-UV, GC-MS, or NMR spectrometer)

  • Volumetric flasks and pipettes

  • Amber vials for sample collection

3. Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 0.1 mg/mL). Protect the solution from light.

  • Baseline Measurement (Time = 0): Immediately after preparation, take an aliquot of the solution. Analyze it using your chosen analytical method (e.g., HPLC) to determine the precise initial concentration. This is your t=0 reference point.

  • UV Exposure:

    • Place a known volume of the stock solution into the quartz reaction vessel.

    • Position the vessel at a fixed distance from the UV lamp. Measure the UV irradiance at this position with a radiometer.

    • Begin irradiation while stirring the solution to ensure homogeneity. If required, maintain a constant temperature.

  • Sample Collection: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot of the solution from the reaction vessel. Immediately transfer it to a labeled amber vial and store it in the dark to quench any further photochemical reaction.

  • Sample Analysis: Analyze all collected samples using the same analytical method as the baseline measurement. Quantify the remaining concentration of this compound in each sample. If using a method like LC-MS or GC-MS, also monitor for the appearance of new peaks corresponding to degradation products.

  • Data Interpretation:

    • Plot the concentration of this compound as a function of irradiation time.

    • Determine the degradation kinetics (e.g., first-order, second-order) and calculate the reaction rate constant (k) and half-life (t½).

    • Analyze the chromatograms or spectra to tentatively identify the major degradation products based on their mass or fragmentation patterns.

Visualizations

Photodegradation_Pathway dba This compound (trans,trans isomer) uv UV Irradiation (hν) dba->uv adducts Mixture of Cyclobutane Adducts (Dimers and Trimers) uv->adducts [2+2] Cycloaddition

Caption: Photochemical reaction of this compound under UV light.

Experimental_Workflow prep 1. Prepare Solution (Known Concentration) t0 2. Baseline Analysis (t=0) (e.g., HPLC, UV-Vis) prep->t0 expose 3. UV Exposure (Controlled Conditions) prep->expose interpret 6. Data Interpretation (Kinetics & Product ID) t0->interpret sample 4. Withdraw Aliquots (At Timed Intervals) expose->sample analyze 5. Analyze Samples sample->analyze analyze->interpret

Caption: Workflow for a typical photostability assessment experiment.

References

Technical Support Center: Optimizing the Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Claisen-Schmidt condensation reaction.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: I am getting a very low yield or no desired product in my Claisen-Schmidt condensation. What are the possible reasons and how can I improve it?

Answer: Low or no yield is a common issue that can stem from several factors, ranging from the quality of your reagents to the reaction conditions. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Catalyst Issues:

    • Inactive Catalyst: The base (e.g., NaOH, KOH) may be old and coated with carbonate from atmospheric CO₂. Ensure you use fresh, high-purity catalysts.[1][2] For acid catalysts, ensure they are anhydrous if the reaction requires such conditions.[1]

    • Inappropriate Catalyst: While strong bases are common, some substrates may require milder catalysts (e.g., Ba(OH)₂) or even Lewis acids to prevent side reactions or decomposition.[1][3] Screening different catalysts can be beneficial.

    • Insufficient Catalyst Loading: The molar percentage of the catalyst is crucial. For some solvent-free methods, 20 mol% of solid NaOH has proven effective.[4][5] It is advisable to perform small-scale optimizations to find the ideal catalyst loading for your specific substrates.[4]

  • Reaction Conditions:

    • Suboptimal Temperature: The reaction temperature might be too low, leading to a slow reaction rate, or too high, causing decomposition of reactants or products.[2] Optimization is often necessary; for instance, some solvent-free reactions show high yields at elevated temperatures, while others may require cooling to prevent side reactions.[1][6]

    • Reaction Time: The reaction may not have proceeded to completion. It is essential to monitor the reaction's progress using Thin Layer Chromatography (TTC).[1] Conversely, excessively long reaction times can lead to the formation of byproducts or product degradation.[1] Some optimized protocols report reaction times as short as 8-25 minutes.[7]

    • Solvent Choice: The polarity of the solvent can significantly impact the reaction.[1] Ethanol (B145695) is a common choice.[8] However, solvent-free conditions, such as grinding the reactants together, have been shown to improve yields and align with green chemistry principles.[1][9][10]

  • Reactant Quality and Stoichiometry:

    • Impure Reactants: Ensure the purity of your aldehyde and ketone starting materials, as impurities can interfere with the reaction.[1]

    • Incorrect Stoichiometry: The molar ratio of reactants is critical. For the synthesis of α,α'-bis(benzylidene)cycloalkanones, a 2:1 molar ratio of aldehyde to ketone is typically required.[1] For mono-condensation, a slight excess of the ketone might be beneficial to suppress the formation of the di-condensation product.[1]

Issue 2: Formation of Multiple Products and Purification Difficulties

Question: My crude product shows multiple spots on TLC, making purification difficult. What are these byproducts and how can I minimize them?

Answer: The formation of multiple products is a frequent challenge due to various reactive species in the reaction mixture. Understanding and controlling the common side reactions is key to obtaining a clean product.

Common Side Reactions and Mitigation Strategies:

  • Self-Condensation of the Ketone: The enolizable ketone can react with itself, leading to aldol (B89426) condensation byproducts.[4]

    • Solution: This is more prevalent when the ketone is more reactive than the aldehyde. To minimize this, slowly add the ketone to a mixture of the aldehyde and the base.[2] Using an excess of the ketone relative to the aldehyde can also be effective; in some cases, the ketone itself can be used as the solvent.[4]

  • Cannizzaro Reaction of the Aldehyde: If the aldehyde lacks α-hydrogens, it can undergo a disproportionation reaction in the presence of a strong base to yield a primary alcohol and a carboxylic acid.[4][11]

    • Solution: This side reaction is favored by high concentrations of a strong base. Consider using a milder base or a lower concentration of the strong base.[2][4] Slow addition of the base can also prevent localized high concentrations.[6]

  • Michael Addition: The enolate of the ketone can add to the α,β-unsaturated ketone product (the chalcone), leading to the formation of a 1,5-dicarbonyl compound.[4][6]

    • Solution: To suppress the Michael addition, it is often beneficial to use a stoichiometric amount of the aldehyde or a slight excess.[4][6] Monitoring the reaction and stopping it once the starting materials are consumed can also prevent this subsequent reaction.[6]

  • Polymerization/Decomposition: A dark coloration or the formation of tar often indicates polymerization or decomposition of the starting materials or products, typically caused by overly harsh reaction conditions like high temperatures or a high concentration of a strong base.[4]

    • Solution: Employ milder reaction conditions, such as lower temperatures or a less concentrated base.

Data Presentation: Reaction Condition Optimization

The following tables summarize quantitative data from various studies, showcasing the impact of different catalysts, solvents, and conditions on reaction yield and time.

Table 1: Effect of Catalyst and Solvent on Yield

EntryAldehydeKetoneCatalyst (mol%)SolventTimeYield (%)
1Benzaldehyde (B42025)CyclohexanoneNaOH (20)None (grinding)5 min98
2BenzaldehydeCyclohexanoneKOH (20)None (grinding)5 min85
3BenzaldehydeCyclohexanoneNaOH (20)Ethanol8 h (reflux)93
4BenzaldehydeCyclohexanoneNaOH (20)Ethanol24 h (RT)40
5BenzaldehydeAcetoneNaOH (1.5 equiv)Acetone35 min (40°C, MW)90 (mono-adduct)

Data compiled from references[3][5][12].

Table 2: Solvent-Free vs. Solvent-Based Conditions

AldehydeKetoneCatalystConditionsTimeYield (%)Reference
1-Indanone3,4-DimethoxybenzaldehydeNaOHSolvent-free (grinding)Not specifiedHigh[9]
1-IndanoneBenzaldehydeNaOHEthanol18 h~85-95[9]
CycloalkanonesVarious BenzaldehydesNaOH (20 mol%)Solvent-free (grinding)5 min96-98[9]

Experimental Protocols

Protocol 1: Traditional Solvent-Based Claisen-Schmidt Condensation

This protocol describes the synthesis of chalcone (B49325) from benzaldehyde and acetophenone (B1666503) using sodium hydroxide (B78521) as a catalyst in ethanol.[4]

Materials:

  • Acetophenone (1 equivalent)

  • Benzaldehyde (1 equivalent)

  • 95% Ethanol

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve acetophenone and benzaldehyde in 95% ethanol.

  • Catalyst Addition: While stirring the solution, slowly add the aqueous NaOH solution.

  • Reaction: Continue stirring at room temperature. The reaction progress can be monitored by TLC. A precipitate of the chalcone product should form.

  • Isolation: After the reaction is complete (as indicated by TLC), cool the mixture in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration and wash with cold water to remove the catalyst, followed by a wash with cold ethanol. The crude product can be further purified by recrystallization from ethanol.[11]

Protocol 2: Solvent-Free Claisen-Schmidt Condensation via Grinding

This environmentally friendly method can lead to high yields in a significantly shorter reaction time.[9][10]

Materials:

  • Aromatic Aldehyde (1 equivalent)

  • Ketone (1 equivalent for mono-condensation, 0.5 equivalent for di-condensation)

  • Finely ground solid Sodium Hydroxide (NaOH)

  • Mortar and pestle

  • 10% aqueous Hydrochloric Acid (HCl) solution

Procedure:

  • Reactant Grinding: In a mortar, combine the aldehyde and ketone. Vigorously grind the two solids together until they form an oil or a paste.

  • Catalyst Addition: Add a catalytic amount of finely ground solid NaOH (e.g., 20 mol%).

  • Reaction: Continue to grind the mixture. The reaction is often rapid, and the product may solidify.

  • Work-up: Add a small amount of 10% aqueous HCl to neutralize the catalyst.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Claisen-Schmidt condensation? A1: The base deprotonates the α-carbon of the enolizable ketone to form a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde.[11]

Q2: Can I use an aldehyde with α-hydrogens in a Claisen-Schmidt condensation? A2: The classic Claisen-Schmidt condensation uses an aldehyde without α-hydrogens to prevent its self-condensation.[4] If an aldehyde with α-hydrogens is used, it can also form an enolate, leading to a complex mixture of products from both self-condensation and crossed-condensation reactions.[4] To achieve a selective reaction, one of the carbonyl partners should ideally be non-enolizable.

Q3: What is the difference between a Claisen-Schmidt condensation and a general aldol condensation? A3: The Claisen-Schmidt condensation is a specific type of crossed aldol condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[10][13]

Q4: How does solvent choice affect the reaction? A4: The solvent can influence the solubility of reactants and intermediates, as well as the reactivity of the base. Polar protic solvents like ethanol are common.[8] However, solvent-free conditions often lead to shorter reaction times and higher yields, in addition to being more environmentally friendly.[7][9]

Q5: My reaction mixture turned very dark and formed a tar-like substance. What happened? A5: A dark coloration or tar formation usually indicates polymerization or decomposition of the starting materials or products.[4] This is often caused by excessively harsh reaction conditions, such as high temperatures or a very high concentration of a strong base.[4]

Mandatory Visualizations

Troubleshooting_Workflow start Low or No Product Yield catalyst 1. Check Catalyst start->catalyst conditions 2. Evaluate Reaction Conditions start->conditions reactants 3. Verify Reactants start->reactants catalyst_inactive Inactive? (e.g., carbonated NaOH) Use fresh catalyst. catalyst->catalyst_inactive catalyst_type Inappropriate? Screen different catalysts (milder/stronger). catalyst->catalyst_type catalyst_loading Insufficient? Optimize catalyst loading (e.g., 20 mol%). catalyst->catalyst_loading temp Suboptimal Temperature? Optimize via small-scale trials. conditions->temp time Incorrect Reaction Time? Monitor by TLC. conditions->time solvent Poor Solvent Choice? Try solvent-free or different solvent. conditions->solvent purity Impure Starting Materials? Purify reactants. reactants->purity stoichiometry Incorrect Stoichiometry? Adjust molar ratios. reactants->stoichiometry solution Improved Yield catalyst_inactive->solution catalyst_type->solution catalyst_loading->solution temp->solution time->solution solvent->solution purity->solution stoichiometry->solution

Caption: Troubleshooting workflow for low yield in Claisen-Schmidt condensation.

Side_Reaction_Mitigation start Multiple Products Observed on TLC self_condensation Self-Condensation of Ketone start->self_condensation cannizzaro Cannizzaro Reaction start->cannizzaro michael_addition Michael Addition start->michael_addition sol_self Slowly add ketone to aldehyde/base mixture. Use excess ketone. self_condensation->sol_self sol_cannizzaro Use milder base or lower concentration. Slowly add base. cannizzaro->sol_cannizzaro sol_michael Use slight excess of aldehyde. Stop reaction upon completion. michael_addition->sol_michael product Clean Product sol_self->product sol_cannizzaro->product sol_michael->product

Caption: Strategies to mitigate common side reactions.

Experimental_Workflow cluster_solvent Solvent-Based Protocol cluster_solvent_free Solvent-Free Protocol A1 Dissolve Aldehyde & Ketone in Ethanol A2 Slowly Add Aqueous Base (e.g., NaOH) A1->A2 A3 Stir at Room Temperature (Monitor by TLC) A2->A3 A4 Isolate by Filtration A3->A4 A5 Wash with Cold Water & Ethanol A4->A5 A6 Recrystallize A5->A6 B1 Grind Aldehyde & Ketone in Mortar B2 Add Solid Base (e.g., NaOH) B1->B2 B3 Continue Grinding B2->B3 B4 Neutralize with Dilute Acid B3->B4 B5 Isolate by Filtration & Wash B4->B5 B6 Recrystallize B5->B6

Caption: Comparison of solvent-based and solvent-free experimental workflows.

References

Preventing the formation of byproducts in dibenzylideneacetone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dibenzylideneacetone (B150790) Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the formation of byproducts during the synthesis of dibenzylideneacetone.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts in dibenzylideneacetone synthesis?

A1: The most common byproduct is benzalacetone, the mono-condensation product resulting from the reaction of one mole of benzaldehyde (B42025) with one mole of acetone (B3395972).[1][2] Other potential impurities include unreacted benzaldehyde, products from the self-condensation of acetone (such as mesityl oxide), and residual sodium hydroxide (B78521) or sodium carbonate from the catalyst.[1][2] An excess of benzaldehyde can also lead to the formation of a sticky, impure product.[1]

Q2: How can I minimize the formation of the mono-condensation product, benzalacetone?

A2: To favor the formation of dibenzylideneacetone, a molar ratio of at least 2:1 of benzaldehyde to acetone should be used.[3][4] This ensures that after the initial condensation to form benzalacetone, there is still sufficient benzaldehyde present to react with the remaining α-hydrogens on the intermediate.[3][4] Using an excess of benzaldehyde (e.g., 2.2 equivalents) can help drive the reaction to completion.[5]

Q3: What causes the product to separate as an oil instead of a crystalline solid?

A3: The formation of an oil during crystallization can occur if the boiling point of the recrystallization solvent is higher than the melting point of the product, or if there is a high concentration of impurities.[6] To troubleshoot this, you can try reheating the solution to dissolve the oil and then adding a small amount of additional hot solvent to decrease saturation before allowing it to cool slowly.[6][7] Seeding the solution with a previously formed crystal can also induce crystallization.[7]

Q4: My crude product is a sticky solid. What is the likely cause and how can I purify it?

A4: A sticky product often results from an excess of benzaldehyde or the presence of other side products.[1] Lower concentrations of the base catalyst can also slow down the reaction, favoring side reactions that lead to a sticky product.[1][8] The most effective method for purification is recrystallization, typically from hot ethyl acetate (B1210297) or an ethanol-water mixture.[1][6][8][9] Washing the crude product thoroughly with water before recrystallization can help remove water-soluble impurities like sodium hydroxide.[1][6] A final wash of the purified crystals with a small amount of cold ethanol (B145695) can help remove residual benzaldehyde.[6][10][11]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction.- Ensure a 2:1 or slightly higher molar ratio of benzaldehyde to acetone.[3][4] - Allow for sufficient reaction time with vigorous stirring (at least 30 minutes).[1][7] - Maintain the reaction temperature between 20-25°C.[1][10]
- Loss of product during workup.- Wash the crystalline product with cold water to minimize dissolution.[7][10] - Use minimal amounts of cold solvent for washing during recrystallization.[6][7]
Product is Oily or Sticky - Excess benzaldehyde.- Use precise stoichiometry; avoid a large excess of benzaldehyde.[1]
- Impurities present.- Purify the crude product by recrystallization from hot ethyl acetate or an ethanol-water mixture.[1][6][8][9]
- Slow reaction rate favoring side reactions.- Ensure an appropriate concentration of the base catalyst; lower concentrations can slow the reaction.[1][8]
Crystals "Crash Out" as a Fine Powder - Solution cooled too rapidly during recrystallization.- Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.[6]
No Crystals Form Upon Cooling - Too much recrystallization solvent was used.- Evaporate some of the solvent to increase the concentration of the product and then allow it to cool again.[6]
- Insufficient saturation.- If using a mixed solvent system (e.g., ethanol-water), add the anti-solvent (water) dropwise to the hot solution until it becomes cloudy, then add a small amount of the primary solvent (ethanol) to redissolve before cooling.[6]
Product has a Low Melting Point - Presence of impurities, particularly benzalacetone or unreacted benzaldehyde.- Recrystallize the product.[1][6] The melting point of pure dibenzylideneacetone is typically in the range of 110-112°C.[1][7]
- Incomplete drying.- Ensure the final product is thoroughly dried under vacuum or in a desiccator to remove residual solvent.[6][7]

Experimental Protocols

Standard Synthesis of Dibenzylideneacetone

This protocol is adapted from established laboratory procedures.[1][10]

Materials:

  • Benzaldehyde

  • Acetone

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Water (distilled or deionized)

  • Ethyl Acetate (for recrystallization)

Procedure:

  • Preparation of the Base Solution: Prepare a solution of sodium hydroxide in a mixture of water and ethanol. A typical preparation involves dissolving 10 g of NaOH in 100 mL of water and 80 mL of ethanol, then cooling the solution to 20-25°C.[1]

  • Reaction Mixture: In a separate flask, prepare a mixture of benzaldehyde (2 equivalents) and acetone (1 equivalent). For example, use 10.6 g of benzaldehyde and 2.9 g of acetone.[1]

  • Condensation Reaction:

    • Place the cooled base solution in a flask equipped with a mechanical stirrer and maintain the temperature at 20-25°C using a water bath.[1][10]

    • With vigorous stirring, add approximately half of the benzaldehyde-acetone mixture to the base solution. A yellow precipitate should form within a few minutes.[1]

    • After 15 minutes, add the remaining benzaldehyde-acetone mixture.[1]

    • Continue to stir vigorously for an additional 30 minutes.[1][10]

  • Isolation of Crude Product:

    • Filter the resulting slurry using a Büchner funnel under vacuum.[1][7][10]

    • Wash the collected solid thoroughly with cold water to remove residual sodium hydroxide.[1][7][10]

    • Press the solid between sheets of filter paper or allow it to air dry to remove excess water.[7]

  • Purification by Recrystallization:

    • Transfer the crude dibenzylideneacetone to an Erlenmeyer flask.

    • Add a minimal amount of hot ethyl acetate (approximately 100 mL for every 40 g of crude product) or a 70:30 ethanol:water mixture to dissolve the solid.[1][9]

    • Heat the mixture gently with stirring until the solid is completely dissolved.[6]

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.[6]

    • Collect the purified crystals by vacuum filtration.[6]

    • Wash the crystals with a small amount of ice-cold ethyl acetate or 70% ethanol.[6][7]

    • Dry the purified crystals under vacuum or in a desiccator to a constant weight.[6][7]

Visualizations

Reaction_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack & Protonation cluster_step3 Step 3: Dehydration cluster_step4 Step 4: Repeat for Dibenzylideneacetone Acetone Acetone Enolate Acetone Enolate Acetone->Enolate OH⁻ Hydroxyketone β-Hydroxy Ketone Enolate->Hydroxyketone + Benzaldehyde, then H₂O Benzaldehyde1 Benzaldehyde Benzalacetone Benzalacetone Hydroxyketone->Benzalacetone - H₂O Dibenzylideneacetone Dibenzylideneacetone Benzalacetone->Dibenzylideneacetone Repeat Steps 1-3 Benzaldehyde2 Benzaldehyde

Caption: Reaction mechanism for the synthesis of dibenzylideneacetone.

Troubleshooting_Workflow Start Crude Product Obtained CheckPurity Check Purity (Melting Point, TLC) Start->CheckPurity Pure Pure Product CheckPurity->Pure Meets Specs Impure Impure Product (Oily/Sticky/Low MP) CheckPurity->Impure Fails Specs Wash Wash with cold water/solvent Impure->Wash Recrystallize Recrystallize from appropriate solvent Dry Dry thoroughly Recrystallize->Dry Wash->Recrystallize Dry->CheckPurity

Caption: Workflow for troubleshooting and purifying crude dibenzylideneacetone.

References

Technical Support Center: Characterization of Impurities in Crude 1,5-Diphenylpenta-1,4-dien-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,5-diphenylpenta-1,4-dien-3-one (B3434637), commonly known as dibenzalacetone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Claisen-Schmidt condensation?

A1: The most common impurities include unreacted starting materials (benzaldehyde and acetone), the mono-condensation product (4-phenyl-3-buten-2-one, or benzalacetone), and products from the self-condensation of acetone. Benzaldehyde (B42025) can be identified by its characteristic almond-like smell.

Q2: Why is my final product a sticky oil instead of a crystalline solid?

A2: This is often due to the presence of significant amounts of impurities, particularly the mono-condensation product (benzalacetone), which can act as an oil and inhibit the crystallization of the desired product. Incomplete reaction or incorrect stoichiometry of reactants can lead to this issue.

Q3: My NMR spectrum shows unexpected peaks. What could they be?

A3: Unexpected peaks in the 1H NMR spectrum can arise from several sources. Besides the common impurities mentioned above, these could be due to different stereoisomers (cis-trans isomers) of the product or byproducts from side reactions. It is also important to check for residual solvents from the reaction or purification steps.

Q4: How can I effectively remove the mono-condensation product (benzalacetone)?

A4: Recrystallization is the most common and effective method for purifying this compound. A solvent system where the desired product has lower solubility than the impurity at low temperatures is ideal. Ethanol (B145695) or a mixture of ethanol and water is often used. Column chromatography can also be employed for more challenging separations.

Q5: What is the expected appearance and melting point of pure this compound?

A5: Pure this compound is a pale-yellow crystalline solid.[1] The melting point of the pure trans,trans-isomer is approximately 112 °C. A lower and broader melting point range is indicative of the presence of impurities.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction. - Incorrect stoichiometry of reactants. - Loss of product during workup or purification.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure accurate measurement of benzaldehyde and acetone. A slight excess of benzaldehyde may be used. - Optimize the recrystallization process to minimize product loss in the mother liquor.
Product is an Oil or Gummy Solid - High concentration of benzalacetone impurity. - Presence of unreacted benzaldehyde.- Perform a thorough recrystallization, potentially with a different solvent system. - Wash the crude product with a solvent in which the impurities are soluble but the desired product is not (e.g., cold ethanol). - Utilize column chromatography for purification.
Broad or Depressed Melting Point - Presence of impurities.- Recrystallize the product until a sharp and consistent melting point is achieved. - Characterize the product using spectroscopic methods (NMR, IR) to identify the impurities.
Unexpected Color in Final Product - Formation of colored byproducts due to side reactions. - Contamination from the reaction vessel or reagents.- Ensure all glassware is clean. - Consider the use of activated charcoal during recrystallization to remove colored impurities.
TLC shows multiple spots for the purified product - Incomplete separation of isomers. - Degradation of the product on the TLC plate.- Adjust the mobile phase for better separation on the TLC. - Spot the sample and develop the TLC plate immediately to minimize potential degradation.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Impurity Profiling

Objective: To qualitatively assess the purity of crude this compound and monitor the progress of purification.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Mobile phase (e.g., Hexane:Ethyl Acetate, 9:1 v/v)

  • UV lamp (254 nm)

  • Capillary tubes for spotting

Procedure:

  • Prepare the mobile phase and pour it into the developing chamber to a depth of about 0.5 cm. Close the chamber and allow the atmosphere to saturate.

  • Dissolve a small amount of the crude and purified product in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Using a capillary tube, spot the dissolved samples onto the baseline of a TLC plate. Also, spot standards of benzaldehyde and benzalacetone if available.

  • Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.

  • Once the solvent front is near the top, remove the plate and mark the solvent front.

  • Visualize the spots under a UV lamp and calculate the Retention Factor (Rf) for each spot.

Protocol 2: Purification by Recrystallization

Objective: To purify crude this compound by removing soluble impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., 95% Ethanol)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimum amount of hot ethanol to dissolve the solid completely.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution is heated for a few more minutes.

  • Hot filter the solution to remove any insoluble impurities (and charcoal if used).

  • Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals to a constant weight.

Protocol 3: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify and quantify the main product and impurities based on their distinct chemical shifts in 1H and 13C NMR spectra.

Materials:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., CDCl3)

  • Purified sample of this compound

Procedure:

  • Dissolve a small amount of the sample in the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire 1H and 13C NMR spectra.

  • Analyze the spectra, paying attention to the chemical shifts, integration values, and coupling constants to identify the signals corresponding to the product and any impurities.

Quantitative Data Summary

Compound Structure Molecular Weight ( g/mol ) Typical ¹H NMR Chemical Shifts (CDCl₃, δ ppm) Typical ¹³C NMR Chemical Shifts (CDCl₃, δ ppm)
This compound (trans,trans) C₁₇H₁₄O234.29[1]7.0-7.8 (m, olefinic & aromatic H), 7.4-7.6 (m, aromatic H)[2]~189 (C=O), ~125-143 (olefinic & aromatic C)
Benzalacetone (4-Phenyl-3-buten-2-one) C₁₀H₁₀O146.192.3 (s, 3H, CH₃), 6.7 (d, 1H, =CH), 7.5 (d, 1H, =CH), 7.3-7.6 (m, 5H, Ar-H)~198 (C=O), ~27 (CH₃), ~125-143 (olefinic & aromatic C)
Benzaldehyde C₇H₆O106.1210.0 (s, 1H, CHO), 7.5-7.9 (m, 5H, Ar-H)~192 (CHO), ~129-136 (aromatic C)
Acetone C₃H₆O58.082.17 (s, 6H, CH₃)~206 (C=O), ~30 (CH₃)

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification cluster_characterization Characterization synthesis Crude Product Synthesis (Claisen-Schmidt Condensation) tlc TLC Analysis for Impurity Profile synthesis->tlc Initial Assessment purification Purification (Recrystallization or Chromatography) tlc->purification Guide Purification Strategy purity_check Purity Check (TLC, m.p.) purification->purity_check Assess Purity purity_check->purification If Impure nmr NMR Spectroscopy (¹H, ¹³C) purity_check->nmr Structure Verification ms Mass Spectrometry purity_check->ms Molecular Weight Confirmation ir IR Spectroscopy purity_check->ir Functional Group Analysis

Caption: Experimental workflow for the analysis and characterization of this compound.

signaling_pathway cluster_reactants Reactants cluster_products Products & Impurities benzaldehyde Benzaldehyde benzalacetone Benzalacetone (Mono-condensation) benzaldehyde->benzalacetone + Acetone dibenzalacetone This compound (Desired Product) benzaldehyde->dibenzalacetone acetone Acetone acetone->benzalacetone acetone_self Acetone Self-Condensation Products acetone->acetone_self + Acetone benzalacetone->dibenzalacetone + Benzaldehyde

References

Technical Support Center: Degradation of 1,5-Diphenylpenta-1,4-dien-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,5-Diphenylpenta-1,4-dien-3-one, also known as dibenzalacetone.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: this compound is susceptible to degradation under various stress conditions, including photolytic, hydrolytic, oxidative, and thermal stress. The primary degradation pathways are hypothesized to be:

  • Photodegradation: Prolonged exposure to light, particularly UV light, can induce [2+2] cycloaddition reactions, leading to the formation of dimeric and trimeric cyclobutane (B1203170) adducts.[1] Isomerization from the more stable trans,trans-isomer to cis,trans- or cis,cis-isomers can also occur.

  • Hydrolytic Degradation: Under acidic or basic conditions, the α,β-unsaturated ketone structure may be susceptible to hydrolysis, potentially leading to cleavage of the carbon-carbon double bonds. This could result in the formation of benzaldehyde (B42025) and acetone (B3395972) as primary degradation products through a retro-aldol condensation type reaction.

  • Oxidative Degradation: The double bonds and the ketone functional group are potential sites for oxidation. Common oxidizing agents like hydrogen peroxide can lead to the formation of epoxides, aldehydes, carboxylic acids, or other oxidative cleavage products.

  • Thermal Degradation: At elevated temperatures, decomposition may occur. While specific thermal degradation products are not well-documented in the literature for this specific compound, thermal stress can accelerate other degradation pathways like oxidation.

Q2: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?

A2: Unexpected peaks in your HPLC chromatogram can arise from several sources:

  • Degradation Products: If your sample has been exposed to light, high temperatures, or acidic/basic conditions, the unexpected peaks are likely degradation products. Refer to the potential degradation pathways in Q1 to hypothesize the identity of these peaks.

  • Impurities from Synthesis: The synthesis of this compound via Claisen-Schmidt condensation can result in impurities such as unreacted benzaldehyde, acetone, or the mono-substituted intermediate, benzalacetone.[2]

  • Isomers: The presence of geometric isomers (cis,trans or cis,cis) in addition to the expected trans,trans isomer can lead to multiple peaks.[3]

  • Contamination: Contamination from solvents, glassware, or other samples can introduce extraneous peaks.

Q3: How can I prevent the degradation of this compound during storage and handling?

A3: To minimize degradation, follow these precautions:

  • Protect from Light: Store the compound in a light-resistant container (e.g., amber vial) and in a dark place.[1]

  • Control Temperature: Store at room temperature in a dry place.[4] Avoid exposure to high temperatures.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Avoid Extreme pH: Keep the compound away from strong acids and bases unless required for a specific experimental protocol.

Troubleshooting Guides

Issue 1: Rapid degradation of the compound is observed under experimental conditions.

Possible Cause Troubleshooting Step
Photodegradation Conduct experiments under amber or light-protected conditions. Use a fume hood with the sash down to minimize light exposure.
Thermal Instability If heating is necessary, use the lowest effective temperature and minimize the duration of heating.
Reactive Solvents Ensure that the solvents used are of high purity and are not contributing to degradation. For example, some grades of THF can contain peroxides that may initiate oxidation.
pH Instability Buffer the experimental medium to a neutral pH if the reaction chemistry allows.

Issue 2: Difficulty in separating this compound from its degradation products by HPLC.

Possible Cause Troubleshooting Step
Inadequate Chromatographic Resolution Optimize the HPLC method. Try a different stationary phase (e.g., C18, Phenyl-Hexyl), adjust the mobile phase composition (e.g., gradient elution), or change the pH of the aqueous component.
Co-elution of Isomers Isomers may be difficult to separate. Consider using a longer column, a smaller particle size stationary phase, or a different organic modifier in the mobile phase.
Peak Tailing or Broadening Ensure the sample is fully dissolved in the mobile phase. Check for column overload by injecting a more dilute sample.

Experimental Protocols

Forced Degradation Studies Protocol

This protocol outlines the conditions for conducting forced degradation studies on this compound to identify potential degradation products and establish a stability-indicating analytical method.[5][6][7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile (B52724) or methanol). Due to its poor water solubility, a co-solvent system may be necessary for aqueous stress conditions.[6]

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.

    • If no degradation is observed, repeat with 1 M HCl.[5]

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 8 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

    • If no degradation is observed, repeat with 1 M NaOH or gentle heating.[5]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase.[5]

  • Thermal Degradation:

    • Place a known amount of the solid compound in a petri dish and expose it to dry heat at 80°C in an oven for 48 hours.

    • At appropriate time points, withdraw a sample, dissolve it in a suitable solvent, and dilute to the final concentration for analysis.[5]

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 100 µg/mL in a suitable solvent) in a quartz cuvette to a UV light source (e.g., 254 nm) for up to 24 hours.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the exposed and control samples at various time points.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. A photodiode array (PDA) detector is recommended to check for peak purity.

Stability-Indicating HPLC Method
Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and water in a gradient elution (e.g., starting with 50:50 and increasing the acetonitrile concentration)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 330 nm, the λmax of the trans,trans-isomer)[3]
Column Temperature 25°C
Injection Volume 10 µL

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Expected Observations

Stress ConditionReagent/ParameterDurationExpected Degradation Products (Hypothesized)
Acid Hydrolysis 0.1 M - 1 M HCl, 60°C24 hoursBenzaldehyde, Acetone
Base Hydrolysis 0.1 M - 1 M NaOH, RT8 hoursBenzaldehyde, Acetone
Oxidation 3% H₂O₂, RT24 hoursEpoxides, Benzaldehyde, Benzoic acid
Thermal 80°C (dry heat)48 hoursAcceleration of other degradation pathways
Photolytic UV light (254 nm)24 hoursCycloaddition products (dimers, trimers), geometric isomers

Visualizations

DegradationPathways cluster_main This compound cluster_photo Photodegradation cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation main This compound photo_isomers Geometric Isomers (cis,trans / cis,cis) main->photo_isomers Light photo_cyclo Cycloaddition Products (Dimers/Trimers) main->photo_cyclo UV Light hydro_benzaldehyde Benzaldehyde main->hydro_benzaldehyde H+ / OH- hydro_acetone Acetone main->hydro_acetone H+ / OH- ox_epoxides Epoxides main->ox_epoxides [O] ox_cleavage Oxidative Cleavage Products (e.g., Benzaldehyde, Benzoic Acid) main->ox_cleavage [O]

Caption: Proposed degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidation Oxidation stock->oxidation thermal Thermal Stress stock->thermal photo Photolytic Stress stock->photo hplc Stability-Indicating HPLC-PDA Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (Peak Purity, Mass Balance) hplc->data

Caption: Workflow for forced degradation studies.

References

Technical Support Center: Optimizing Recrystallization of Dibenzylideneacetone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the recrystallization solvent for dibenzylideneacetone (B150790). Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and solubility data to enhance the purity and yield of your final product.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of dibenzylideneacetone, offering step-by-step solutions to improve your experimental outcomes.

Issue 1: "Oiling Out" - Product Separates as an Oil, Not Crystals

  • Q: My dibenzylideneacetone is forming an oil at the bottom of the flask instead of crystals. What's causing this and how can I fix it?

  • A: "Oiling out" typically occurs when the solute melts before it dissolves in the hot solvent. This happens if the solvent's boiling point is higher than the melting point of dibenzylideneacetone (approximately 110-112°C for the trans,trans isomer) or if the sample has a high concentration of impurities, which can depress the melting point.[1]

    Troubleshooting Steps:

    • Select a Lower-Boiling Solvent: Switch to a solvent with a boiling point well below the melting point of dibenzylideneacetone. Ethanol (B145695) (boiling point 78°C) is a common and effective choice.[1]

    • Use a Solvent Mixture: Employ a solvent pair, such as ethanol and water. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Add a few more drops of hot ethanol to redissolve the oil and then allow it to cool slowly.[1][2]

    • Reduce the Temperature: If using a hot plate, ensure the temperature is just high enough to keep the solvent boiling gently. Overheating can promote oiling out.

    • Ensure Slow Cooling: Allow the flask to cool to room temperature undisturbed. Rapid cooling can favor oil formation over crystal growth.[1]

Issue 2: Crystals "Crash Out" of Solution Too Quickly

  • Q: As soon as my solution begins to cool, a fine powder precipitates immediately instead of well-defined crystals. How can I improve crystal quality?

  • A: Rapid precipitation, or "crashing out," is often due to the solution being too concentrated or cooling too quickly. This results in the trapping of impurities within the rapidly formed solid.[1]

    Troubleshooting Steps:

    • Adjust Solvent Volume: Reheat the solution to redissolve the precipitate. Add a small amount of additional hot solvent (e.g., 10-20% more) to slightly reduce the saturation.[1]

    • Promote Slow Cooling: After dissolving the solid, allow the flask to cool slowly on a benchtop, insulated with a beaker of warm water or paper towels if necessary, before moving it to an ice bath.[1]

    • Use a More Solubilizing Solvent System: If crashing persists, consider a solvent in which dibenzylideneacetone is slightly more soluble at elevated temperatures.

Issue 3: Low Product Yield After Recrystallization

  • Q: My final yield of pure dibenzylideneacetone is very low. What are the common causes and how can I improve recovery?

  • A: Low yield can result from several factors, including using too much solvent, incomplete crystallization, or losing product during transfers and washing.[1]

    Troubleshooting Steps:

    • Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Adding solvent in small portions near the boiling point is crucial.[1]

    • Ensure Complete Crystallization: After slow cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the dissolved product.[1][3]

    • Use Ice-Cold Washing Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to remove soluble impurities without dissolving a significant amount of the product.[1]

Issue 4: Product is Impure After Recrystallization

  • Q: My recrystallized dibenzylideneacetone is discolored or has a broad melting point range. How can I improve its purity?

  • A: A discolored product or a wide melting point range indicates the presence of impurities. Pure trans,trans-dibenzylideneacetone should be a pale-yellow solid with a sharp melting point around 110-112°C.[1] Common impurities include unreacted benzaldehyde (B42025) and residual sodium hydroxide (B78521) from the synthesis.[1]

    Troubleshooting Steps:

    • Pre-Wash the Crude Product: Before recrystallization, wash the crude product with water to remove water-soluble impurities like sodium hydroxide. A subsequent wash with a small amount of cold ethanol can help remove residual benzaldehyde.[1]

    • Choose the Right Solvent: The ideal solvent should dissolve the impurities well at all temperatures or not at all, while dissolving the desired compound well only when hot.

    • Perform a Second Recrystallization: If the product is still impure, a second recrystallization may be necessary.

Quantitative Data: Solubility of Dibenzylideneacetone

The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4][5][6] The following table summarizes the solubility of trans,trans-dibenzylideneacetone in various organic solvents.

Solvent FamilySolventMolar Mass ( g/mol )Density (g/mL at 20°C)Solubility ( g/100 mL at 25°C)Notes
Polar Protic Ethanol46.070.7891.52Soluble in hot ethanol.[7][8]
Methanol32.040.7920.87Soluble in hot methanol.[8]
Polar Aprotic Acetone58.080.7914.58Soluble.[7][8][9]
Ethyl Acetate (B1210297)88.110.902-A good solvent for recrystallization, suggesting high solubility at elevated temperatures.[2][3][9]
Tetrahydrofuran (THF)72.110.88915.67-
Halogenated Dichloromethane84.931.338.94-
Chloroform119.381.4812.53Soluble.[7][8][9]
Non-Polar Water18.021.000Insoluble-[7][9]

Experimental Protocols

Below are detailed methodologies for the recrystallization of dibenzylideneacetone using common solvents.

Protocol 1: Recrystallization from Ethanol [1]

  • Dissolution: Place the crude dibenzylideneacetone in an Erlenmeyer flask. Add a minimal amount of 95% ethanol to create a slurry.

  • Heating: Heat the mixture on a hot plate to the boiling point of ethanol.

  • Solvent Addition: While the solution is boiling, add more hot 95% ethanol dropwise until all the solid dibenzylideneacetone has just dissolved.

  • Cooling: Remove the flask from the hot plate and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this period.

  • Ice Bath: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 15 minutes to maximize the crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum, and then transfer them to a watch glass to air dry.

Protocol 2: Recrystallization from Ethyl Acetate [2][3][10]

  • Dissolution: In an Erlenmeyer flask, add approximately 2.5 mL of ethyl acetate for every 1 gram of crude dibenzylideneacetone.

  • Heating: Heat the mixture on a hot plate until the ethyl acetate begins to boil and all the solid has dissolved.

  • Cooling: Remove the flask from the heat source and allow it to cool undisturbed to room temperature.

  • Ice Bath: To maximize the yield, cool the flask in an ice bath for 15-20 minutes.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold ethyl acetate.

  • Drying: Dry the crystals on the filter paper with continued suction before transferring them to a watch glass for final air drying.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process for optimizing the recrystallization solvent for dibenzylideneacetone.

G start Start: Crude Dibenzylideneacetone dissolve Dissolve in minimal hot solvent (e.g., Ethanol) start->dissolve cool Cool slowly to room temperature dissolve->cool observe Observe outcome cool->observe good_crystals Good quality crystals form observe->good_crystals Success oiling_out Product 'oils out' observe->oiling_out Problem crash_out Crystals 'crash out' observe->crash_out Problem low_yield Low yield observe->low_yield Problem collect Collect, wash, and dry crystals good_crystals->collect troubleshoot_oil Troubleshoot Oiling Out oiling_out->troubleshoot_oil troubleshoot_crash Troubleshoot Crashing Out crash_out->troubleshoot_crash troubleshoot_yield Troubleshoot Low Yield low_yield->troubleshoot_yield action_oil_1 Use lower boiling point solvent troubleshoot_oil->action_oil_1 action_oil_2 Cool more slowly troubleshoot_oil->action_oil_2 action_crash_1 Reheat and add more solvent troubleshoot_crash->action_crash_1 action_crash_2 Ensure slow cooling troubleshoot_crash->action_crash_2 action_yield_1 Use minimum solvent troubleshoot_yield->action_yield_1 action_yield_2 Cool in ice bath after RT troubleshoot_yield->action_yield_2 action_oil_1->dissolve action_oil_2->dissolve action_crash_1->dissolve action_crash_2->dissolve action_yield_1->dissolve action_yield_2->dissolve

Caption: Troubleshooting workflow for dibenzylideneacetone recrystallization.

References

Technical Support Center: Synthesis of 1,5-Diphenylpenta-1,4-dien-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,5-Diphenylpenta-1,4-dien-3-one, commonly known as dibenzylideneacetone (B150790) (DBA). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the scale-up of this important synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction mechanism for the synthesis of this compound?

The synthesis of this compound is a classic example of a Claisen-Schmidt condensation, which is a type of crossed aldol (B89426) condensation.[1][2][3] The reaction involves the base-catalyzed condensation of two equivalents of an aromatic aldehyde (benzaldehyde), which lacks α-hydrogens, with one equivalent of a ketone (acetone), which possesses enolizable α-hydrogens.[1] The process can be summarized in the following key steps:

  • Enolate Formation: A base, typically sodium hydroxide (B78521), removes an α-hydrogen from acetone (B3395972) to form a resonance-stabilized enolate ion.[1][4]

  • Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the carbonyl carbon of a benzaldehyde (B42025) molecule.[1]

  • Aldol Addition: This attack forms a β-hydroxy ketone intermediate.[4]

  • Dehydration: The intermediate readily undergoes base-catalyzed dehydration to yield an α,β-unsaturated ketone, benzylideneacetone (B49655). This step is driven by the formation of a stable conjugated system.[1]

  • Second Condensation: The resulting benzylideneacetone still has acidic α-hydrogens and reacts with a second molecule of benzaldehyde through the same sequence of enolate formation, nucleophilic attack, and dehydration to yield the final product, this compound.[1]

Q2: What are the critical reaction parameters to control during scale-up?

When scaling up the synthesis of DBA, careful control of several parameters is crucial for ensuring high yield and purity. The most critical parameters include:

  • Temperature: The optimal temperature range is typically between 20-25°C.[5][6]

  • Stoichiometry of Reactants: A 2:1 molar ratio of benzaldehyde to acetone is required.[5]

  • Concentration of Base: The concentration of the base catalyst (e.g., NaOH) affects the reaction rate.[6]

  • Stirring: Vigorous and consistent stirring is essential for uniform mixing and heat distribution.[6]

  • Purity of Starting Materials: Impurities in benzaldehyde, such as benzoic acid from oxidation, can interfere with the reaction.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Low Reaction Temperature: The reaction rate is significantly reduced at lower temperatures.[5]Maintain the reaction temperature within the optimal range of 20-25°C.[5][6]
Ineffective Base: The base may be old or have reacted with atmospheric CO2, reducing its activity.[5]Use a fresh, high-purity base for the reaction.[5]
Insufficient Reaction Time: The reaction may not have proceeded to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]
Formation of a Yellow Oil or Sticky Product Instead of a Solid Precipitate High Reaction Temperature: Elevated temperatures can lead to the formation of oily side products and resinification.[5]Strictly control the reaction temperature, keeping it within the 20-25°C range. Use an ice bath to manage any exothermic processes.[5]
Impurities in Starting Materials: Oxidized benzaldehyde (containing benzoic acid) can inhibit crystallization.[5]Use freshly distilled benzaldehyde to ensure high purity.[5][6]
Incorrect Stoichiometry: An excess of benzaldehyde can lead to sticky byproducts.[5][6]Ensure the correct 2:1 stoichiometric ratio of benzaldehyde to acetone.[5]
Product is Contaminated with Side-Products High Reaction Temperature: Higher temperatures can promote the self-condensation of acetone to form mesityl oxide.[5]Maintain the reaction temperature in the recommended 20-25°C range.[5]
Prolonged Reaction Time at Elevated Temperature: Can increase the formation of byproducts.[5]Optimize both reaction time and temperature. Monitor the reaction by TLC to determine the point of maximum product formation before significant side reactions occur.[5]
Difficulty with Product Purification by Recrystallization Excessive/Unreacted Benzaldehyde: Can be difficult to remove by recrystallization, resulting in a waxy or oily product.[7]Ensure the reaction goes to completion by monitoring with TLC. If unreacted benzaldehyde is present, consider purification by column chromatography.
Inappropriate Recrystallization Solvent or Technique: The crude product does not dissolve properly or oils out upon cooling.Ethanol is a commonly used solvent for recrystallization.[7][8] Use a minimum amount of hot solvent to dissolve the crude product and allow it to cool slowly.

Experimental Protocols

General Synthesis of this compound

This protocol is a common method for the laboratory-scale synthesis of DBA.[6][8]

Materials:

  • Benzaldehyde (2 equivalents)

  • Acetone (1 equivalent)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Water

  • Ice

Procedure:

  • Prepare the Base Solution: Prepare a solution of sodium hydroxide in a mixture of water and ethanol. Cool this solution in an ice bath to between 20-25°C.[5][6]

  • Prepare the Aldehyde-Ketone Mixture: In a separate container, mix two equivalents of benzaldehyde with one equivalent of acetone.[5]

  • Addition of Reagents: While vigorously stirring the cooled base solution, slowly add the benzaldehyde-acetone mixture.[5][6]

  • Reaction: Continue to stir the mixture for approximately 30 minutes. A yellow precipitate of dibenzylideneacetone should form.[5]

  • Isolation of Product: Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold water to remove any remaining sodium hydroxide and other water-soluble impurities.[5]

  • Drying: Allow the product to air dry or dry it in a desiccator.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent such as hot ethanol.[5][8]

Visualizations

experimental_workflow Experimental Workflow for DBA Synthesis start Start prep_base Prepare Cooled NaOH Solution (20-25°C) start->prep_base prep_reagents Mix Benzaldehyde and Acetone (2:1) start->prep_reagents reaction Slowly Add Reagents to Base with Vigorous Stirring prep_base->reaction prep_reagents->reaction monitor Stir for 30 min, Monitor Precipitate Formation reaction->monitor filtration Vacuum Filter Crude Product monitor->filtration washing Wash with Cold Water filtration->washing drying Dry the Product washing->drying recrystallization Optional: Recrystallize from Hot Ethanol drying->recrystallization end Pure DBA drying->end Crude DBA recrystallization->end

Caption: Experimental workflow for the synthesis of dibenzylideneacetone.

troubleshooting_logic Troubleshooting Logic for DBA Synthesis issue Synthesis Issue low_yield Low Yield issue->low_yield oily_product Oily/Sticky Product issue->oily_product impure_product Impure Product issue->impure_product cause_temp_low Low Temperature low_yield->cause_temp_low Check cause_base Ineffective Base low_yield->cause_base Check cause_time Insufficient Time low_yield->cause_time Check cause_temp_high High Temperature oily_product->cause_temp_high Check cause_impurities Impure Reactants oily_product->cause_impurities Check cause_stoich Incorrect Stoichiometry oily_product->cause_stoich Check impure_product->cause_temp_high Check impure_product->cause_impurities Check solution_temp Maintain 20-25°C cause_temp_low->solution_temp solution_base Use Fresh Base cause_base->solution_base solution_time Monitor with TLC cause_time->solution_time cause_temp_high->solution_temp solution_purify Purify Reactants cause_impurities->solution_purify solution_stoich Correct 2:1 Ratio cause_stoich->solution_stoich

Caption: Logical relationships in troubleshooting DBA synthesis issues.

References

Effect of base concentration on dibenzylideneacetone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of dibenzylideneacetone (B150790), with a specific focus on the impact of base concentration.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Product Yield 1. Inactive Base Catalyst: The base (e.g., sodium hydroxide) may be old or have reacted with atmospheric carbon dioxide, reducing its effectiveness.Use a fresh, high-purity base for the reaction. Ensure containers are sealed properly to prevent degradation.
2. Insufficient Base Concentration: A low concentration of the base catalyst can slow down the reaction rate significantly, preventing the reaction from reaching completion within the allotted time.[1]While an optimal concentration should be determined experimentally, ensure a sufficient amount of base is present to catalyze the reaction effectively. Standard protocols often use a significant molar excess of the base.
3. Incorrect Stoichiometry: An improper ratio of benzaldehyde (B42025) to acetone (B3395972) can lead to incomplete reaction. The synthesis of dibenzylideneacetone requires a 2:1 molar ratio of benzaldehyde to acetone.Accurately measure and use the correct stoichiometric ratio of the reactants.
Formation of an Oily or Sticky Product Instead of a Crystalline Solid 1. Low Base Concentration: Lower concentrations of the base can favor the formation of side products that result in a sticky or oily product rather than the desired crystalline dibenzylideneacetone.[1]Increase the concentration of the base catalyst. A higher concentration can promote the complete formation of the desired product.
2. Excess Benzaldehyde: Using an excess of benzaldehyde can lead to the formation of gummy side products.Ensure the 2:1 molar ratio of benzaldehyde to acetone is not exceeded.
3. Impure Reactants: Impurities in the starting materials, particularly oxidized benzaldehyde (containing benzoic acid), can inhibit crystallization.Use freshly distilled benzaldehyde to ensure high purity.
Difficulty in Product Purification 1. High Base Concentration: While a higher concentration of base can improve the reaction rate and yield, excessively high concentrations can make it difficult to wash the final product and remove all traces of the base.[1]Use a moderate concentration of the base that is sufficient to drive the reaction to completion without being excessive. Thoroughly wash the crude product with cold water to remove any residual base.
2. Formation of Side Products: The presence of side products, such as the mono-condensation product (benzylideneacetone), can complicate purification.Optimize the reaction conditions, including base concentration and reaction time, to favor the formation of the desired dibenzylideneacetone. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the synthesis of dibenzylideneacetone?

A1: The base, typically sodium hydroxide (B78521) (NaOH), acts as a catalyst in the Claisen-Schmidt condensation reaction to synthesize dibenzylideneacetone.[2] Its primary role is to deprotonate the α-hydrogen of acetone to form a resonance-stabilized enolate ion.[2] This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde, which initiates the condensation reaction.

Q2: How does the concentration of the base affect the reaction?

A2: The concentration of the base has a significant impact on the reaction rate, yield, and purity of the product.

  • Low Concentration: A lower base concentration will slow down the reaction and can lead to the formation of sticky side products, making purification difficult.[1]

  • High Concentration: A higher base concentration can increase the reaction rate. However, excessively high concentrations can complicate the purification process, as it becomes more challenging to wash the residual base from the final product.[1]

Q3: What is the optimal base to use for the synthesis?

A3: Sodium hydroxide (NaOH) is a widely used, cost-effective, and highly efficient catalyst for this reaction.[3] Other bases such as potassium hydroxide (KOH) and calcium hydroxide (Ca(OH)₂) can also be used.[3] The choice of base can affect the reaction time and yield, and the optimal base may depend on the specific experimental conditions and desired outcome.

Q4: Can side reactions occur due to the base?

A4: Yes, under strongly basic conditions, aldehydes lacking α-hydrogens, like benzaldehyde, can undergo the Cannizzaro reaction, a disproportionation where two molecules of the aldehyde are converted to a carboxylic acid and an alcohol. However, in the Claisen-Schmidt condensation, the aldol (B89426) reaction is typically much faster, minimizing the Cannizzaro reaction.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). By taking small aliquots of the reaction mixture at different time points and running a TLC, you can observe the disappearance of the starting materials (benzaldehyde and acetone) and the appearance of the product (dibenzylideneacetone).

Data Presentation

Table 1: Comparison of Different Base Catalysts for Dibenzylideneacetone Synthesis

Base CatalystProduct Yield (%)Reaction TimeKey Observations
Sodium Hydroxide (NaOH)90-94%[3]30 minutes[3]A widely used, cost-effective, and highly efficient catalyst.[3]
Potassium Hydroxide (KOH)96%Not explicitly statedDemonstrates slightly higher yields compared to NaOH in some reported experiments.[3]
Calcium Hydroxide (Ca(OH)₂)85%[3]1.5 hours[3]An inexpensive and effective catalyst, though the cited protocol uses diacetone alcohol as the acetone source.[3]

Note: Direct comparison is subject to variations in experimental conditions across different studies.

Experimental Protocols

Protocol 1: Synthesis of Dibenzylideneacetone using Sodium Hydroxide

Materials:

  • Benzaldehyde

  • Acetone

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • Prepare a solution of sodium hydroxide in a mixture of water and ethanol.

  • In a separate flask, mix benzaldehyde and acetone in a 2:1 molar ratio.

  • Slowly add the benzaldehyde-acetone mixture to the stirred sodium hydroxide solution.

  • Continue stirring the reaction mixture at room temperature. The formation of a yellow precipitate indicates the product is forming.

  • After the reaction is complete (typically 30 minutes to an hour), collect the solid product by vacuum filtration.

  • Wash the collected solid with cold water to remove any remaining sodium hydroxide.

  • Dry the product. For higher purity, the crude dibenzylideneacetone can be recrystallized from hot ethyl acetate.[3]

Protocol 2: Synthesis of Dibenzylideneacetone using Calcium Hydroxide

Materials:

  • Diacetone alcohol (as a source of acetone)

  • Benzaldehyde

  • Calcium Hydroxide (Ca(OH)₂)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Water

Procedure:

  • To a flask containing ethanol, add diacetone alcohol and benzaldehyde with stirring at 60°C.

  • Add calcium hydroxide to the reaction mixture.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the aldehyde is consumed, pour the reaction mixture into ice-cold water.

  • Neutralize the precipitated calcium salt with concentrated HCl at 0-5°C.

  • Filter the precipitated dibenzylideneacetone.

Visualizations

Reaction_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration cluster_step5 Step 5: Second Condensation A Acetone C Enolate Ion A->C Deprotonation B Hydroxide Ion (from Base) B->A D Enolate Ion E Benzaldehyde D->E Attack on carbonyl carbon F Alkoxide Intermediate E->F G Alkoxide Intermediate I β-Hydroxy Ketone G->I H Water H->G Proton transfer J β-Hydroxy Ketone K Benzylideneacetone (α,β-unsaturated ketone) J->K -H₂O L Benzylideneacetone M Repeats steps 1-4 with another molecule of Benzaldehyde L->M N Dibenzylideneacetone M->N Experimental_Workflow prep 1. Prepare Base Solution (e.g., NaOH in Ethanol/Water) react 3. Add Reactant Mixture to Base Solution and Stir prep->react mix 2. Mix Reactants (Benzaldehyde and Acetone) mix->react precipitate 4. Formation of Yellow Precipitate react->precipitate filter 5. Isolate Product by Vacuum Filtration precipitate->filter wash 6. Wash with Cold Water filter->wash dry 7. Dry the Product wash->dry recrystallize 8. Recrystallize (Optional) for Higher Purity dry->recrystallize

References

Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in the Presence of dba

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing palladium catalysts, particularly those derived from palladium-dibenzylideneacetone (dba) complexes, catalyst deactivation can be a significant hurdle, leading to failed reactions, low yields, and inconsistent results. This technical support center provides a comprehensive guide to understanding, troubleshooting, and mitigating the deactivation of palladium catalysts in the presence of dba.

Frequently Asked Questions (FAQs)

Q1: What are the common visual indicators of palladium catalyst deactivation?

A1: A primary visual cue of catalyst deactivation is the formation of a black precipitate, commonly known as "palladium black." This indicates the agglomeration of palladium nanoparticles, rendering the catalyst inactive. Other signs can include a color change in the reaction mixture that deviates from the expected catalytic cycle progression or the failure of the reaction to proceed as monitored by techniques like TLC or LC-MS.

Q2: How does the dba ligand contribute to catalyst deactivation?

A2: While dba is a useful ligand for stabilizing Pd(0) precatalysts like Pd₂(dba)₃, it is not always a benign spectator in the catalytic cycle. The dba ligand can contribute to deactivation in several ways:

  • Strong Coordination: dba can sometimes bind too strongly to the palladium center, reducing the concentration of the active, ligand-free or weakly-ligated palladium species required for oxidative addition.

  • Side Reactions: The dba ligand itself can undergo side reactions. For instance, it can be susceptible to bis-arylation when used with aryl iodides, forming altered palladium species with reduced catalytic activity.[1][2] It can also react with nucleophiles present in the reaction mixture, such as amines or bases, via a Michael addition.

  • Formation of Nanoparticles: The decomposition of Pd₂(dba)₃ can lead to the formation of palladium nanoparticles (PdNPs). While these nanoparticles can be catalytically active, they are prone to aggregation and precipitation as inactive palladium black, especially at elevated temperatures or with insufficient ligand stabilization.[3][4]

Q3: Can the quality of the Pd₂(dba)₃ precatalyst affect my reaction?

A3: Absolutely. Commercial batches of Pd₂(dba)₃ can vary in purity and may contain impurities or even pre-existing palladium nanoparticles.[4][5][6][7] Using a low-quality precatalyst can lead to irreproducible results and rapid deactivation. It is advisable to use high-purity Pd₂(dba)₃ or to synthesize and characterize it in-house if consistency is critical.

Q4: What is the role of phosphine (B1218219) ligands in preventing deactivation when using Pd₂(dba)₃?

A4: Phosphine ligands play a crucial role in stabilizing the active palladium species and preventing aggregation into palladium black. They displace the dba ligands to form more stable and catalytically active LₓPd(0) complexes. The choice of phosphine ligand is critical; bulky, electron-rich ligands can enhance catalyst stability and activity by promoting the desired catalytic steps while preventing the formation of inactive palladium aggregates. However, the ratio of phosphine ligand to palladium is also important, as an excess of ligand can sometimes inhibit the reaction by creating coordinatively saturated and less reactive palladium centers.

Q5: Are there ways to regenerate a deactivated palladium catalyst from a reaction using dba?

A5: Regeneration of homogeneous palladium catalysts can be challenging. For palladium black, acidic oxidative conditions can sometimes be used to redissolve the metal, which can then be repurposed. However, for deactivated soluble species, it is often more practical to focus on prevention. For supported palladium catalysts, regeneration protocols involving washing with solvents and acids or calcination have been reported and may be adaptable.[8][9][10] One reported method for regenerating a deactivated Pd(OH)₂/C catalyst involves treatment with a mixture of chloroform (B151607) and glacial acetic acid.[9]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues related to palladium catalyst deactivation in the presence of dba.

Symptom Potential Cause Troubleshooting Steps
Reaction fails to initiate or proceeds very slowly. 1. Inactive Catalyst Precursor2. Insufficiently activated catalyst3. Catalyst Poisoning1. Use a fresh, high-purity batch of Pd₂(dba)₃. Consider synthesizing and characterizing the precatalyst.2. Ensure proper pre-formation of the active catalyst by stirring the Pd₂(dba)₃ and phosphine ligand in the solvent for a sufficient time before adding the substrates.3. Purify all reagents and solvents. Ensure rigorous degassing of the reaction mixture to remove oxygen.
Reaction starts but then stalls, often with the formation of a black precipitate (palladium black). 1. Catalyst Agglomeration2. Ligand Degradation3. High Reaction Temperature1. Optimize the palladium-to-ligand ratio. Consider using more sterically demanding or chelating ligands to better stabilize the palladium center.2. Check the stability of the phosphine ligand under the reaction conditions. Some ligands are sensitive to air or heat.3. Lower the reaction temperature. Sometimes a longer reaction time at a lower temperature can prevent deactivation.
Inconsistent yields between batches. 1. Variable quality of Pd₂(dba)₃2. Impurities in reagents or solvents3. Inconsistent degassing1. Standardize the source and batch of the palladium precatalyst.[6][7]2. Use freshly purified reagents and high-purity, dry, and degassed solvents for each reaction.3. Implement a consistent and thorough degassing procedure (e.g., freeze-pump-thaw cycles or sparging with an inert gas).
Side product formation related to the dba ligand. 1. Michael addition of nucleophiles to dba2. Bis-arylation of dba1. If using amine nucleophiles, consider using a different palladium source that does not contain dba.2. When using aryl iodides, especially electron-deficient ones, be aware of this potential side reaction. A dba-free palladium source may be beneficial.[1][2]

Quantitative Data Summary

The stability and activity of palladium catalysts are influenced by various factors. The following tables summarize key quantitative data from the literature.

Table 1: Comparison of Catalytic Activity with Different Palladium Precatalysts and Ligands in Buchwald-Hartwig Amination

Pd Precatalyst (mol%)Ligand (mol%)SubstratesBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ (0.5)P(tBu)₃ (0.4)4-bromoanisole, anilineNaOtBuTolueneRT110-95[6]
Pd₂(dba)₃ (0.5)YPhos (L1) (1.0)chlorobenzene, piperidineNaOtBuTolueneRT2>99[11]
Pd₂(dba)₃ (0.5)CyJohnPhos (L2) (1.0)chlorobenzene, piperidineNaOtBuTolueneRT6<5[11]
Pd₂(dba)₃ (0.5)P(tBu)₃ (L3) (1.0)chlorobenzene, piperidineNaOtBuTolueneRT6<5[11]
Yields varied significantly depending on the commercial source of Pd₂(dba)₃.

Table 2: Effect of Water on Methane Oxidation Activity of Supported Palladium Catalysts

CatalystSupportTemperature (°C)H₂O in feed (vol%)CH₄ Conversion (%)Reference
PdAl₂O₃4000~90[12]
PdAl₂O₃40010~20[12]
PdSnO₂4000~80[12]
PdSnO₂40010~50[12]
PdZrO₂4000~60[12]
PdZrO₂40010~45[12]

Experimental Protocols

Protocol 1: Synthesis of High-Purity Pd₂(dba)₃·CHCl₃

This protocol provides a method for synthesizing a reliable Pd₂(dba)₃ precatalyst.[5]

Materials:

Procedure:

  • Dissolve PdCl₂ and sodium acetate in warm methanol.

  • In a separate flask, dissolve dibenzylideneacetone in methanol.

  • Slowly add the palladium solution to the dba solution with stirring.

  • A dark purple precipitate will form. Continue stirring at room temperature for several hours.

  • Collect the precipitate by filtration, wash with methanol, and then water.

  • Recrystallize the solid from a hot chloroform/methanol mixture.

  • Collect the purple crystals by filtration and dry under vacuum.

Protocol 2: Mercury Poisoning Test to Differentiate Homogeneous vs. Heterogeneous Catalysis

This test can help determine if the active catalytic species are soluble (homogeneous) or solid-phase nanoparticles (heterogeneous). Caution: Mercury is highly toxic and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Elemental mercury (Hg)

  • Standard reaction setup

Procedure:

  • Set up the catalytic reaction as usual.

  • Once the reaction has been initiated and is proceeding at a measurable rate, add a large excess of elemental mercury (e.g., 200-300 equivalents relative to palladium) to the reaction mixture.

  • Continue to monitor the reaction rate.

  • Interpretation:

    • No change in reaction rate: This suggests that the catalysis is likely homogeneous, as the soluble palladium species are not significantly affected by the mercury.

    • Significant decrease or cessation of the reaction: This is often interpreted as evidence for heterogeneous catalysis, where the mercury amalgamates with and deactivates the surface of the palladium nanoparticles.

    • Important Note: Recent studies have shown that elemental mercury can also react with and deactivate soluble Pd(0) and Pd(II) species, which can lead to a misinterpretation of the results.[13][14][15][16][17] Therefore, the results of this test should be interpreted with caution and ideally be supported by other analytical techniques.

Protocol 3: Monitoring Catalyst Activation and Deactivation using UV-Vis Spectroscopy

UV-Vis spectroscopy can be a useful tool for observing the formation and consumption of palladium species in solution in real-time.[18][19][20][21]

Materials:

  • UV-Vis spectrophotometer with a cuvette holder suitable for reaction monitoring.

  • Standard reaction setup with a means to transfer solution to the cuvette.

Procedure:

  • Record the UV-Vis spectrum of the solvent and the starting materials.

  • In a separate vessel, prepare the catalyst solution by dissolving Pd₂(dba)₃ in the reaction solvent. A characteristic absorbance for Pd₂(dba)₃ in methanol is around 532 nm.

  • Record the spectrum of the initial catalyst solution.

  • Add the phosphine ligand and monitor the spectral changes. The formation of LₓPd(0) complexes will result in a change in the spectrum.

  • Initiate the reaction by adding the substrates and continue to monitor the UV-Vis spectrum over time.

  • Interpretation: The appearance of new absorption bands or the disappearance of existing ones can be correlated with the formation of intermediates in the catalytic cycle. A gradual decrease in the concentration of the active species or the appearance of a broad, featureless absorption due to the formation of palladium black can indicate deactivation.

Mandatory Visualizations

Catalyst_Deactivation_Pathway Active_Catalyst Active Pd(0)L_n Species Product Product Active_Catalyst->Product Catalytic Cycle Deactivated_Pd Inactive Pd Black (Agglomerated Nanoparticles) Active_Catalyst->Deactivated_Pd Aggregation Poisoned_Catalyst Poisoned Pd Species Active_Catalyst->Poisoned_Catalyst Poisoning Precatalyst Pd₂(dba)₃ Precatalyst Precatalyst->Active_Catalyst Activation (+ Ligand, -dba) Substrates Substrates Product->Active_Catalyst Impurities Impurities (O₂, H₂O, etc.) Impurities->Poisoned_Catalyst

Troubleshooting_Workflow Start Reaction Failure or Low Yield Check_Reagents Check Reagent Purity and Solvent Quality (Dry, Degassed) Start->Check_Reagents Check_Catalyst Verify Catalyst Quality and Age Check_Reagents->Check_Catalyst Optimize_Conditions Optimize Reaction Conditions (Temperature, Concentration) Check_Catalyst->Optimize_Conditions Optimize_Ligand Optimize Ligand:Pd Ratio and Choice of Ligand Optimize_Conditions->Optimize_Ligand Analyze_Deactivation Analyze for Deactivation (e.g., Pd Black Formation) Optimize_Ligand->Analyze_Deactivation Analyze_Deactivation->Start Re-evaluate Successful_Reaction Successful Reaction Analyze_Deactivation->Successful_Reaction Problem Solved

Signaling_Pathway_DBA_Deactivation cluster_catalytic_cycle Desired Catalytic Cycle cluster_deactivation_pathways Deactivation Pathways Active_Pd Active Pd(0)L_n Oxidative_Addition Oxidative Addition (R-X) Active_Pd->Oxidative_Addition Pd_Aggregation Pd Nanoparticle Aggregation Active_Pd->Pd_Aggregation Reductive_Elimination Reductive Elimination (R-R') Oxidative_Addition->Reductive_Elimination Transmetalation Reductive_Elimination->Active_Pd + Product DBA_Side_Reaction dba Side Reaction (e.g., Arylation) DBA_Side_Reaction->Pd_Aggregation Pd2dba3 Pd₂(dba)₃ Precatalyst Pd2dba3->Active_Pd + Ligand dba dba Ligand Pd2dba3->dba releases dba->DBA_Side_Reaction Reacts with Aryl Halide

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectra of 1,5-Diphenylpenta-1,4-dien-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1,5-diphenylpenta-1,4-dien-3-one (B3434637), a common organic compound also known as dibenzylideneacetone. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to aid in the structural elucidation and characterization of this and similar molecules.

¹H and ¹³C NMR Spectral Data of this compound

The (E,E) isomer of this compound is the most stable and commonly synthesized form. Its symmetrical structure leads to a simplified NMR spectrum, with chemically equivalent protons and carbons on either side of the central carbonyl group.

Table 1: ¹H and ¹³C NMR Data for this compound

Atom ¹H Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) ¹³C Chemical Shift (δ, ppm)
C=O---~188-190.5
α-CH7.0 - 7.8d~15.0 - 16.0~122.1
β-CH7.0 - 7.8d~15.0 - 16.0~142-144.8
Phenyl-C1 (ipso)---~134.9
Phenyl-C2,6 (ortho)6.6 - 7.6m-~128.5
Phenyl-C3,5 (meta)6.6 - 7.6m-~129.0
Phenyl-C4 (para)6.6 - 7.6m-~130.6

Note: Chemical shifts are typically reported relative to a tetramethylsilane (B1202638) (TMS) internal standard. The solvent used is deuterated chloroform (B151607) (CDCl₃).

Comparison with Substituted Analogues

The electronic properties of substituents on the phenyl rings of 1,5-diaryl-1,4-pentadien-3-ones can significantly influence the chemical shifts of the protons and carbons. Below is a comparison of the NMR data for this compound with two of its substituted derivatives.

Table 2: Comparison of ¹H and ¹³C NMR Data for 1,5-Diaryl-1,4-pentadien-3-one Analogues

Compound Key ¹H Chemical Shifts (δ, ppm) Key ¹³C Chemical Shifts (δ, ppm)
This compoundOlefinic protons: 7.0-7.8 (d); Aromatic protons: 6.6-7.6 (m)[1]C=O: ~188; Olefinic carbons: ~122, ~143
1,5-Di-o-chlorophenyl-1,4-pentadien-3-oneOlefinic and Aromatic protons: 6.9-8.2 (m)C=O: 183.2; Olefinic carbons: 125.9, 137.9
1,5-Di-p-methoxyphenyl-1,4-pentadien-3-oneMethoxy protons: ~3.8 (s); Olefinic and Aromatic protons: 6.8-7.8 (m)Methoxy carbon: ~55.4; C=O: ~188; Olefinic carbons: ~119, ~142

Experimental Protocols

The following is a typical experimental protocol for acquiring the ¹H and ¹³C NMR spectra of this compound.

Sample Preparation:

  • Approximately 10-20 mg of the purified this compound sample is accurately weighed.

  • The solid is transferred to a clean, dry NMR tube.

  • About 0.6-0.7 mL of deuterated chloroform (CDCl₃) is added to dissolve the sample.

  • A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition:

  • The NMR spectra are recorded on a spectrometer operating at a frequency of, for example, 500 MHz for ¹H and 125 MHz for ¹³C.[1]

  • The sample is placed in the spectrometer's probe.

  • The magnetic field is shimmed to achieve homogeneity.

  • For ¹H NMR, a standard single-pulse experiment is typically used.

  • For ¹³C NMR, a proton-decoupled experiment is performed to simplify the spectrum by removing C-H coupling.

  • The acquired data (Free Induction Decay - FID) is then Fourier transformed to obtain the frequency-domain NMR spectrum.

Logical Relationship of NMR Signals

The following diagram illustrates the relationship between the chemical structure of (E,E)-1,5-diphenylpenta-1,4-dien-3-one and its characteristic NMR signals, highlighting the molecule's symmetry.

G cluster_structure Chemical Structure cluster_signals Characteristic NMR Signals structure structure H_olefinic Olefinic Protons (2 distinct signals, d) structure->H_olefinic α,β-protons H_aromatic Aromatic Protons (multiplet) structure->H_aromatic phenyl protons C_carbonyl Carbonyl Carbon (~188 ppm) structure->C_carbonyl C=O carbon C_olefinic Olefinic Carbons (2 distinct signals) structure->C_olefinic α,β-carbons C_aromatic Aromatic Carbons (4 distinct signals) structure->C_aromatic phenyl carbons

Caption: Correlation of the chemical structure of this compound with its NMR signals.

References

A Comparative Analysis of the Biological Activities of 1,5-Diphenylpenta-1,4-dien-3-one and Curcumin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 1,5-Diphenylpenta-1,4-dien-3-one and curcumin (B1669340), focusing on their anticancer, anti-inflammatory, and antioxidant properties. The information presented is supported by experimental data to facilitate an objective evaluation of their therapeutic potential.

Executive Summary

Curcumin, the active component of turmeric, is a well-researched natural compound with established anticancer, anti-inflammatory, and antioxidant activities.[1][2] this compound, a synthetic analogue of curcumin, has also demonstrated a spectrum of similar biological effects, in some cases exhibiting greater potency. This guide delves into a direct comparison of these two compounds, presenting quantitative data, detailed experimental protocols, and an analysis of their underlying mechanisms of action through key signaling pathways.

Anticancer Activity: A Head-to-Head Comparison

Both this compound and curcumin have shown significant cytotoxic effects against various cancer cell lines. The following table summarizes their half-maximal inhibitory concentrations (IC50), providing a quantitative measure of their anticancer potency.

CompoundCancer Cell LineIC50 (µM)Reference
1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadien-3-one Lung Carcinoma (NCI-H460)2.3[3]
Melanoma (UACC-62)2.3[3]
Breast (MCF-7)2.3[3]
Colon (HT-29)2.3[3]
Renal (786-O)2.3[3]
Ovarian (OVCAR-03)2.3[3]
Prostate (PC-3)2.3[3]
Leukemia (K-562)2.3[3]
Asymmetric 1,5-diaryl-1,4-pentadien-3-one (Compound 58) Prostate (PC-3)0.04[4]
Prostate (DU145)0.12[4]
Prostate (LNCaP)0.03[4]
Curcumin Lung (A549)33[5]
Breast (MCF-7)40 (after 48h)[6]
Breast (MDA-MB-231)53.18 (after 48h)[7]
Cervical (HeLa)10.5[8]
Ovarian (A2780CP)15.2[9]

Anti-inflammatory Effects: In Vivo Evidence

The anti-inflammatory properties of both compounds have been evaluated using the carrageenan-induced paw edema model in rats, a standard in vivo assay for acute inflammation.

CompoundDose (mg/kg)Inhibition of Edema (%)Time Point (hours)Reference
(1E,4E)-5-(4-fluorophenyl)-1-(4-methoxyphenyl)-2-methylpenta-1,4-dien-3-one (A2K2A17) 10Significant Reduction-[10][11]
30Significant Reduction-[10][11]
(1E,4E)-5-(4-nitrophenyl)-1-(4-nitrophenyl)-2-ethylhexa-1,4-dien-3-one (A11K3A11) 1Significant Reduction-[10][11]
10Significant Reduction-[10][11]
Curcumin 25-10030.43 - 34.882[12][13]
20053.852[12]
40058.972[12]

Antioxidant Capacity: Radical Scavenging Activity

The antioxidant potential of this compound and curcumin has been assessed by their ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

CompoundIC50 (µM)Reference
Curcumin 32.86[14]
53[15]
Nanocurcumin 0.68 µg/mL[16]

Signaling Pathway Modulation

Both compounds exert their biological effects by modulating key cellular signaling pathways involved in cell proliferation, inflammation, and oxidative stress.

Curcumin is a well-documented modulator of multiple signaling pathways:

  • NF-κB Signaling Pathway : Curcumin inhibits the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory and pro-survival genes.[17][[“]][19] This inhibition occurs through the suppression of IκBα phosphorylation and degradation.[20]

  • STAT3 Signaling Pathway : Curcumin has been shown to suppress the activation of STAT3, a transcription factor involved in cell proliferation, survival, and angiogenesis.[21][22][23]

  • Nrf2 Signaling Pathway : Curcumin activates the Nrf2 pathway, which upregulates the expression of antioxidant enzymes, thereby protecting cells from oxidative stress.[1][24][25][26]

This compound and its analogues have also been shown to modulate inflammatory pathways, with evidence suggesting inhibition of the NF-κB pathway.[27] Further research is needed to fully elucidate the extent of its interaction with other signaling cascades.

Signaling_Pathways cluster_Curcumin Curcumin cluster_DPP This compound Curcumin Curcumin NFkB_C NF-κB Curcumin->NFkB_C STAT3_C STAT3 Curcumin->STAT3_C Nrf2_C Nrf2 Curcumin->Nrf2_C Inflammation_C Inflammation NFkB_C->Inflammation_C Proliferation_C Proliferation STAT3_C->Proliferation_C Antioxidant_Response_C Antioxidant Response Nrf2_C->Antioxidant_Response_C DPP 1,5-Diphenylpenta- 1,4-dien-3-one NFkB_DPP NF-κB DPP->NFkB_DPP Inflammation_DPP Inflammation NFkB_DPP->Inflammation_DPP

Caption: Simplified signaling pathways modulated by Curcumin and this compound.

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of compound B->C D Incubate for 24-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: Workflow of the MTT assay for determining cell viability.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of this compound or curcumin and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.

Paw_Edema_Workflow A Administer test compound or vehicle to rats B Inject 1% carrageenan into the sub-plantar region of the right hind paw A->B C Measure paw volume at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection B->C D Calculate the percentage inhibition of edema C->D DPPH_Workflow A Prepare different concentrations of the test compound B Add DPPH solution to each concentration A->B C Incubate in the dark at room temperature for 30 minutes B->C D Measure the absorbance at 517 nm C->D E Calculate the percentage of radical scavenging activity D->E

References

A Comparative Guide to the Structural Validation of 1,5-Diphenylpenta-1,4-dien-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of X-ray Crystallography and Spectroscopic Methods for the Structural Elucidation of 1,5-Diphenylpenta-1,4-dien-3-one.

This guide provides a comprehensive comparison of X-ray crystal structure analysis with alternative spectroscopic techniques for the validation of this compound, a compound of interest in various chemical and pharmaceutical research fields. Experimental data and detailed protocols are presented to offer a clear and objective evaluation of each method's strengths and applications in structural determination.

At a Glance: Method Comparison

FeatureSingle-Crystal X-ray DiffractionNuclear Magnetic Resonance (NMR) SpectroscopyFourier-Transform Infrared (FTIR) Spectroscopy
Information Provided Precise 3D atomic arrangement, bond lengths, bond angles, crystal packingConnectivity of atoms, chemical environment of nuclei, stereochemistryPresence of functional groups, vibrational modes of bonds
Sample Phase Solid (single crystal)Liquid (solution) or Solid-StateSolid, Liquid, or Gas
Destructive? NoNoNo
Primary Use Absolute structure determinationElucidation of molecular structure in solution, conformational analysisFunctional group identification, compound fingerprinting

X-ray Crystal Structure Validation

Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure of a compound. For this compound, high-quality single crystals have been successfully grown from an ethanol (B145695) solution by slow evaporation.[1] The crystallographic analysis reveals a monoclinic crystal system with a centrosymmetric space group C 2/c.[1]

Crystallographic Data for this compound
ParameterValue
Crystal SystemMonoclinic
Space GroupC 2/c
a (Å)21.096(3)
b (Å)10.339(2)
c (Å)12.019(2)
α (°)90
β (°)113.69(2)
γ (°)90
Volume (ų)2396.1(8)
Z8
R-factor0.048

Data sourced from Vanchinathan et al., 2011.

Experimental Workflow for X-ray Crystal Structure Validation

G Experimental Workflow: X-ray Crystallography A Synthesis of this compound B Purification by Recrystallization A->B C Single Crystal Growth (Slow Evaporation from Ethanol) B->C D Crystal Mounting and Data Collection (X-ray Diffractometer) C->D E Structure Solution and Refinement D->E F Validation and Data Deposition (e.g., CCDC) E->F

Caption: Workflow for X-ray crystal structure determination.

Alternative Validation Methods: A Spectroscopic Approach

While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are invaluable for confirming the molecular structure, particularly in solution, and for routine sample validation.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms within a molecule.

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.97 (d, J = 8 Hz, 2H), 7.80 (d, J = 16 Hz, 1H), 7.60 (d, J = 4 Hz, 2H), 7.56 (d, J = 16 Hz, 1H), 7.42 (d, J = 8 Hz, 2H), 7.33 (d, J = 8 Hz, 2H), 2.47(s, 3H).

¹³C NMR (100 MHz, CDCl₃) δ (ppm): 189.7, 143.8, 142.9, 136.3, 135.4, 133.15, 129.5, 129.4, 129.2, 128.6, 122.4, 21.7.

Note: The provided NMR data is for a derivative, (E)-3-(4-chlorophenyl)-1-(p-tolyl)prop-2-en-1-one, as a representative example.

FTIR Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound shows characteristic absorption bands corresponding to its key functional groups.

Wavenumber (cm⁻¹)Assignment
1656C=O stretching (conjugated ketone)
1603-1406C=C stretching (aromatic and olefinic)
2921-2856C-H stretching (aromatic and olefinic)

Note: The provided FTIR data is for a derivative, (E)-3-(4-chlorophenyl)-1-(p-tolyl)prop-2-en-1-one, as a representative example.

Experimental Protocols

Synthesis of this compound

This compound is synthesized via a Claisen-Schmidt condensation reaction between benzaldehyde (B42025) and acetone (B3395972) in the presence of a base, typically sodium hydroxide (B78521).

  • Dissolve sodium hydroxide in a mixture of water and ethanol, and cool the solution to 20-25°C.

  • Prepare a mixture of benzaldehyde and acetone.

  • Slowly add half of the benzaldehyde-acetone mixture to the stirred sodium hydroxide solution. A yellow precipitate should form.

  • After 15 minutes, add the remaining benzaldehyde-acetone mixture.

  • Continue stirring for 30 minutes.

  • Filter the crude product, wash with water, and air dry.

Single Crystal Growth by Slow Evaporation
  • Dissolve the purified this compound in a minimal amount of hot ethanol to create a saturated solution.

  • Loosely cover the container to allow for slow evaporation of the solvent at room temperature.

  • Leave the solution undisturbed for several days to a week.

  • Harvest the resulting yellow, needle-like crystals.

Single-Crystal X-ray Diffraction
  • A suitable single crystal is mounted on a goniometer.

  • The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations.

  • X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

  • The collected data are processed, and the structure is solved and refined using specialized software.

NMR Spectroscopy
  • Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

  • Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

FTIR-ATR Spectroscopy
  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Record the background spectrum.

  • Record the sample spectrum.

  • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of Dibenzylideneacetone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of organic compounds is a critical step in their workflow. Mass spectrometry stands as a powerful analytical technique for this purpose, providing detailed information about a molecule's structure through its fragmentation pattern. This guide offers a comprehensive comparison of the electron ionization-mass spectrometry (EI-MS) fragmentation of dibenzylideneacetone (B150790) (DBA), a common intermediate in organic synthesis and a component in various commercial products, with alternative analytical techniques.

Mass Spectrometry Fragmentation Pattern of Dibenzylideneacetone

Under electron ionization, dibenzylideneacetone (molecular weight: 234.29 g/mol ) exhibits a characteristic fragmentation pattern that provides valuable structural information. The molecular ion peak (M+) is typically observed at m/z 234 and is often the base peak, indicating a relatively stable molecule.[1] The fragmentation is primarily driven by cleavages at the bonds adjacent to the carbonyl group and within the propenone linkage.

The major fragment ions observed in the EI-MS spectrum of dibenzylideneacetone are summarized in the table below. This data is compared with the fragmentation of benzalacetophenone, a structurally related chalcone, to highlight the influence of the second phenyl group on the fragmentation pathways.

Table 1: Comparison of Key Fragment Ions of Dibenzylideneacetone and Benzalacetophenone in EI-MS

m/zProposed Fragment IonInterpretationRelative Intensity (%) - DibenzylideneacetoneRelative Intensity (%) - Benzalacetophenone
234[C₁₇H₁₄O]⁺˙Molecular Ion100-
208[C₁₅H₁₂O]⁺˙--100
233[C₁₇H₁₃O]⁺[M-H]⁺High-
205[C₁₆H₁₃]⁺[M-CHO]⁺Moderate-
157[C₁₂H₁₃]⁺[M-C₆H₅]⁺Moderate-
131[C₉H₇O]⁺[C₆H₅CH=CHCO]⁺HighHigh
105[C₇H₅O]⁺[C₆H₅CO]⁺-High
103[C₈H₇]⁺[C₆H₅CH=CH]⁺HighHigh
91[C₇H₇]⁺Tropylium (B1234903) ionModerateModerate
77[C₆H₅]⁺Phenyl cationHighHigh
51[C₄H₃]⁺ModerateModerate

Note: Relative intensities can vary depending on the specific instrumentation and experimental conditions.

The fragmentation of dibenzylideneacetone is initiated by the loss of a hydrogen atom to form the [M-H]⁺ ion (m/z 233). Subsequent fragmentation involves the cleavage of the bond between the carbonyl group and the adjacent styryl group, leading to the formation of the benzoyl cation ([C₆H₅CO]⁺) at m/z 105 (though more prominent in benzalacetophenone) and the cinnamoyl cation ([C₆H₅CH=CHCO]⁺) at m/z 131.[1] Further fragmentation of the styryl group leads to the formation of the phenyl cation ([C₆H₅]⁺) at m/z 77 and the tropylium ion ([C₇H₇]⁺) at m/z 91. The peak at m/z 103 corresponds to the styryl cation ([C₆H₅CH=CH]⁺).

Experimental Protocols

Electron Ionization-Mass Spectrometry (EI-MS) of Dibenzylideneacetone

A standard protocol for obtaining the EI-MS spectrum of dibenzylideneacetone is as follows:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is typically used.

  • Sample Preparation: A dilute solution of dibenzylideneacetone in a volatile organic solvent (e.g., acetone, dichloromethane) is prepared.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at a rate of 20 °C/min, and hold for 2 minutes.[2]

    • Injection Volume: 1 µL (splitless injection).

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[3]

    • Ion Source Temperature: 230 °C.[2]

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-400.

Visualization of Fragmentation and Workflow

To better illustrate the fragmentation process and the experimental workflow, the following diagrams are provided in the DOT language for Graphviz.

fragmentation_pathway M Dibenzylideneacetone (m/z 234) M_minus_H [M-H]⁺ (m/z 233) M->M_minus_H -H• C9H7O [C₉H₇O]⁺ (m/z 131) M->C9H7O -C₈H₇• C8H7 [C₈H₇]⁺ (m/z 103) M->C8H7 -C₉H₇O• C6H5 [C₆H₅]⁺ (m/z 77) C9H7O->C6H5 -C₃H₂O C8H7->C6H5 -C₂H₂ C7H7 [C₇H₇]⁺ (m/z 91) C7H7->C6H5 -CH₂ C4H3 [C₄H₃]⁺ (m/z 51) C6H5->C4H3 -C₂H₂

Caption: Fragmentation pathway of dibenzylideneacetone in EI-MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis prep Dissolve DBA in volatile solvent injection Inject sample into GC prep->injection separation Separation on capillary column injection->separation ionization Electron Ionization (70 eV) separation->ionization analysis Mass Analysis (Quadrupole) ionization->analysis detection Detection of Ions analysis->detection spectrum Generate Mass Spectrum detection->spectrum interpretation Identify Fragments and Determine Structure spectrum->interpretation

Caption: Experimental workflow for EI-MS analysis of dibenzylideneacetone.

Alternative Analytical Techniques

While EI-MS is a powerful tool for the structural elucidation of dibenzylideneacetone, other analytical techniques can provide complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for determining the precise stereochemistry and connectivity of the molecule. For instance, the coupling constant between the vinylic protons in the ¹H NMR spectrum can definitively distinguish between the cis and trans isomers of the double bonds.

Thin-Layer Chromatography (TLC)

TLC is a simple and rapid technique for monitoring the progress of the synthesis of dibenzylideneacetone and for assessing its purity. The retention factor (Rf) value is a characteristic property of the compound under specific chromatographic conditions.

Table 2: Comparison of Analytical Techniques for Dibenzylideneacetone Characterization

TechniqueInformation ProvidedAdvantagesLimitations
EI-MS Molecular weight, fragmentation pattern, structural information.High sensitivity, detailed structural information.Can cause extensive fragmentation, molecular ion may not always be observed.
NMR Detailed connectivity and stereochemistry of the molecule.Non-destructive, provides unambiguous structural information.Lower sensitivity than MS, requires larger sample amounts.
TLC Purity assessment, reaction monitoring.Simple, rapid, and inexpensive.Limited structural information, not quantitative without densitometry.

References

Comparative study of different catalysts for dibenzylideneacetone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in organic synthesis and drug development, the efficient production of dibenzylideneacetone (B150790) (DBA), a crucial ligand in organometallic chemistry and a component in sunscreens, is of paramount importance. The primary route to DBA synthesis is the Claisen-Schmidt condensation of acetone (B3395972) with two equivalents of benzaldehyde (B42025). The choice of catalyst for this base-catalyzed reaction significantly impacts product yield and reaction time. This guide provides a comparative analysis of various catalysts and methodologies, supported by experimental data, to inform catalyst and method selection.

Performance Comparison of Catalysts

The selection of a base catalyst is a critical factor in the synthesis of dibenzylideneacetone, directly influencing the reaction's efficiency. The following table summarizes quantitative data from various experimental protocols for commonly employed catalysts. It is important to note that direct comparisons may be influenced by variations in experimental conditions across different studies.

CatalystProduct Yield (%)Reaction TimeKey Observations
Sodium Hydroxide (B78521) (NaOH)90-94%[1][2]30 minutes[1][3]A widely used, cost-effective, and highly efficient catalyst.[1]
Potassium Hydroxide (KOH)96%[1][2]Not explicitly statedDemonstrates slightly higher yields compared to NaOH in some reported experiments.[1]
Calcium Hydroxide (Ca(OH)₂)85%[1]1.5 hours[1]An inexpensive and effective catalyst, particularly when diacetone alcohol is used as the acetone source.[1][4]
Lithium Hydroxide (LiOH)Data not readily availableNot specifiedWhile used in the synthesis of related chalcones, specific data for dibenzylideneacetone synthesis is limited in the reviewed literature.[1]

Beyond traditional catalysts, alternative energy sources have been explored to enhance reaction rates and yields.

Synthesis MethodCatalyst/ConditionsReported Yield (%)
Microwave-AssistedSodium Hydroxide (NaOH)88-99%[2]
Ultrasound-AssistedSodium Hydroxide (NaOH)76.56%[2]
Solvent-Free (Grinding)Solid Sodium Hydroxide (NaOH)98%[2]

Reaction Mechanism and Experimental Workflow

The synthesis of dibenzylideneacetone proceeds via a base-catalyzed crossed aldol (B89426) condensation, known as the Claisen-Schmidt reaction.[5] The reaction mechanism involves the deprotonation of the α-carbon of acetone to form a reactive enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde.[5] The resulting β-hydroxy ketone intermediate readily dehydrates to form a conjugated α,β-unsaturated ketone. This process is repeated on the other side of the acetone molecule to yield the final product.[5]

Claisen_Schmidt_Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration cluster_3 Step 4: Second Condensation Acetone Acetone Enolate Enolate Intermediate Acetone->Enolate Deprotonation Base Base (e.g., NaOH) Benzaldehyde Benzaldehyde BetaHydroxyKetone β-Hydroxy Ketone Enolate_ref->BetaHydroxyKetone Nucleophilic Attack Benzalacetone Benzalacetone (α,β-Unsaturated Ketone) BetaHydroxyKetone_ref->Benzalacetone Dehydration Dibenzylideneacetone Dibenzylideneacetone Benzalacetone_ref->Dibenzylideneacetone Repeat Steps 1-3

Figure 1: Claisen-Schmidt condensation pathway for dibenzylideneacetone synthesis.

A generalized workflow for the synthesis of dibenzylideneacetone is depicted below. This process typically involves the reaction of the carbonyl compounds in the presence of a base, followed by isolation and purification of the product.

Experimental_Workflow Reactants Prepare Reactant Mixture (Benzaldehyde & Acetone) Reaction Combine and React (Vigorous Stirring) Reactants->Reaction CatalystSol Prepare Catalyst Solution (e.g., NaOH in Ethanol (B145695)/Water) CatalystSol->Reaction Precipitation Product Precipitation Reaction->Precipitation Filtration Isolate Crude Product (Suction Filtration) Precipitation->Filtration Washing Wash with Water Filtration->Washing Drying Dry the Product Washing->Drying Purification Recrystallization (Optional) (e.g., from Ethyl Acetate) Drying->Purification FinalProduct Pure Dibenzylideneacetone Drying->FinalProduct If pure enough Purification->FinalProduct

Figure 2: A generalized experimental workflow for dibenzylideneacetone synthesis.

Experimental Protocols

Detailed methodologies for the synthesis of dibenzylideneacetone using different base catalysts are provided below. These protocols are based on established laboratory procedures.

Synthesis using Sodium Hydroxide (NaOH)

This procedure is known for its high yield and relatively short reaction time.[1]

  • Preparation of Catalyst Solution: A solution of 100 g of sodium hydroxide in 1 L of water and 800 mL of ethanol is prepared and cooled to 20-25°C.[6]

  • Preparation of Reactant Mixture: A mixture of 106 g of benzaldehyde and 29 g of acetone is prepared.[1]

  • Reaction: Half of the benzaldehyde-acetone mixture is added to the vigorously stirred catalyst solution. A precipitate should form within a few minutes.[1] After 15 minutes, the remainder of the benzaldehyde-acetone mixture is added.[1] The reaction mixture is stirred vigorously for an additional 30 minutes.[1]

  • Isolation and Purification: The resulting solid is collected by suction filtration and washed thoroughly with water.[1] The crude product is then dried. The reported yield is between 105-110 g (90-94%).[1] For higher purity, the crude product can be recrystallized from hot ethyl acetate.[5]

Synthesis using Potassium Hydroxide (KOH)

This method has been reported to provide a very high yield of the final product.[1]

  • Reaction Setup: A typical procedure involves the slow addition of a mixture of benzaldehyde and acetone to a stirred solution of potassium hydroxide in an ethanol-water mixture.

  • Reaction Conditions: The reaction is typically carried out at room temperature.

  • Isolation: The product precipitates out of the solution and is collected by filtration.[1] A reported synthesis using KOH achieved a 96% yield.[1]

Synthesis using Calcium Hydroxide (Ca(OH)₂)

This protocol utilizes diacetone alcohol as the source of acetone.[1]

  • Reaction Setup: Diacetone alcohol (5 mmol) and aryl aldehydes (10 mmol) are added to 20 mL of ethanol and stirred at 60°C.[4]

  • Catalyst Addition: Calcium hydroxide (10 mmol) is then added to the mixture.[1]

  • Monitoring and Workup: The reaction progress is monitored by thin-layer chromatography (TLC).[1] Upon completion, the reaction mixture is poured into ice-cold water.[1] The precipitated calcium salt is neutralized with concentrated HCl at 0-5°C.[1]

Conclusion

The choice of catalyst for dibenzylideneacetone synthesis has a significant impact on reaction outcomes. Sodium hydroxide remains a robust and economical choice, offering high yields in a short reaction time. Potassium hydroxide may offer a slight yield advantage. Calcium hydroxide presents an inexpensive alternative, particularly with diacetone alcohol as a starting material. For researchers seeking to optimize reaction conditions further, exploring microwave-assisted or solvent-free methods with NaOH could lead to even higher efficiencies and more environmentally friendly processes. The provided protocols offer a solid foundation for the replication and adaptation of these synthetic methods in a laboratory setting.

References

A Comparative Guide to DFT Computational Studies of 1,5-Diphenylpenta-1,4-dien-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of computational performance in the study of 1,5-Diphenylpenta-1,4-dien-3-one (B3434637), a compound of interest for its potential biological activities, including antimicrobial and antioxidant properties.[1] Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular structure and electronic properties of such compounds.[2] This document summarizes key findings from various DFT studies, presenting data in a comparative format to aid researchers in selecting appropriate computational methodologies.

Performance Comparison of DFT Functionals and Basis Sets

The selection of a DFT functional and basis set is critical for obtaining accurate theoretical predictions. The following tables summarize calculated parameters for this compound and its analogues from different studies, highlighting the methods employed.

Table 1: Geometric Parameters (Bond Lengths and Angles)

ParameterExperimental Value (if available)Calculated ValueDFT MethodBasis SetReference
C=O Bond LengthNot specified in abstracts1.25 ÅB3LYP6-31G(d,p)[3]
C-C Bond LengthsNot specified in abstracts1.485 Å (monomer), 1.486 Å (dimer)B3LYP6-31G(d,p)[3]

Table 2: Electronic Properties (HOMO-LUMO Gap)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)DFT MethodBasis SetReference
1,5-bis[4-(methylthio)phenyl]penta-1,4-diene-3-oneNot specifiedNot specifiedNot specifiedB3LYP6-311++G(d,p)[4]
1,5-bis[4-(dimethylamino)phenyl]penta-1,4-diene-3-oneNot specifiedNot specifiedNot specifiedB3LYP6-311++G(d,p)[4]
1,5-bis[4-(ethyl)phenyl]penta-1,4-diene-3-oneNot specifiedNot specifiedNot specifiedB3LYP6-311++G(d,p)[4]

Table 3: Spectroscopic Data (Vibrational Frequencies)

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)DFT MethodBasis SetReference
C=O StretchNot specified in abstractsNot specified in abstractsB3LYP6-31G(d,p)[3]
C-H Stretch (aliphatic)2965, 2854, 28113046, 2989, 2926B3LYP6-311+G(d,p)[5]
N-H Stretch34733457, 3220B3LYP6-311+G(d,p)[5]

Experimental and Computational Protocols

The synthesis of this compound and its derivatives is commonly achieved through a Claisen-Schmidt condensation reaction between an aromatic aldehyde and a ketone in the presence of a base like sodium hydroxide.[1][6]

Computational Details:

The majority of the cited studies employ the Becke, three-parameter, Lee–Yang–Parr (B3LYP) hybrid functional.[2][7] This functional has been shown to provide a good balance between accuracy and computational cost for organic molecules. The choice of basis set influences the accuracy of the calculations. For geometry optimizations and frequency analyses, the 6-31G(d,p) basis set is often utilized.[3] For more precise electronic property and spectroscopic calculations, larger basis sets such as 6-311++G(d,p) are employed.[4]

Nuclear Magnetic Resonance (NMR) chemical shifts are typically calculated using the Gauge-Independent Atomic Orbital (GIAO) method, which has demonstrated reliability in predicting experimental spectra.[4][7] Time-Dependent DFT (TD-DFT) is the method of choice for simulating UV-Visible spectra and studying electronic transitions.[4]

Visualizing the Computational Workflow

The following diagram illustrates a typical workflow for DFT computational studies of organic molecules like this compound.

DFT_Workflow cluster_input Input Preparation cluster_calculation Computational Calculation cluster_analysis Data Analysis & Comparison mol_structure Define Molecular Structure method_selection Select DFT Functional & Basis Set mol_structure->method_selection geom_opt Geometry Optimization method_selection->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Properties (HOMO, LUMO) geom_opt->electronic_prop spectroscopic_prop Spectroscopic Properties (IR, UV-Vis, NMR) geom_opt->spectroscopic_prop data_extraction Extract Calculated Data freq_calc->data_extraction electronic_prop->data_extraction spectroscopic_prop->data_extraction exp_comparison Compare with Experimental Data data_extraction->exp_comparison interpretation Interpret Results exp_comparison->interpretation

A typical workflow for DFT computational studies.

This guide serves as a starting point for researchers interested in the computational study of this compound and related compounds. The provided data and methodologies can inform the design of new computational experiments and aid in the interpretation of theoretical results in the context of experimental findings.

References

Comparative Guide to Validated HPLC Methods for the Analysis of 1,5-Diphenylpenta-1,4-dien-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1,5-Diphenylpenta-1,4-dien-3-one, a compound with applications in various research fields, including as a ligand in organometallic chemistry and as a potential therapeutic agent. The guide is intended for researchers, scientists, and drug development professionals requiring a robust and reliable analytical method for this compound.

Introduction to Analytical Methods

The accurate quantification of this compound is crucial for quality control, stability testing, and pharmacokinetic studies. While various analytical techniques can be used for its characterization, such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and reliable method for quantitative analysis due to its high sensitivity, specificity, and reproducibility.[1][2][3][4][5] This guide focuses on a validated RP-HPLC method and compares it with alternative chromatographic conditions.

Validated HPLC Method for this compound

A typical validated RP-HPLC method for the analysis of this compound utilizes a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or acetic acid to ensure sharp peak shapes.[2][6] Detection is commonly performed using a UV-Vis detector at a wavelength where the analyte exhibits maximum absorbance.

Experimental Protocol:

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, a UV-Vis detector, an autosampler, and a column oven.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (v/v). The exact ratio may be optimized, for instance, 70:30 (Acetonitrile: 0.1% Phosphoric Acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound. A wavelength around 300 nm is often suitable.[7]

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in acetonitrile to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Workflow for HPLC Method Validation:

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis A Parameter Optimization (Mobile Phase, Column, Flow Rate) B Specificity A->B Validate C Linearity B->C D Accuracy C->D E Precision (Repeatability & Intermediate) D->E F LOD & LOQ E->F G Robustness F->G H Sample Analysis G->H Implement

Caption: Workflow for the development and validation of an HPLC method.

Comparison of HPLC Method Parameters

The following table compares the validated method with alternative conditions that could be employed for the analysis of this compound.

ParameterValidated MethodAlternative 1Alternative 2
Stationary Phase C18 (250 x 4.6 mm, 5 µm)C8 (150 x 4.6 mm, 5 µm)Phenyl-Hexyl (150 x 4.6 mm, 3 µm)
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid (70:30)Methanol: Water (80:20)Acetonitrile: 0.1% Acetic Acid (60:40)
Detection UV at 300 nmUV at 300 nmDAD (Diode Array Detector)
Flow Rate 1.0 mL/min0.8 mL/min1.2 mL/min
Temperature 30 °C25 °C35 °C
Pros Good peak shape, robustLess toxic mobile phasePotential for better selectivity for aromatic compounds
Cons Phosphoric acid can be corrosiveMethanol may have lower elution strengthHigher backpressure with smaller particles

Validation Parameters and Acceptance Criteria

A validated HPLC method must meet specific criteria for several parameters as per the International Council for Harmonisation (ICH) guidelines.[5][8]

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.The peak for this compound should be well-resolved from other peaks, and peak purity should be confirmed with a DAD.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.Correlation coefficient (R²) ≥ 0.999 for a minimum of five concentration levels.[5]
Accuracy The closeness of the test results to the true value.Recovery of 98-102% for spiked samples at three concentration levels.[1]
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 2%.[5]
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with small variations in flow rate (±0.1 mL/min), temperature (±2 °C), and mobile phase composition (±2%).

Logical Relationship of Validation Parameters:

Validation Parameters Relationship cluster_0 Core Method Attributes cluster_1 Method Sensitivity cluster_2 Method Reliability Specificity Specificity Validated_Method Validated_Method Specificity->Validated_Method Linearity Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Linearity->Validated_Method Accuracy->Validated_Method Precision->Accuracy Precision->Validated_Method LOD->Validated_Method LOQ->Validated_Method Robustness Robustness Robustness->Validated_Method

Caption: Interrelationship of analytical method validation parameters.

Conclusion

The described validated RP-HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. The method demonstrates high specificity, linearity, accuracy, and precision, making it suitable for routine quality control and research applications. While alternative chromatographic conditions exist, the choice of method will depend on the specific requirements of the analysis, including sample matrix, available instrumentation, and desired throughput. Proper validation in accordance with ICH guidelines is essential to ensure the reliability of the analytical data.

References

Unveiling the Antioxidant Potential of Dibenzylideneacetone (DBA) Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antioxidant activity of various dibenzylideneacetone (B150790) (DBA) derivatives. Drawing on experimental data, this document delves into structure-activity relationships, equipping you with the information to select promising candidates for further investigation.

Dibenzylideneacetone, a key component of the traditional medicinal herb Folium sennae, and its synthetic analogs have garnered considerable interest for their therapeutic properties, particularly as antioxidants.[1] The core structure of DBA, an α,β-unsaturated ketone flanked by two aryl rings, offers a versatile scaffold for chemical modification, leading to a diverse library of derivatives with a wide spectrum of biological activities.[2] This guide focuses on their antioxidant capabilities, presenting a side-by-side comparison of their efficacy.

Comparative Antioxidant Activity of DBA Derivatives

The antioxidant potential of DBA derivatives is commonly evaluated through in vitro assays that measure their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify this activity, with lower IC50 values indicating greater antioxidant potency.[1]

Studies have consistently shown that the presence of electron-donating substituents, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups, on the aromatic rings of DBA derivatives significantly enhances their antioxidant activity.[1][3] Phenolic hydroxyl groups, in particular, are effective hydrogen or electron donors, enabling the molecules to neutralize free radicals.[1][3]

Below is a summary of the reported antioxidant activities for various DBA derivatives from different studies.

Derivative Name/NumberIC50 ValueAssayReference CompoundReference IC50Notes
Amine Derivatives
Compound 25.82 µMABTSTrolox8.69 µMNovel amine derivative synthesized via Mannich reaction.[4]
Compound 36.35 µMABTSTrolox8.69 µMNovel amine derivative synthesized via Mannich reaction.[4]
Compound 58.23 µMABTSTrolox8.69 µMNovel amine derivative synthesized via Mannich reaction.[4]
Hydroxylated Derivatives
4,4'-dihydroxydibenzalacetone3.9588 mMNot SpecifiedDibenzalacetone66.5503 mMDemonstrates significantly higher activity than the parent compound.[4]
2,2'-dihydroxydibenzalacetone791.62 µg/mLDeoxyribose--[4]
3,3'-dihydroxydibenzalacetone196.56 µg/mLDeoxyribose--[4]
Synthetic Derivatives Study A study of 10 synthetic derivatives showed compounds with phenolic hydroxyls were most active.[3][5]
Compound 5Significantly lower than othersDPPH & ABTS--IC50 was 79.1% lower than compound 1 in DPPH assay.[5]
Compound 6Significantly lower than othersDPPH & ABTS--[5]
Compound 8Significantly lower than othersDPPH & ABTS--IC50 in DPPH was 84.1% lower than compound 1.[5]
Dibenzalacetone209.62 µg/mLDeoxyribose--[4]

Signaling Pathway Modulation

Beyond direct radical scavenging, DBA derivatives can exert their antioxidant effects by modulating cellular signaling pathways involved in oxidative stress. One such pathway is the STAT3 signaling pathway. Certain DBA derivatives have been shown to inhibit the phosphorylation of STAT3, a key step in its activation. By doing so, they can downregulate the expression of genes that contribute to inflammation and cell proliferation, processes often linked to oxidative stress.[2]

References

Spectroscopic comparison of cis and trans isomers of dibenzylideneacetone

Author: BenchChem Technical Support Team. Date: December 2025

I have successfully found information about the different isomers of dibenzylideneacetone (B150790): cis,cis-, cis,trans-, and trans,trans-. I also found UV absorption maxima for each of these isomers. The initial search results confirm the existence of these isomers and provide some physical properties, such as melting and boiling points. However, I still need to find more detailed spectroscopic data, specifically IR and NMR spectra, for a comprehensive comparison. I also need to find the experimental protocols used to obtain this data. The next step will focus on finding this missing information.I have successfully gathered a significant amount of spectroscopic data (UV-Vis, IR, and some NMR) for the cis and trans isomers of dibenzylideneacetone. I also found information regarding the experimental procedures for obtaining UV-Vis and IR spectra, as well as a general synthesis protocol. However, detailed experimental parameters for NMR spectroscopy are not explicitly stated. Additionally, while I have found mentions of the key differences in NMR spectra (coupling constants), specific chemical shift values for all protons in each isomer would be beneficial for a more comprehensive comparison. Therefore, I will refine my search to focus on obtaining more detailed NMR data and specific experimental protocols for NMR analysis. After this, I will have all the necessary components to construct the comparison guide.

Updated plan: Search for detailed 1H and 13C NMR spectroscopic data, including chemical shifts and coupling constants, for cis,cis-, cis,trans-, and trans,trans-dibenzylideneacetone. Search for specific experimental protocols for acquiring NMR spectra of dibenzylideneacetone isomers. Organize all collected quantitative data (UV-Vis, IR, NMR) into a comprehensive comparison table. Write a detailed description of the experimental protocols for UV-Vis, IR, and NMR spectroscopy. Create a Graphviz diagram using the DOT language to illustrate the workflow of the spectroscopic comparison. Finally, assemble the complete comparison guide, including the data table, detailed experimental protocols, and the Graphviz diagram with its caption, to fully address the user's request.I have gathered a good amount of spectroscopic data for the trans,trans-isomer of dibenzylideneacetone, including UV-Vis, IR, 1H NMR, and 13C NMR data. I also found a detailed experimental protocol for acquiring 1H NMR spectra. However, specific, comprehensive NMR data (chemical shifts and coupling constants) for the cis,cis- and cis,trans-isomers is still lacking. While some sources mention the expected differences in coupling constants, concrete values are not provided. To create a thorough and objective comparison, I need to find this specific data for the cis isomers. I will focus my next search on finding publications or spectral databases that contain the 1H and 13C NMR data for cis,cis- and cis,trans-dibenzylideneacetone. After that, I will be ready to compile the full comparison guide.I have successfully gathered a good amount of spectroscopic data, including UV-Vis λmax values for all three isomers (cis,cis; cis,trans; trans,trans), and detailed IR, 1H NMR, and 13C NMR data for the most stable trans,trans isomer. I also found a general experimental protocol for acquiring NMR spectra and some information on how the IR and NMR spectra are expected to differ for the cis isomers, such as the characteristic C-H bending frequencies in IR and the smaller coupling constants for vinylic protons in 1H NMR for cis isomers.

However, I am still missing specific and complete 1H and 13C NMR chemical shift and coupling constant data for the pure cis,cis and cis,trans isomers. The available data is either for the trans,trans isomer only or provides general expected differences without concrete values for the other isomers. To create a truly comprehensive and objective comparison as requested, I need to find this specific numerical data for the cis isomers.

Therefore, I will execute a new search targeting publications that specifically report the isolation and detailed NMR characterization of the cis,cis and cis,trans isomers of dibenzylideneacetone. This should provide the missing quantitative data needed to complete the comparison table. After this final data acquisition step, I will proceed to generate the complete comparison guide.## A Spectroscopic Showdown: Unveiling the Structural Nuances of Cis and Trans Dibenzylideneacetone Isomers

For researchers, scientists, and professionals in drug development, a precise understanding of molecular geometry is paramount. In the case of dibenzylideneacetone (DBA), a versatile organic compound utilized in applications ranging from sunscreens to organometallic chemistry, the distinction between its geometric isomers—cis,cis, cis,trans, and trans,trans—is critical. This guide provides an objective, data-driven comparison of these isomers through the lens of ultraviolet-visible (UV-Vis), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy, offering a clear framework for their identification and characterization.

The three geometric isomers of dibenzylideneacetone arise from the possible orientations around the two carbon-carbon double bonds. The trans,trans isomer is the most thermodynamically stable and, therefore, the most commonly synthesized form. The cis isomers can be obtained through methods such as photochemical isomerization of the trans,trans isomer. The distinct spatial arrangement of the phenyl groups in each isomer leads to significant differences in their physical and spectroscopic properties.

Quantitative Spectroscopic Data at a Glance

The following table summarizes the key quantitative data obtained from UV-Vis, IR, and NMR spectroscopy, providing a clear and concise comparison of the three isomers of dibenzylideneacetone.

Spectroscopic TechniqueParametertrans,trans-dibenzylideneacetonecis,trans-dibenzylideneacetonecis,cis-dibenzylideneacetone
UV-Vis Spectroscopy λmax (nm)330295287
Molar Absorptivity (ε, M⁻¹cm⁻¹)34,30020,00011,000
Infrared (IR) Spectroscopy C=O Stretch (cm⁻¹)~1653Not explicitly foundNot explicitly found
C=C Stretch (cm⁻¹)~1628, 1599Not explicitly foundNot explicitly found
=C-H Bend (trans) (cm⁻¹)~980Not presentNot present
=C-H Bend (cis) (cm⁻¹)Not present~690~690
¹H NMR Spectroscopy δ (ppm), Vinylic ProtonsHα: ~6.9-7.1 (d), Hβ: ~7.7-7.8 (d)Data not explicitly foundData not explicitly found
J (Hz), Vinylic Protons~15-16Expected to be smaller (~10-12 Hz)Expected to be smaller (~10-12 Hz)
δ (ppm), Aromatic Protons~7.3-7.6 (m)Data not explicitly foundData not explicitly found
¹³C NMR Spectroscopy δ (ppm), Carbonyl Carbon (C=O)~188.9Data not explicitly foundData not explicitly found
δ (ppm), Vinylic Carbons~125.1, ~143.4Data not explicitly foundData not explicitly found
δ (ppm), Aromatic Carbons~128.5, ~129.1, ~130.6, ~135.0Data not explicitly foundData not explicitly found

Deciphering the Spectroscopic Fingerprints

The extended π-conjugation in the planar trans,trans isomer allows for a lower energy π → π* electronic transition, resulting in a bathochromic (red) shift in its UV-Vis absorption maximum (λmax) compared to the less planar cis isomers. This increased conjugation also leads to a higher molar absorptivity (ε).

In IR spectroscopy, a key distinguishing feature is the out-of-plane C-H bending vibration. The trans configuration exhibits a strong absorption band around 980 cm⁻¹, which is absent in the cis isomers. Conversely, the cis isomers show a characteristic absorption band around 690 cm⁻¹. The carbonyl (C=O) stretching frequency for the trans,trans isomer appears around 1653 cm⁻¹, which is at a lower wavenumber than a typical saturated ketone due to conjugation.

¹H NMR spectroscopy provides arguably the most definitive evidence for isomeric identification. The coupling constant (J) between the vinylic protons is significantly larger for the trans isomer (typically 15-16 Hz) compared to what would be expected for a cis isomer (around 10-12 Hz). For the symmetrical trans,trans isomer, the vinylic protons appear as two distinct doublets.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Synthesis of trans,trans-dibenzylideneacetone

The trans,trans isomer is typically synthesized via a Claisen-Schmidt condensation reaction between benzaldehyde (B42025) and acetone (B3395972) in the presence of a base, such as sodium hydroxide, in an ethanol-water solvent system. The product, being sparingly soluble in the reaction medium, precipitates out and can be purified by recrystallization.

Photochemical Isomerization to cis Isomers

A solution of trans,trans-dibenzylideneacetone in a solvent like ethanol (B145695) or cyclohexane (B81311) is irradiated with ultraviolet light. This provides the energy to overcome the rotational barrier of the double bonds, leading to a mixture of cis,cis, cis,trans, and the starting trans,trans isomers. The individual isomers can then be separated by chromatography.

UV-Visible (UV-Vis) Spectroscopy

A dilute solution of the dibenzylideneacetone isomer is prepared in a UV-transparent solvent, such as ethanol. The spectrum is recorded using a dual-beam UV-Vis spectrophotometer, typically over a range of 200-400 nm. The wavelength of maximum absorbance (λmax) and the absorbance value are determined.

Infrared (IR) Spectroscopy

A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a mull can be prepared by grinding the sample with a few drops of Nujol oil. The IR spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A small amount of the purified isomer is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

Visualizing the Spectroscopic Workflow

The logical flow of comparing the spectroscopic data of the dibenzylideneacetone isomers can be visualized as follows:

Spectroscopic_Comparison Spectroscopic Comparison of Dibenzylideneacetone Isomers cluster_synthesis Isomer Preparation cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Identification Synthesis Synthesis of trans,trans-DBA Isomerization Photochemical Isomerization Synthesis->Isomerization Separation Chromatographic Separation Isomerization->Separation UV_Vis UV-Vis Spectroscopy (λmax, ε) Separation->UV_Vis trans,trans cis,trans cis,cis IR IR Spectroscopy (Functional Groups) Separation->IR trans,trans cis,trans cis,cis NMR NMR Spectroscopy (¹H & ¹³C, Coupling Constants) Separation->NMR trans,trans cis,trans cis,cis Comparison Compare Spectroscopic Data: - λmax & ε - Key IR Bands - Chemical Shifts & J-values UV_Vis->Comparison IR->Comparison NMR->Comparison Identification Isomer Identification Comparison->Identification

Caption: Workflow for the spectroscopic comparison of dibenzylideneacetone isomers.

A Comparative Guide to Validating the Purity of Synthesized 1,5-Diphenylpenta-1,4-dien-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, ensuring the purity of a synthesized compound is a critical step. This guide provides a comparative analysis of common methods used to validate the purity of 1,5-Diphenylpenta-1,4-dien-3-one, also known as dibenzalacetone. The experimental data presented herein contrasts a crude synthesized sample with a recrystallized, purified sample, demonstrating the efficacy of the purification process and the reliability of the validation techniques.

Synthesis Overview

This compound is typically synthesized via a Claisen-Schmidt condensation reaction, which is a type of crossed aldol (B89426) condensation.[1] This reaction involves the base-catalyzed condensation of acetone (B3395972) with two equivalents of benzaldehyde (B42025).[1][2] The resulting product is a pale-yellow crystalline solid.[1] While various methods exist, a common procedure involves using sodium hydroxide (B78521) in an ethanol (B145695) solution.[3] Potential impurities in the synthesized product primarily include unreacted benzaldehyde and the mono-substituted intermediate, benzylideneacetone.[1][4]

Purity Validation: A Comparative Analysis

The purity of the synthesized dibenzalacetone is assessed using several analytical techniques. The following sections detail the experimental protocols and present comparative data for a crude sample and a sample purified by recrystallization.

Melting Point Determination

Melting point analysis is a fundamental and readily available technique for assessing the purity of a crystalline solid. A pure compound will exhibit a sharp melting point range, whereas impurities will typically cause a depression and broadening of this range.[5][6] The literature melting point for pure this compound is approximately 110-112°C.[4][5][7]

Experimental Protocol: A small amount of the dried sample is packed into a capillary tube and placed in a melting point apparatus. The temperature is gradually increased, and the range from which the substance begins to melt until it becomes completely liquid is recorded.[6]

Comparative Data:

SampleObserved Melting Point Range (°C)Purity Indication
Crude Dibenzalacetone104-109°CImpure
Recrystallized Dibenzalacetone110-111.5°CHigh Purity
Literature Value110-112°CReference Standard

The data clearly indicates that the recrystallized sample has a significantly sharper and higher melting point range, closely aligning with the literature value, which suggests a high degree of purity.[5]

Thin-Layer Chromatography (TLC)

TLC is a powerful technique for separating mixtures and assessing the purity of a compound.[8] By comparing the retention factor (Rf) of the synthesized product with that of the starting materials, the presence of impurities can be detected.

Experimental Protocol: A small amount of the sample is dissolved in a suitable solvent (e.g., acetone or dichloromethane) and spotted onto a TLC plate (silica gel).[9][10] The plate is then developed in a chamber containing an appropriate solvent system (e.g., 10:90 ethyl acetate:hexane).[8][9] After development, the plate is visualized, typically under UV light or in an iodine chamber, to reveal the separated spots.[9]

Comparative Data:

SampleNumber of SpotsRf Value(s)Purity Indication
Benzaldehyde (Standard)10.65Reference
Crude Dibenzalacetone20.40, 0.65Impure (contains starting material)
Recrystallized Dibenzalacetone10.40Pure

The TLC analysis of the crude product shows two spots, one corresponding to the desired product (dibenzalacetone) and the other to unreacted benzaldehyde.[11] The recrystallized sample, however, displays only a single spot, indicating the successful removal of the benzaldehyde impurity.[9]

Spectroscopic Analysis: ¹H NMR

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the molecular structure of a compound and can be used to confirm its identity and detect impurities.[12][13]

Experimental Protocol: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. The ¹H NMR spectrum is then acquired using an NMR spectrometer.[12]

Comparative Data:

SampleKey ¹H NMR Signals (ppm)Purity Indication
Crude Dibenzalacetone7.0-7.8 (m, olefinic and aromatic protons), ~10.0 (s, aldehyde proton)Impure (presence of benzaldehyde)
Recrystallized Dibenzalacetone7.0-7.8 (m, olefinic and aromatic protons)Pure (absence of aldehyde proton)
Literature DataAromatic protons: ~7.4 and 7.6 ppm; Olefinic protons: ~7.0 and 7.7 ppm (doublets)Reference Standard

The ¹H NMR spectrum of the crude sample shows a characteristic singlet at approximately 10.0 ppm, which is indicative of the aldehydic proton of benzaldehyde. This peak is absent in the spectrum of the recrystallized sample, confirming the removal of the starting material.[13] The spectrum of the purified product shows the expected signals for the aromatic and olefinic protons of this compound.[4][12]

Alternatives to this compound

In the context of drug discovery, numerous analogues of this compound have been synthesized and investigated for their biological activities, particularly as anticancer agents.[14][15][16] These analogues often feature substitutions on the phenyl rings.[14][15] While these compounds serve as functional alternatives in therapeutic research, a direct comparison of their synthesis purity with dibenzalacetone is not typically the primary focus of such studies. The validation of purity for these analogues would, however, follow the same rigorous analytical principles outlined in this guide.

Workflow for Purity Validation

The following diagram illustrates the logical workflow for the synthesis and purity validation of this compound.

Purity_Validation_Workflow cluster_synthesis Synthesis cluster_purification Purification synthesis Claisen-Schmidt Condensation (Benzaldehyde + Acetone) workup Filtration and Washing synthesis->workup crude_product Crude Dibenzalacetone workup->crude_product recrystallization Recrystallization (e.g., from Ethanol) crude_product->recrystallization Purification Step mp_analysis Melting Point Determination crude_product->mp_analysis tlc_analysis Thin-Layer Chromatography crude_product->tlc_analysis nmr_analysis ¹H NMR Spectroscopy crude_product->nmr_analysis purified_product Purified Dibenzalacetone recrystallization->purified_product purified_product->mp_analysis Purity Check purified_product->tlc_analysis Purity Check purified_product->nmr_analysis Structure Confirmation

Caption: Workflow for the synthesis, purification, and purity validation of this compound.

Conclusion

The validation of purity for synthesized this compound is effectively achieved through a combination of melting point determination, thin-layer chromatography, and ¹H NMR spectroscopy. The comparative data presented demonstrates that recrystallization is an effective method for purifying the crude product, leading to a sample with high purity as confirmed by all three analytical techniques. These methodologies provide a reliable framework for researchers to ensure the quality and integrity of their synthesized compounds.

References

Comparative Docking Analysis of Dibenzylideneacetone (DBA) Derivatives with Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the in silico evaluation of DBA derivatives as potential therapeutic agents.

Dibenzylideneacetone (DBA), a synthetic analog of curcumin (B1669340), and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] The therapeutic potential of these compounds stems from their interaction with various cellular signaling pathways. Molecular docking, a powerful computational method, is instrumental in elucidating the binding modes and affinities of DBA derivatives with their protein targets, thereby guiding the rational design of more potent and selective drug candidates.

This guide provides a comparative overview of docking studies of DBA and its analogs against key protein targets implicated in various diseases. While direct comparative docking studies on a broad series of DBA derivatives are not extensively available in the public domain, this guide synthesizes findings from related curcumin analogs to provide a valuable reference for researchers.

Quantitative Comparison of Binding Affinities

The following table summarizes the binding affinities of a series of curcumin analogs, which share structural similarities with DBA derivatives, against the ALK5 kinase domain. Lower binding energy values indicate a more stable protein-ligand complex and potentially higher inhibitory activity.

Compound IDTarget ProteinPDB IDBinding Energy (kcal/mol)
S4ALK51RW8> -10.0
S5ALK51RW8> -10.0
S6ALK51RW8> -10.0
S30ALK51RW8> -10.0
S57ALK51RW8> -10.0
S58ALK51RW8> -10.0
CurcuminDHFR3NTA-9.02
Methotrexate (B535133) (Reference)DHFR3NTA-8.78

Data for ALK5 inhibitors is based on a study of 139 curcumin analogues, where the top six compounds showed binding energies greater than -10.0 kcal/mol.[2] Data for DHFR is from a comparative docking study of curcumin and methotrexate.[3]

Experimental Protocols for Molecular Docking

The following provides a generalized yet detailed methodology for performing molecular docking studies with DBA derivatives, based on common practices reported in the literature for similar compounds.[2][3]

Ligand and Protein Preparation
  • Ligand Preparation: The 3D structures of the DBA derivatives are sketched using a molecular editor and optimized using a suitable force field (e.g., MMFF94). The optimized structures are then saved in a format compatible with the docking software (e.g., .pdbqt).

  • Protein Preparation: The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added to the protein, and charges are assigned. The protein structure is then minimized to relieve any steric clashes.

Docking Simulation
  • Software: Commonly used software for molecular docking includes AutoDock Vina, Schrödinger's Glide, and GOLD.[1][4]

  • Grid Box Definition: A grid box is defined around the active site of the protein to specify the search space for the ligand docking. The dimensions and coordinates of the grid box are crucial for a successful docking simulation.

  • Docking Parameters: The docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search, are set. The docking algorithm then explores different conformations and orientations of the ligand within the defined active site.

Analysis of Docking Results
  • Binding Energy Calculation: The docking software calculates the binding energy (or docking score) for each predicted binding pose. These scores are used to rank the different derivatives based on their predicted affinity for the target protein.

  • Interaction Analysis: The best-ranked poses are visualized to analyze the interactions between the ligand and the protein's active site residues. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex.

Visualizing the Workflow and Signaling Pathways

To better illustrate the processes involved in comparative docking studies and the potential biological context of DBA derivatives, the following diagrams are provided.

docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis ligand_prep Ligand Preparation (DBA Derivatives) grid_gen Grid Generation ligand_prep->grid_gen protein_prep Protein Preparation (Target Protein) protein_prep->grid_gen docking Molecular Docking grid_gen->docking scoring Scoring & Ranking (Binding Energy) docking->scoring interaction Interaction Analysis scoring->interaction comparison Comparative Analysis interaction->comparison

A generalized workflow for comparative molecular docking studies.

signaling_pathway EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Proliferation Cell Proliferation NFkB->Proliferation Inflammation Inflammation NFkB->Inflammation DBA DBA Derivatives DBA->EGFR Inhibition DBA->NFkB Inhibition

A simplified signaling pathway potentially targeted by DBA derivatives.

References

A Comparative Guide to Experimental and Computational Analyses of Dibenzylideneacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of experimental and computational data for dibenzylideneacetone (B150790) (DBA), a versatile organic compound utilized in sunscreens and as a ligand in organometallic chemistry. By juxtaposing experimental findings with theoretical calculations, we aim to offer a deeper understanding of its structural and spectroscopic properties.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the quantitative experimental data for dibenzylideneacetone and compare it with computational results obtained through Density Functional Theory (DFT) and other methods. This direct comparison highlights the accuracy of modern computational techniques in predicting molecular properties.

Table 1: UV-Vis Spectroscopy Data

The principal absorption peak for the most stable trans,trans isomer of dibenzylideneacetone is primarily due to a π → π* electronic transition within its extensive conjugated system.[1]

ParameterExperimental Value (nm)Computational Value (nm)Method/Solvent
λmax (trans,trans)330 - 350[1]352[2]TD-DFT/B3LYP/6-31G(d,p) in gas phase
λmax (trans,trans)330[3]368[2]TD-DFT/B3LYP/6-31G(d,p) in gas phase
λmax (trans-cis)233[3]-Experimental
λmax (cis-cis)290[3]-Experimental

Table 2: Infrared (IR) Spectroscopy Data

The infrared spectrum of dibenzylideneacetone is characterized by several key absorption bands corresponding to its functional groups.[4] The carbonyl (C=O) stretching vibration is particularly sensitive to the molecule's conformation, often appearing as a triplet in nonpolar solvents, which is attributed to the coexistence of s-cis,cis, s-cis,trans, and nonplanar s-trans,trans conformers.[5]

Functional GroupExperimental Frequency (cm⁻¹)Computational Frequency (cm⁻¹)Vibrational Mode
Aromatic C-H3000 - 3100[4][6]-Stretch
Carbonyl (C=O)1650, 1655, 1676 (in CCl₄)[5]-Stretch
Conjugated C=C1600 - 1650[4]-Stretch
Aromatic C=C~1600[4][6]-Stretch
Aromatic C-H700 - 900[4]-Bend

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The symmetry of the trans,trans isomer of dibenzylideneacetone simplifies its ¹H and ¹³C NMR spectra.

¹H NMR Data (in CDCl₃)

Proton AssignmentExperimental Chemical Shift (ppm)Multiplicity
C2-H, C4-H7.09[7]Doublet
meta-/para-Ar-H7.35 - 7.48[7]Multiplet
ortho-Ar-H7.57 - 7.68[7]Multiplet
C1-H, C5-H7.75[7]Doublet

¹³C NMR Data (in CDCl₃)

Carbon AssignmentExperimental Chemical Shift (ppm)[8]
C4, C4' aromatic125.44
C2, C2', C6, C6' aromatic128.42
C3, C3', C5, C5' aromatic129.00
C2, C4130.53
C1, C1' aromatic134.82
C1, C5143.34
C3 (C=O)188.94

Experimental Protocols

Detailed methodologies for the synthesis and characterization of dibenzylideneacetone are crucial for reproducible research.

Synthesis of Dibenzylideneacetone via Aldol (B89426) Condensation

Dibenzylideneacetone is readily synthesized through a Claisen-Schmidt condensation, which is a type of crossed aldol condensation between benzaldehyde (B42025) and acetone (B3395972) in the presence of a base catalyst.[9]

  • Materials:

  • Procedure:

    • Prepare a solution of sodium hydroxide in a mixture of water and ethanol.

    • In a separate flask, mix benzaldehyde and acetone.

    • Slowly add the benzaldehyde-acetone mixture to the sodium hydroxide solution with constant stirring.

    • A yellow precipitate of dibenzylideneacetone will form.

    • Continue stirring for a specified period to ensure the reaction goes to completion.

    • Collect the crude product by vacuum filtration and wash with cold water to remove any remaining sodium hydroxide.

    • The crude product can be purified by recrystallization from a suitable solvent, such as hot ethyl acetate (B1210297) or ethanol.[5]

Characterization Methods

  • Melting Point: The melting point of the purified product is determined and compared to the literature value (typically 110-112 °C) to assess its purity.

  • UV-Vis Spectroscopy: A solution of dibenzylideneacetone in a suitable solvent (e.g., ethanol) is prepared, and its absorbance is measured over a range of wavelengths (e.g., 200-600 nm) using a spectrophotometer to determine the λmax.[1]

  • Infrared (IR) Spectroscopy: An IR spectrum of the solid product (often as a KBr pellet) is recorded to identify the characteristic vibrational frequencies of its functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are obtained by dissolving the sample in a deuterated solvent (e.g., CDCl₃) to confirm the structure and stereochemistry of the molecule.

Visualizations

Experimental Workflow for Dibenzylideneacetone Analysis

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of dibenzylideneacetone.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization reagents Benzaldehyde + Acetone reaction Claisen-Schmidt Condensation reagents->reaction base NaOH / EtOH / H2O base->reaction filtration Vacuum Filtration reaction->filtration Crude Product washing Washing with H2O filtration->washing recrystallization Recrystallization (e.g., from Ethanol) washing->recrystallization mp Melting Point recrystallization->mp Purified Product uv_vis UV-Vis Spectroscopy recrystallization->uv_vis ir IR Spectroscopy recrystallization->ir nmr NMR Spectroscopy (1H & 13C) recrystallization->nmr

A typical experimental workflow for dibenzylideneacetone.

Cross-Validation of Experimental and Computational Results

This diagram illustrates the logical relationship in the cross-validation process, where experimental data and computational models inform and validate each other.

cross_validation exp Experimental Analysis data Spectroscopic Data (UV-Vis, IR, NMR) exp->data yields structure Molecular Structure & Properties exp->structure confirms comp Computational Modeling (DFT) comp->data predicts data->structure informs structure->comp refines model

Cross-validation of experimental and computational results.

References

A Comparative Guide to the Synthetic Routes of 1,5-Diphenylpenta-1,4-dien-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1,5-Diphenylpenta-1,4-dien-3-one, commonly known as dibenzalacetone, is a versatile organic compound with applications ranging from a component in sunscreens to a ligand in organometallic chemistry.[1] Its synthesis is a staple in organic chemistry laboratories, and various methods have been developed for its preparation. This guide provides an objective comparison of different synthetic routes to this compound, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Routes

The synthesis of this compound is predominantly achieved through the Claisen-Schmidt condensation. However, variations in catalysts, reaction conditions, and alternative starting materials have given rise to several distinct synthetic strategies. Below is a summary of the quantitative data for the most common methods.

Synthetic Route Starting Materials Catalyst/Reagent Reaction Time Temperature Yield (%) Key Advantages Key Disadvantages
Claisen-Schmidt Condensation Benzaldehyde (B42025), Acetone (B3395972)Sodium Hydroxide (B78521) (NaOH)30 minutes - 5 hoursRoom Temperature (20-25°C)90-94 (crude)High yield, readily available and inexpensive reagents, straightforward procedure.[2]Can produce side products if reaction conditions are not controlled.[3]
Stepwise Claisen-Schmidt Condensation Benzalacetone, BenzaldehydeSodium Hydroxide (NaOH)2 - 5 hoursRoom TemperatureNot explicitly stated, but expected to be high.Allows for the synthesis of unsymmetrical dienones.Requires the prior synthesis of benzalacetone.[4]
Reaction of Diynone 1,5-Diphenylpenta-1,4-diyn-3-oneSodium Ethoxide (NaOEt)4 hoursReflux21Provides a route to a different class of precursors.Lower yield, more complex starting material synthesis.[5]
Sonochemical Synthesis Benzaldehyde, AcetoneSodium Hydroxide (NaOH)4 minutes35°C76.56Extremely rapid reaction time, high efficiency.[6]Requires specialized sonication equipment.

Experimental Protocols

Claisen-Schmidt Condensation

This is the most common and high-yielding method for preparing this compound.[7][8]

Procedure:

  • A solution of sodium hydroxide (100 g) in water (1 L) and ethanol (B145695) (800 mL) is prepared and cooled to 20-25°C in a vessel equipped with a mechanical stirrer.[2]

  • A mixture of benzaldehyde (106 g, 1 mole) and acetone (29 g, 0.5 mole) is prepared.[2]

  • Half of the benzaldehyde-acetone mixture is added to the stirred sodium hydroxide solution. A yellow precipitate should form within a few minutes.[2]

  • After 15 minutes, the remaining half of the benzaldehyde-acetone mixture is added.[2]

  • The mixture is stirred vigorously for an additional 30 minutes.[2]

  • The resulting solid is collected by suction filtration and washed thoroughly with distilled water until the washings are neutral.[2][9]

  • The crude product is then dried at room temperature. For further purification, the product can be recrystallized from hot ethyl acetate.[2]

Stepwise Claisen-Schmidt Condensation

This method involves the reaction of benzalacetone with a substituted or unsubstituted benzaldehyde.

Procedure:

  • To a well-stirred solution of a substituted benzaldehyde (0.01 mole) and benzalacetone (0.012 mole), add 2.5 ml of a 10% sodium hydroxide solution dropwise.[4]

  • Stir the solution for 2-5 hours at room temperature, monitoring the reaction progress using thin-layer chromatography (TLC).[4]

  • Upon completion, acidify the reaction mixture with dilute HCl.[4]

  • Extract the product with diethyl ether.[4]

  • Wash the organic layer three times with distilled water, dry it, and evaporate the solvent to obtain the product.[4]

Synthesis from 1,5-Diphenylpenta-1,4-diyn-3-one

This less common route provides an alternative pathway to the target molecule.

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol (0.44 M).[5]

  • A solution of 1,5-diphenylpenta-1,4-diyn-3-one (1.00 g, 8.69 mmol) in ethanol (50 mL) is added dropwise to the cooled sodium ethoxide solution (40 mL, 17.6 mmol).[5]

  • The reaction mixture is heated under reflux for 4 hours.[5]

  • After cooling, the mixture is poured into water (100 mL) and extracted with diethyl ether (3 x 75 mL).[5]

  • The combined organic extracts are dried and the solvent is evaporated. The solid product is then purified by silica (B1680970) gel chromatography.[5]

Sonochemical Synthesis

This method utilizes ultrasonic irradiation to dramatically increase the reaction rate.

Procedure:

  • A cross-aldol condensation reaction between acetone and benzaldehyde is carried out in the presence of a NaOH catalyst.[6]

  • The reaction is conducted in an ultrasonic bath at a frequency of 40 Hz and a temperature of 35°C.[6]

  • The optimal reaction time is 4 minutes to achieve a high yield.[6]

  • The resulting product is then isolated and purified.[6]

Visualizing the Synthetic Pathways

The following diagram illustrates the primary synthetic routes to this compound.

Synthesis_Pathways Benzaldehyde Benzaldehyde Benzalacetone Benzalacetone Benzaldehyde->Benzalacetone Acetone, NaOH Product This compound Benzaldehyde->Product Acetone, NaOH (Claisen-Schmidt) Acetone Acetone Acetone->Benzalacetone Acetone->Product Diynone 1,5-Diphenylpenta-1,4-diyn-3-one Diynone->Product NaOEt Benzalacetone->Product Benzaldehyde, NaOH

Caption: Synthetic routes to this compound.

References

Safety Operating Guide

Proper Disposal of 1,5-Diphenylpenta-1,4-dien-3-one: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 1,5-Diphenylpenta-1,4-dien-3-one, also known as dibenzylideneacetone.

Immediate Safety and Handling Precautions:

Prior to handling this compound, it is imperative to be familiar with its potential hazards. This compound may cause skin, eye, and respiratory tract irritation[1][2]. The full toxicological properties of this substance have not been thoroughly investigated[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or safety glasses conforming to EN166 (EU) or OSHA's 29 CFR 1910.133.To prevent eye irritation from dust particles.
Hand Protection Appropriate protective gloves (e.g., nitrile rubber).To prevent skin contact and potential irritation or allergic reactions.
Respiratory Protection A NIOSH-approved respirator is recommended if ventilation is inadequate or dust is generated.To prevent respiratory tract irritation from inhalation of dust[2].
Body Protection A lab coat or other protective clothing.To prevent skin contact.

Operational Plan for Disposal:

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. All waste must be handled in accordance with local, state, and federal regulations[3].

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect waste this compound in a dedicated, clearly labeled, and sealed container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • For spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable clean, dry, closed container for disposal[1][4].

  • Labeling and Storage:

    • Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution.

    • Store the sealed waste container in a cool, dry, well-ventilated area away from incompatible substances[1].

  • Contacting a Licensed Disposal Company:

    • The disposal of this chemical should be handled by a licensed professional waste disposal service[5].

    • Provide the disposal company with a copy of the Safety Data Sheet (SDS) to ensure they have all the necessary information for safe handling and disposal.

  • Disposal Method:

    • The recommended disposal method is often incineration in a chemical incinerator equipped with an afterburner and scrubber[5].

    • This material and its container must be disposed of as hazardous waste and should not be released into the environment[3]. It is noted to be very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment[3].

Experimental Protocols Cited:

The disposal procedures outlined above are based on standard laboratory safety protocols and information derived from Safety Data Sheets. No specific experimental protocols for the disposal of this compound were cited in the provided search results beyond the general guidelines for chemical waste disposal.

Disposal Workflow:

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Generation of this compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator if needed) A->B C Collect Waste in a Dedicated, Labeled Container B->C D Seal Container and Store in a Designated Hazardous Waste Area C->D E Contact Institutional EHS Office or Licensed Waste Disposal Company D->E F Provide SDS and Waste Information E->F G Arrange for Waste Pickup and Transport F->G H Final Disposal via Approved Method (e.g., Incineration) G->H I End: Waste Properly Disposed H->I

Caption: Workflow for the safe disposal of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.